molecular formula C10H8F2O2 B1321472 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid CAS No. 1157698-34-4

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Cat. No.: B1321472
CAS No.: 1157698-34-4
M. Wt: 198.17 g/mol
InChI Key: JBZJYHGCTGBDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H8F2O2 and its molecular weight is 198.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZJYHGCTGBDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619025
Record name 2-(2,5-Difluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157698-34-4
Record name 2-(2,5-Difluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Context and Significance

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is a substituted cyclopropane derivative. While specific literature on this isomer is sparse, its structural analogs, such as (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, are recognized as crucial intermediates in the synthesis of potent pharmaceutical agents like Ticagrelor, a P2Y12 receptor antagonist used for preventing thrombotic events.[1][2][3][4] The introduction of fluorine atoms into the phenyl ring and the rigid cyclopropane scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.

A comprehensive understanding of the physicochemical properties of this molecule is paramount for its effective use in drug discovery and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling, formulation, and scalability in synthetic processes. This guide provides a senior-level perspective on the core physicochemical attributes of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, focusing not just on the data but on the robust experimental methodologies required to ascertain them.

Chemical Identity and Structure

Precise identification is the foundation of all subsequent analysis. The molecule is defined by the following identifiers:

  • Chemical Name: 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

  • CAS Number: 1157698-34-4[5]

  • Molecular Formula: C₁₀H₈F₂O₂[5]

  • Molecular Weight: 198.17 g/mol [5]

Structure:

The structure features a cyclopropane ring, a rigid three-membered carbocycle, attached to a 2,5-difluorinated phenyl group and a carboxylic acid moiety. This combination imparts a unique conformational rigidity and electronic profile.

Core Physicochemical Properties: A Data-Driven Overview

Quantitative data provides the framework for understanding a compound's behavior. While experimental data for the 2,5-difluoro isomer is not widely published, we can infer expected ranges from its close structural analogs. The following table summarizes key properties and predicted values based on related compounds.

PropertyValue / Predicted RangeSource / AnalogSignificance in Drug Development
Physical Form Solid(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid[6]Impacts handling, dissolution rate, and formulation (e.g., tablet vs. solution).
Boiling Point ~308 °C(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid[7][8]Indicates low volatility; relevant for purification methods like distillation under high vacuum.
pKa ~4.5Predicted for (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid[6]Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
Aqueous Solubility Very Low (~0.17 g/L)Calculated for (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid[9]A critical parameter for bioavailability; low solubility often requires formulation strategies for enhancement.
Solvent Solubility Slightly SolublePredicted for an isomer in Chloroform, DMSO, Methanol[6]Essential for selecting appropriate solvents for synthesis, purification, and analytical method development.

Experimental Methodologies: The Scientist's Approach

The true value of physicochemical data lies in the integrity of the methods used to obtain it. Here, we detail the standard, self-validating protocols for determining the most critical parameters for this compound.

Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration

Causality: The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized (carboxylate) and non-ionized (carboxylic acid) forms. This equilibrium dictates its behavior in biological systems. Potentiometric titration is the gold-standard method as it directly measures the change in pH upon addition of a titrant, allowing for a precise determination of the inflection point corresponding to the pKa.

Protocol:

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid and dissolve it in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to overcome low aqueous solubility. Record the total volume.

  • Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Introduce the calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.01 M NaOH).

  • Titration Execution: Add the NaOH solution in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the pKa corresponds to the peak of the first derivative plot (ΔpH/ΔV vs. V).

pKa_Determination_Workflow start_end start_end process process data data decision decision A Start: Calibrate pH Meter B Prepare Analyte Solution (Compound in Co-Solvent) A->B Accurate Buffers C Titrate with Standardized NaOH B->C Precise Increments D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Calculate 1st Derivative (ΔpH/ΔV) E->F G Identify Equivalence Point (Peak of Derivative) F->G H Determine pKa (pH at Half-Equivalence Volume) G->H I End: Report pKa Value H->I

Caption: Workflow for pKa determination via potentiometric titration.

Assessment of Thermodynamic Solubility via Shake-Flask Method (ICH Guideline Q6A)

Causality: Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature. It is a critical, formulation-independent parameter. The shake-flask method is the benchmark for its determination because it ensures that the system reaches equilibrium, providing a definitive value.

Protocol:

  • Solvent Preparation: Prepare buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, and 7.4) to assess the impact of ionization on solubility.

  • Sample Addition: Add an excess amount of solid 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved compound.

  • Sample Analysis: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

  • Validation: The presence of remaining solid in the vial after the experiment validates that the initial amount was in excess and the measured concentration represents the true solubility.

Solubility_Workflow start_end start_end process process data data validation validation A Start: Add Excess Solid to Buffer B Agitate at Constant Temp (e.g., 24-72h) A->B Multiple pH values C Separate Phases (Centrifuge/Settle) B->C Reach Equilibrium D Filter Supernatant (0.22 µm) C->D E Quantify Concentration (HPLC-UV) D->E F Solid Remains in Vial? E->F G End: Report Solubility (mg/mL) F->G Yes H Invalid: Repeat with More Solid/Time F->H No

Caption: Shake-flask method for thermodynamic solubility determination.

Safety and Handling

Based on data for this and related compounds, appropriate precautions are necessary.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.[5]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature (room temperature or 2-8 °C).[5][6]

Conclusion

While 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is not as extensively characterized as some of its isomers, its physicochemical properties can be reliably predicted and, more importantly, experimentally determined through robust, validated methodologies. Its expected low aqueous solubility and acidic pKa are defining features that must be addressed in any drug development program. The protocols outlined in this guide for determining pKa and solubility provide a clear, scientifically-grounded framework for generating the high-quality data necessary to advance research and development efforts involving this and similar fluorinated cyclopropyl scaffolds.

References

  • WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
  • (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid, 1 g. Carl ROTH. [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Multi-active method for the analysis of active substances in formulated products. CIPAC. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for elucidating the molecular structure and conformational landscape of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. While specific experimental data for this precise molecule is not extensively available in public-domain literature, this document serves as a robust methodological treatise for researchers, scientists, and drug development professionals. By leveraging established principles of structural biology and extrapolating from data on analogous compounds, we present a complete workflow for characterization, from theoretical principles to experimental validation and computational modeling.

Introduction: The Significance of Structural Elucidation

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is a substituted cyclopropane derivative. Molecules within this class are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of therapeutic agents. The rigid, three-dimensional nature of the cyclopropane ring, combined with the electronic influence of the difluorophenyl group, imparts unique physicochemical properties that can be exploited in drug design. A thorough understanding of the molecule's three-dimensional structure, including its preferred conformations and the energetic barriers to rotation, is paramount for predicting its interactions with biological targets and for rational drug design.

This guide will detail an integrated approach, combining experimental techniques like single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with the predictive power of computational chemistry, to achieve a comprehensive structural and conformational profile.

Molecular Structure and Stereoisomerism

The molecular structure of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid comprises three key functional components:

  • A 2,5-Difluorophenyl Group: An aromatic ring with two fluorine substituents, which influence the molecule's electronic distribution and steric profile.

  • A Cyclopropane Ring: A strained, three-membered carbocycle that provides a rigid scaffold.

  • A Carboxylic Acid Moiety: A functional group capable of acting as a hydrogen bond donor and acceptor.

The substitution pattern on the cyclopropane ring gives rise to stereoisomerism. The relative positions of the phenyl group and the carboxylic acid group can be either cis or trans. Each of these diastereomers can exist as a pair of enantiomers (R,R and S,S for trans; R,S and S,R for cis). The synthesis of related active pharmaceutical ingredients often targets a specific stereoisomer, making stereochemical control and characterization critical. For the purpose of this guide, we will focus on the analysis of a single, defined stereoisomer, typically the trans isomer, which is a common precursor in drug synthesis pathways.[1][2][3]

Conformational Analysis: Theoretical Underpinnings

The conformation of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is primarily determined by rotation around two key single bonds:

  • The C(ring)-C(phenyl) bond: Rotation around this bond dictates the orientation of the difluorophenyl ring relative to the cyclopropane ring. The two principal conformations are the "bisected" and "perpendicular" arrangements. The bisected conformation, where the plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring, is often favored as it minimizes steric clash between the ortho-substituent on the phenyl ring and the protons on the cyclopropane ring.

  • The C(ring)-C(carboxyl) bond: Rotation around this bond determines the orientation of the carboxylic acid group. This rotation is influenced by potential intramolecular hydrogen bonding between the carboxylic acid proton and one of the fluorine atoms on the phenyl ring, as well as by steric and electronic interactions.

The interplay of steric hindrance, dipole-dipole interactions (from the C-F and C=O bonds), and potential intramolecular hydrogen bonding will ultimately determine the lowest energy (most populated) conformation in both the solid state and in solution.

Experimental Determination of Structure and Conformation

A dual approach of X-ray crystallography for solid-state structure and NMR spectroscopy for solution-state conformation is the gold standard for a comprehensive understanding.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and the conformation adopted in the crystal lattice.[4][5]

  • Crystal Growth: High-quality single crystals are essential. Slow evaporation from a saturated solution is a common method.

    • Dissolve the 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid sample in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar anti-solvent like hexane).

    • Allow the solvent to evaporate slowly at a constant temperature. The container may be covered with a perforated film to control the rate of evaporation.

    • Carefully select a well-formed crystal (typically 0.1-0.5 mm) with sharp edges for mounting.[6]

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

    • Collect a series of diffraction images as the crystal is rotated.[6]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell parameters and reflection intensities.

    • Solve the phase problem to generate an initial electron density map.

    • Build and refine the molecular model against the experimental data.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination A Dissolve Compound in Solvent B Slow Evaporation A->B C Select High-Quality Single Crystal B->C D Mount Crystal on Diffractometer C->D E Collect Diffraction Patterns D->E F Process Data & Solve Phase Problem E->F G Generate Electron Density Map F->G H Build & Refine Atomic Model G->H I Validate Structure H->I J Atomic Coordinates & Conformation I->J Final 3D Structure

Caption: Workflow for determining molecular structure via X-ray crystallography.

The following table outlines the typical parameters obtained from a single-crystal X-ray diffraction experiment. Values are hypothetical but representative for a small organic molecule.

ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (Å)a, b, c dimensions and α, β, γ angles
Z (Molecules per unit cell)Integer value (e.g., 4)
Bond Lengths (Å)Precise measurements for all bonds (e.g., C-C, C-O, C-F)
Bond Angles (°)Precise measurements for all angles (e.g., C-C-C)
Torsion Angles (°)Defines the conformation of the molecule in the crystal
R-factorValue indicating the quality of the fit (typically < 0.05)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure and conformation of molecules in solution.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution into a 5 mm NMR tube.

  • 1D NMR (¹H and ¹³C):

    • Acquire a ¹H NMR spectrum to identify all proton signals and their multiplicities. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (10-12 ppm).[7]

    • Acquire a ¹³C NMR spectrum to identify all unique carbon atoms. The carbonyl carbon will be significantly downfield (160-180 ppm).[7]

  • 2D NMR (COSY and NOESY/ROESY):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks, confirming the connectivity within the cyclopropane and phenyl rings.

    • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. Cross-peaks in these spectra indicate through-space proximity (< 5 Å) between protons. This is crucial for determining the relative orientation of the phenyl ring and the carboxylic acid group. For example, a NOE between a proton on the phenyl ring and a proton on the cyclopropane ring would define the conformational preference around the C(ring)-C(phenyl) bond.[8]

NMR_Workflow cluster_acq Data Acquisition cluster_assign Spectral Assignment cluster_conf Conformational Analysis A Prepare Sample in Deuterated Solvent B Acquire 1D Spectra (1H, 13C) A->B C Acquire 2D Spectra (COSY, NOESY/ROESY) B->C D Assign 1H and 13C Chemical Shifts C->D E Confirm Connectivity with COSY D->E F Identify NOE/ROE Cross-Peaks E->F G Measure Interproton Distances F->G H Propose Solution-State Conformation G->H G->H I 3D Structural Model H->I Preferred Conformation in Solution

Caption: Workflow for determining solution-state conformation using NMR.

Computational Chemistry: A Predictive and Complementary Tool

Computational modeling, particularly using methods like Density Functional Theory (DFT), can predict the relative stabilities of different conformers and the energy barriers for interconversion.

  • Initial Structure Generation: Build the 3D structure of the molecule.

  • Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the key dihedral angles (C(phenyl)-C(ring) and C(ring)-C(carboxyl)).

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation for each identified low-energy conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Energy Analysis: Compare the relative energies of the optimized conformers to identify the global minimum and other low-lying conformers. The Boltzmann distribution can be used to estimate their relative populations at a given temperature.

  • Comparison with Experimental Data: Compare the computationally predicted lowest-energy structure with the solid-state structure from X-ray crystallography and the solution-state conformation inferred from NMR NOE data.

CompChem_Workflow A Build Initial 3D Molecular Structure B Perform Conformational Search A->B C Identify Potential Low-Energy Conformers B->C D Optimize Geometry & Calculate Energies (DFT) C->D E Analyze Relative Stabilities D->E F Predict Lowest-Energy Conformation E->F H Compare & Validate Model F->H G Experimental Data (X-ray, NMR) G->H I I H->I Validated Conformational Model

Caption: Workflow for computational conformational analysis.

Conclusion: An Integrated Strategy for Structural Elucidation

A definitive understanding of the molecular structure and conformation of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid requires a multi-faceted approach. While X-ray crystallography provides an exact snapshot of the molecule in the solid state, NMR spectroscopy reveals its dynamic nature and preferred conformation in solution. Computational chemistry serves as a powerful predictive tool that complements and helps rationalize the experimental findings. By integrating these three pillars of structural analysis, researchers can build a comprehensive and validated model of the molecule, providing the foundational knowledge necessary for its application in drug discovery and development.

References

  • Google Patents. (n.d.). WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • Google Patents. (n.d.). WO 2013/144295 A1.
  • San Diego State University. (n.d.). Conformational Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). x Ray crystallography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids1. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). CONFORMATIONAL ANALYSIS: A REVIEW. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the spectral data for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of a complete public spectral dataset for this specific compound, this document synthesizes predictive data based on analogous structures and fundamental spectroscopic principles. This approach offers a robust framework for researchers to anticipate and interpret the spectral characteristics of this and related molecules. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and practical applicability.

Introduction to 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid and Its Spectroscopic Characterization

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is a fascinating molecule that combines the rigid, strained cyclopropane ring with a difluorinated aromatic system and a carboxylic acid functionality. This unique combination of structural motifs makes it a valuable building block in the synthesis of novel compounds with potential applications in pharmaceuticals and advanced materials. The fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide provides an in-depth analysis of the expected spectral data for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, offering insights into the relationship between its structure and its spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecular framework can be constructed.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is expected to show distinct signals for the aromatic and cyclopropyl protons. The presence of fluorine atoms will introduce additional complexity through ¹H-¹⁹F coupling.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~12.0Singlet, broad1HCarboxylic acid (-COOH)
7.00 - 7.20Multiplet3HAromatic protons
2.50 - 2.80Multiplet1HCyclopropyl proton (CH-Ar)
1.80 - 2.00Multiplet1HCyclopropyl proton (CH-COOH)
1.20 - 1.60Multiplet2HCyclopropyl protons (-CH₂-)
Expert Interpretation of the Predicted ¹H NMR Spectrum

The broad singlet at approximately 12.0 ppm is characteristic of a carboxylic acid proton. The aromatic region is anticipated to be complex due to the unsymmetrical substitution pattern of the difluorophenyl ring and the coupling of the protons to the two fluorine atoms. The cyclopropyl protons will appear as a set of complex multiplets in the upfield region, a characteristic feature of strained ring systems.[1] The diastereotopic nature of the methylene protons on the cyclopropane ring will result in distinct signals.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-16 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Visualization of the ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert tune_shim Tune and shim insert->tune_shim acquire Acquire FID tune_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate_ref Integrate and reference phase_baseline->integrate_ref final_spectrum final_spectrum integrate_ref->final_spectrum Final Spectrum

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ) ppm Assignment
~175Carboxylic acid carbon (-COOH)
155 - 160 (d, J ≈ 245 Hz)Aromatic carbon (C-F)
115 - 130 (m)Aromatic carbons
~25Cyclopropyl carbon (CH-Ar)
~20Cyclopropyl carbon (CH-COOH)
~15Cyclopropyl carbon (-CH₂-)
Expert Interpretation of the Predicted ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is expected to appear at the downfield end of the spectrum, around 175 ppm. The aromatic carbons directly attached to fluorine will show large one-bond C-F coupling constants. The other aromatic carbons will exhibit smaller couplings. The cyclopropyl carbons are expected to resonate in the upfield region of the spectrum, which is typical for strained three-membered rings.[2]

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration may be needed due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same sample and initial setup as for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans will be necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

Visualization of the ¹³C NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample (higher concentration) transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert acquire Acquire proton-decoupled FID insert->acquire ft Fourier Transform acquire->ft phase_baseline Phase and baseline correction ft->phase_baseline final_spectrum final_spectrum phase_baseline->final_spectrum Final Spectrum

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
**Wavenumber (cm⁻¹) **Intensity Assignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
~3050MediumAromatic C-H stretch
~3000MediumCyclopropyl C-H stretch
1700-1725StrongC=O stretch (carboxylic acid)
1580-1620MediumC=C stretch (aromatic)
1200-1300StrongC-O stretch (carboxylic acid)
1100-1200StrongC-F stretch (aromatic)
900-950Medium, BroadO-H bend (out-of-plane)
Expert Interpretation of the Predicted IR Spectrum

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching vibration, which typically spans from 2500 to 3300 cm⁻¹.[3][4] This broadening is a result of strong hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state and in concentrated solutions.[4] The carbonyl (C=O) stretching vibration is expected to be a strong, sharp band around 1700-1725 cm⁻¹.[3] The presence of the aromatic ring will give rise to C=C stretching bands in the 1580-1620 cm⁻¹ region. The strong absorption bands between 1100 and 1200 cm⁻¹ are characteristic of the C-F stretching vibrations of the difluorophenyl group.

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean.

  • Data Acquisition: Lower the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of the IR Spectroscopy (ATR) Workflow

G cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR crystal background Collect background spectrum clean->background place_sample Place sample on crystal background->place_sample lower_anvil Lower anvil place_sample->lower_anvil collect Collect sample spectrum lower_anvil->collect ratio Ratio sample to background collect->ratio final_spectrum final_spectrum ratio->final_spectrum Final Spectrum

Caption: Workflow for IR Spectroscopy (ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₀H₈F₂O₂

  • Molecular Weight: 200.17 g/mol

  • Predicted m/z Peaks (ESI-):

    • [M-H]⁻: 199.04

  • Predicted m/z Peaks (ESI+):

    • [M+H]⁺: 201.06

    • [M+Na]⁺: 223.04

Expert Interpretation of the Predicted Mass Spectrum

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily detected in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ will be the base peak. In positive ion mode, the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are expected to be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule with high confidence. Fragmentation of the molecular ion could involve the loss of CO₂ from the carboxylic acid group, followed by further fragmentation of the cyclopropane and aromatic rings.

Experimental Protocol for Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC-MS System Setup:

    • Liquid Chromatography (LC): Use a C18 column for reversed-phase chromatography. The mobile phase could be a gradient of water and acetonitrile, both containing a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

    • Mass Spectrometry (MS): Set the mass spectrometer to acquire data in either positive or negative ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Acquisition: Inject a small volume of the sample solution into the LC-MS system. The LC will separate the components of the sample before they enter the mass spectrometer.

  • Data Processing: Analyze the resulting chromatogram and mass spectrum. Extract the mass spectrum corresponding to the chromatographic peak of the target compound.

Visualization of the LC-MS Experimental Workflow

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolve Prepare dilute solution inject Inject sample dissolve->inject separate Separate on C18 column inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Mass analysis ionize->analyze detect Detection analyze->detect final_data final_data detect->final_data Final Data

Caption: Workflow for LC-MS Analysis.

Conclusion

The comprehensive spectral analysis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, as predicted in this guide, provides a valuable resource for researchers working with this compound. The expected NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for the structural verification and purity assessment of this and structurally related molecules. The interplay of the difluorophenyl ring, the cyclopropane moiety, and the carboxylic acid group results in a unique spectral fingerprint that can be confidently identified using the techniques described herein.

References

  • ResearchGate. FT-IR spectrum of FDCA. Available from: [Link].

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link].

  • PubChem. (1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(propyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid. Available from: [Link].

  • CAS Common Chemistry. Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate. Available from: [Link].

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0159744). Available from: [Link].

  • NIST WebBook. Cyclopropanecarboxylic acid. Available from: [Link].

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Carl ROTH. (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid. Available from: [Link].

  • DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available from: [Link].

  • PubMed. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Available from: [Link].

  • SpectraBase. Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

  • Chemistry LibreTexts. 12.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link].

  • PubMed Central. Use of molecular networking to identify 2,5-diketopiperazines in chocolates as potential markers of bean variety. Available from: [Link].

  • ResearchGate. The representative 1 H-NMR spectra of precipitated (a) 2,5-PEF; (b)... Available from: [Link].

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link].

  • MDPI. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Available from: [Link].

  • ResearchGate. Synthesis and Characterization of 2,5-furandicarboxylic acid-glycerol resin. Available from: [Link].

  • PubMed. LC-HRMS-based identification and quantification of novel 2,5-diketopiperazines in roasted coffee. Available from: [Link].

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Preformulation Landscape for a Novel Carboxylic Acid

In the landscape of pharmaceutical development, the journey from a promising new chemical entity (NCE) to a viable drug product is paved with rigorous scientific investigation. A critical and foundational phase of this journey is preformulation, a discipline dedicated to characterizing the intrinsic physicochemical properties of a drug substance.[1][2] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals focused on understanding the solubility and stability of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. While specific experimental data for this particular molecule is not extensively published, this document will provide a robust framework for its characterization, drawing upon established principles of pharmaceutical science and analogous compounds. The protocols and methodologies detailed herein are designed to be self-validating systems, ensuring the generation of reliable data crucial for informed decision-making in formulation development, analytical method development, and establishing appropriate storage conditions.

Part 1: Physicochemical Characterization: The Cornerstone of Rational Drug Development

The inherent properties of a drug molecule dictate its behavior from the moment of synthesis through to its therapeutic action in the body. For 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, a molecule featuring a carboxylic acid functional group, a difluorophenyl ring, and a cyclopropane moiety, a thorough understanding of its solubility and stability is paramount.

Solubility Profiling: Unlocking Bioavailability and Formulation Design

Solubility, the ability of a substance to dissolve in a solvent, is a critical determinant of a drug's bioavailability and dictates the feasible formulation strategies.[3] For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed.[1] This section outlines the essential experiments for a comprehensive solubility assessment.

1.1.1 Aqueous Solubility as a Function of pH

The ionization of the carboxylic acid group makes the aqueous solubility of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid highly dependent on pH. The Henderson-Hasselbalch equation provides a theoretical framework for this relationship, predicting that solubility will increase as the pH rises above the compound's pKa, leading to the formation of the more soluble carboxylate salt.[4]

Experimental Protocol: pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid to separate vials containing each buffer solution.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, visually inspect for the presence of undissolved solid.

    • Filter the samples through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer.

1.1.2 Solubility in Organic Solvents and Co-Solvent Systems

Understanding the solubility in various organic solvents is crucial for developing liquid formulations, for use in synthetic processes, and for purification. Co-solvent systems, which are mixtures of water and a miscible organic solvent, are often employed to enhance the solubility of poorly water-soluble compounds.[5][6]

Experimental Protocol: Organic Solvent Solubility

  • Solvent Selection: Choose a range of organic solvents with varying polarities. A recommended starting set is provided in the table below.

  • Equilibrium Solubility Measurement: Follow the shake-flask method described above, substituting the aqueous buffers with the selected organic solvents.

  • Co-Solvent Systems: To evaluate the potential for solubility enhancement, prepare binary mixtures of a high-solubility organic solvent (e.g., ethanol or DMSO) with water at different ratios (e.g., 10%, 20%, 50%, 80% v/v organic solvent). Determine the solubility in these mixtures using the same methodology. Studies on similar dicarboxylic acids have shown that binary solvent mixtures can significantly increase solubility.[7][8]

Table 1: Recommended Solvents for Solubility Screening

Solvent ClassExample SolventsRationale
AlcoholsMethanol, Ethanol, IsopropanolProtic solvents capable of hydrogen bonding.
KetonesAcetoneAprotic polar solvent.
EstersEthyl AcetateModerately polar aprotic solvent.
EthersTetrahydrofuran (THF)Aprotic ether with good solvating properties.[5]
AmidesDimethylformamide (DMF)Polar aprotic solvent.
SulfoxidesDimethyl sulfoxide (DMSO)Highly polar aprotic solvent, often a good solvent for carboxylic acids.[5]
ChlorinatedDichloromethaneNon-polar aprotic solvent.
HydrocarbonsHeptane, TolueneNon-polar solvents.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess 2-(2,5-Difluorophenyl) cyclopropanecarboxylic acid add_to_vials Add compound to each solvent vial prep_compound->add_to_vials prep_solvents Prepare aqueous buffers (various pH) and organic solvents prep_solvents->add_to_vials shake Agitate at constant temperature (24-72h) add_to_vials->shake filter Filter to remove undissolved solid shake->filter quantify Quantify concentration by HPLC-UV filter->quantify plot Plot solubility vs. pH or solvent type quantify->plot

Caption: Workflow for determining the solubility of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid.

Part 2: Intrinsic Stability Assessment: A Proactive Approach to Degradation

Forced degradation studies are a cornerstone of preformulation, providing critical insights into the intrinsic stability of a drug substance.[9][10] These studies involve subjecting the compound to stress conditions more severe than those encountered during accelerated stability testing.[11] The primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods capable of separating the intact drug from its degradants.[12][13]

2.1 Forced Degradation (Stress Testing) Protocols

The following protocols are based on ICH guideline Q1A and common industry practices.[9] A target degradation of 5-20% is generally considered optimal to ensure that the primary degradation products are formed without excessive secondary degradation.

2.1.1 Hydrolytic Stability

Hydrolysis is a common degradation pathway for many drug substances.[13]

Experimental Protocol: Hydrolytic Degradation

  • Sample Preparation: Prepare solutions of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid (e.g., at 1 mg/mL) in the following media:

    • Acidic: 0.1 M Hydrochloric Acid

    • Neutral: Purified Water

    • Basic: 0.1 M Sodium Hydroxide

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60-80 °C).[13]

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Neutralize the acidic and basic samples before analysis to prevent further degradation.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to profile the degradation products.

2.1.2 Oxidative Stability

The presence of the phenyl ring and the cyclopropane moiety may confer some susceptibility to oxidation.

Experimental Protocol: Oxidative Degradation

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3% v/v) to the sample solution.[11] Conduct the study at room temperature.

  • Time Points and Analysis: Follow the time point sampling and HPLC analysis as described for hydrolytic degradation.

2.1.3 Photostability

The aromatic ring system suggests potential photosensitivity.

Experimental Protocol: Photolytic Degradation

  • Sample Preparation: Expose both the solid drug substance and a solution of the compound to light.

  • Stress Conditions: Place the samples in a photostability chamber and expose them to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

2.1.4 Thermal Stability

This assesses the stability of the solid drug substance at elevated temperatures.

Experimental Protocol: Thermal Degradation

  • Sample Preparation: Place the solid drug substance in a vial.

  • Stress Conditions: Store the vial in an oven at an elevated temperature (e.g., 60°C or 80°C). For a comprehensive assessment, also include a condition with elevated humidity (e.g., 40°C/75% RH).[13]

  • Time Points and Analysis: At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Table 2: Summary of Forced Degradation Stress Conditions

Stress ConditionReagents/ConditionsTypical Temperature
Acid Hydrolysis0.1 M - 1 M HCl60-80 °C
Base Hydrolysis0.1 M - 1 M NaOH60-80 °C
Neutral HydrolysisWater60-80 °C
Oxidation3% H₂O₂Room Temperature
PhotolysisICH Q1B compliant light sourceAmbient
Thermal (Dry Heat)Oven60-80 °C
Thermal (Humidity)Climate Chamber40 °C / 75% RH

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_execution Execution cluster_analysis Analysis hydrolysis Hydrolytic (Acid, Base, Neutral) prepare Prepare solutions or solid samples hydrolysis->prepare oxidation Oxidative (H₂O₂) oxidation->prepare photolysis Photolytic (ICH Q1B Light) photolysis->prepare thermal Thermal (Heat, Humidity) thermal->prepare expose Expose to stress conditions prepare->expose sample Sample at defined time points expose->sample analyze Analyze by Stability- Indicating HPLC sample->analyze identify Identify & Characterize Degradation Products analyze->identify pathway Elucidate Degradation Pathways identify->pathway

Sources

The Unsung Isomer: A Technical Guide to 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid, a fluorinated organic compound with emerging significance in medicinal chemistry. While its history is less chronicled than its more prominent 3,4-difluoro isomer, a key building block for the antiplatelet drug Ticagrelor, the 2,5-difluoro analogue presents a unique profile for researchers and drug development professionals. This document will delve into the synthesis, chemical properties, and known applications of this compound, offering a technical resource for its utilization as a strategic building block in modern drug discovery. The narrative will emphasize the causal reasoning behind synthetic choices and the compound's potential to modulate pharmacological activity through subtle structural modifications.

Introduction: The Strategic Value of Fluorinated Cyclopropyl Scaffolds

The introduction of fluorine and cyclopropyl moieties into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance a range of pharmacological properties. The cyclopropyl ring, as a conformationally restricted, three-dimensional structure, often imparts metabolic stability and can improve binding affinity to biological targets. Fluorine, with its high electronegativity and small size, can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions through the formation of hydrogen bonds and other non-covalent interactions.

The subject of this guide, 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid, embodies these principles. While the discovery and development of its 3,4-difluoro isomer are extensively documented in the context of Ticagrelor, the 2,5-difluoro isomer remains a more specialized, yet valuable, tool for fine-tuning the properties of drug candidates. This guide aims to consolidate the available technical information on this specific isomer, providing a resource for its strategic application in research and development.

Synthesis and Stereochemistry: A Comparative Perspective

The synthesis of 2-(aryl)cyclopropanecarboxylic acids typically proceeds via the cyclopropanation of a corresponding cinnamic acid derivative. While a definitive seminal synthesis for the 2,5-difluoro isomer is not prominently documented in publicly available literature, established methods for related compounds provide a robust framework for its preparation. The synthesis of the more widely studied trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid offers a valuable template.

A common synthetic route involves the reaction of a difluorobenzaldehyde with a malonic acid equivalent to form a difluorocinnamic acid, followed by cyclopropanation. The choice of reagents and reaction conditions is critical for controlling the stereochemistry of the final product, with the trans isomer often being the thermodynamically favored and desired product in many pharmaceutical applications.

Below is a generalized, illustrative workflow for the synthesis of trans-2-(aryl)cyclopropanecarboxylic acids, which can be adapted for the 2,5-difluoro isomer.

cluster_0 Step 1: Cinnamic Acid Formation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis 2,5-Difluorobenzaldehyde 2,5-Difluorobenzaldehyde Malonic_Acid Malonic Acid / Pyridine, Piperidine 2,5-Difluorobenzaldehyde->Malonic_Acid Doebner-von Miller Reaction trans-2,5-Difluorocinnamic_Acid trans-2,5-Difluorocinnamic Acid Malonic_Acid->trans-2,5-Difluorocinnamic_Acid Corey-Chaykovsky_Reagent Trimethylsulfoxonium iodide / NaH trans-2,5-Difluorocinnamic_Acid->Corey-Chaykovsky_Reagent Corey-Chaykovsky Reaction trans-2-(2,5-Difluorophenyl)cyclopropanecarboxylate trans-2-(2,5-Difluorophenyl) cyclopropanecarboxylate ester Corey-Chaykovsky_Reagent->trans-2-(2,5-Difluorophenyl)cyclopropanecarboxylate Hydrolysis Base or Acid Hydrolysis (e.g., NaOH or HCl) trans-2-(2,5-Difluorophenyl)cyclopropanecarboxylate->Hydrolysis Final_Product trans-2-(2,5-Difluorophenyl) cyclopropanecarboxylic acid Hydrolysis->Final_Product

Caption: Generalized synthetic workflow for trans-2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid.

Experimental Protocol: Synthesis of trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid (A Model for the 2,5-Difluoro Isomer)

The following protocol, adapted from the synthesis of the 3,4-difluoro isomer, provides a practical starting point for the laboratory-scale preparation of the title compound.

Step 1: Synthesis of (E)-3-(3,4-difluorophenyl)acrylic acid

  • To a solution of 3,4-difluorobenzaldehyde (1 equivalent) in pyridine (5-10 volumes), add malonic acid (1.1-1.5 equivalents) and a catalytic amount of piperidine.

  • Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the crude (E)-3-(3,4-difluorophenyl)acrylic acid.

Step 2: Synthesis of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid

  • Prepare a solution of trimethylsulfoxonium iodide (2-3 equivalents) in anhydrous DMSO.

  • Add sodium hydride (2-3 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature under a nitrogen atmosphere. Stir the resulting mixture for 1-2 hours until the evolution of hydrogen gas ceases.

  • Add a solution of (E)-3-(3,4-difluorophenyl)acrylic acid (1 equivalent) in DMSO to the ylide solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water. Acidify the mixture with a mineral acid (e.g., HCl) to pH 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid are influenced by the interplay of the rigid cyclopropane ring and the electron-withdrawing fluorine atoms on the phenyl ring.

PropertyValueSource
Molecular FormulaC₁₀H₈F₂O₂N/A
Molecular Weight198.17 g/mol N/A
AppearanceGray Solid[1]
Purity97.5-100%[1]
Storage2-8 °C[1]
CAS Number701914-06-9 (trans isomer)[1]

While a comprehensive, publicly available dataset of spectroscopic information for the 2,5-difluoro isomer is limited, the expected signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry can be predicted based on its structure and comparison with related compounds. Researchers synthesizing this compound should expect to see characteristic signals for the cyclopropyl protons, the aromatic protons with splitting patterns consistent with a 1,2,5-trisubstituted benzene ring, and the carboxylic acid proton.

Applications in Medicinal Chemistry: A Focus on CNS Disorders

The primary application of trans-2-(2,5-difluorophenyl)cyclopropanecarboxylic acid appears to be as a key intermediate in the synthesis of biologically active compounds, particularly those targeting central nervous system (CNS) disorders.[1] Its unique structural features are valuable in the development of novel therapeutics.

Serotonin 2C Receptor Agonists

A significant application of fluorinated 2-phenylcyclopropylamine derivatives, which can be synthesized from the corresponding carboxylic acid, is in the development of selective serotonin 2C (5-HT2C) receptor agonists. The 5-HT2C receptor is a promising target for the treatment of obesity, schizophrenia, and other CNS disorders. A key challenge in developing 5-HT2C agonists is achieving selectivity over the 5-HT2B and 5-HT2A receptor subtypes to avoid adverse effects such as valvular heart disease and hallucinations.

Research has shown that the introduction of fluorine atoms on the phenyl ring of 2-phenylcyclopropylamine derivatives can modulate potency and selectivity. This highlights the strategic importance of isomers like the 2,5-difluoro derivative in fine-tuning the pharmacological profile of a drug candidate.

cluster_0 From Carboxylic Acid to Amine cluster_1 Building Block for 5-HT2C Agonists Carboxylic_Acid 2-(2,5-Difluorophenyl) cyclopropanecarboxylic acid Curtius_Rearrangement Curtius Rearrangement (e.g., DPPA, heat) Carboxylic_Acid->Curtius_Rearrangement Amine 2-(2,5-Difluorophenyl) cyclopropylamine Curtius_Rearrangement->Amine Further_Functionalization Further Functionalization (e.g., N-alkylation) Amine->Further_Functionalization HT2C_Agonist Selective 5-HT2C Receptor Agonist Further_Functionalization->HT2C_Agonist

Sources

Theoretical and computational studies of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical and Computational Analysis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid for Drug Discovery Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. This molecule, possessing the unique strained cyclopropane ring and the electron-withdrawing difluorophenyl moiety, represents a class of scaffolds with significant potential in medicinal chemistry. While its close analogue, 2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, is a known intermediate in the synthesis of the anti-thrombotic agent Ticagrelor, the specific properties of the 2,5-difluoro isomer remain less explored.[1][2] This document outlines a complete in silico workflow, from fundamental geometry optimization to advanced electronic structure analysis, designed to elucidate the molecule's structural, electronic, and reactive properties. The protocols detailed herein are grounded in Density Functional Theory (DFT) and are designed to provide actionable insights for researchers in drug design and development, demonstrating how computational chemistry serves as a powerful predictive tool to accelerate discovery.[3][4]

Introduction: The Rationale for Computational Scrutiny

In modern drug discovery, the path from a lead compound to a clinical candidate is arduous and expensive. Computational chemistry offers a vital "shift-left" advantage, enabling scientists to predict molecular properties, understand structure-activity relationships (SAR), and prioritize synthetic efforts before committing significant resources.[5][6]

The subject of this guide, 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid (CAS No. 1157698-34-4), is a compelling candidate for such an investigation.[7] It combines two key structural motifs:

  • The Cyclopropane Ring: This is the smallest cycloalkane, characterized by significant ring strain and "bent" C-C bonds with high p-character.[8] This unique electronic structure imparts alkene-like properties, influencing its reactivity and ability to form specific non-covalent interactions.[8][9]

  • The 2,5-Difluorophenyl Group: The two fluorine atoms are powerful electron-withdrawing groups that modulate the molecule's lipophilicity, metabolic stability, and electrostatic profile. The substitution pattern is critical, as it dictates the dipole moment and potential interaction sites for target binding.

Understanding how these two motifs electronically influence each other is paramount for predicting the molecule's behavior in a biological system. This guide establishes a self-validating system where computational predictions can directly inform and guide subsequent experimental work.

Theoretical Framework and Method Selection

The foundation of our computational investigation is Density Functional Theory (DFT) , a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density.[4] This approach provides a robust balance of computational accuracy and efficiency, making it the workhorse for studies of drug-sized molecules.[10][11]

Causality Behind Method Selection:

  • Functional: We select the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is renowned for its excellent performance in predicting the geometries and vibrational frequencies of a wide range of organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior than simpler functionals.

  • Basis Set: We will employ the 6-311++G(d,p) basis set. Let's break down this choice:

    • 6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering high flexibility and accuracy.

    • ++: These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or weak non-covalent interactions—all relevant to a carboxylic acid and its potential receptor interactions.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for correctly modeling bonding in strained rings and describing intermolecular forces.[11]

This combination of B3LYP/6-311++G(d,p) represents a high-quality, well-validated level of theory for obtaining reliable predictive data for the target molecule.

Computational Workflow: A Step-by-Step Protocol

The following section details the experimental protocols for a comprehensive computational analysis. This workflow is designed to be sequential, as the results of each step are prerequisites for the next.

Diagram of the Computational Workflow

Computational_Workflow start 1. Input Structure Generation opt_freq 2. Geometry Optimization & Frequency Analysis start->opt_freq verify 3. Verification (No Imaginary Frequencies?) opt_freq->verify mep 5. Molecular Electrostatic Potential (MEP) Mapping opt_freq:e->mep:w nbo 6. Natural Bond Orbital (NBO) Analysis opt_freq:e->nbo:w verify->opt_freq No (Re-optimize) fmo 4. Frontier Molecular Orbital (FMO) Analysis verify->fmo Yes end Data Interpretation & Reporting fmo->end mep->end nbo->end

Sources

A Guide to the Synthesis of Fluorinated Cyclopropane Carboxylic Acids: Strategies and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Cyclopropanes in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Similarly, the cyclopropane ring, a small, strained carbocycle, is a valuable pharmacophore that imparts conformational rigidity and unique electronic properties to molecules.[1][3] The fusion of these two motifs in the form of fluorinated cyclopropane carboxylic acids creates a class of compounds with significant potential in drug discovery.[4][5] These structures can act as bioisosteres for larger, more flexible groups, offering improved pharmacokinetic profiles and novel intellectual property.[6] This guide provides an in-depth overview of the core synthetic strategies for accessing these valuable building blocks, with a focus on the underlying principles and practical considerations for researchers in the pharmaceutical sciences.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of fluorinated cyclopropane carboxylic acids can be broadly categorized into three main approaches: the cyclopropanation of fluorinated alkenes, the fluorination of pre-existing cyclopropane structures, and asymmetric methodologies to control stereochemistry. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required stereochemical purity.

Cyclopropanation of Fluorinated Alkenes: Building the Ring

A prevalent and versatile method for constructing fluorinated cyclopropanes involves the [2+1] cycloaddition of a carbene or carbenoid to a fluorinated alkene.[7] This approach allows for the direct installation of the cyclopropane ring with the fluorine substituent already in place.

Transition metal catalysis, particularly with rhodium and copper complexes, is a powerful tool for the cyclopropanation of fluorinated olefins using diazo compounds as carbene precursors.[8][9] Dirhodium catalysts, for instance, have demonstrated high efficiency and stereoselectivity in the reaction of aryl-substituted trifluorodiazoethanes with various alkenes.[8]

The general mechanism involves the formation of a metal-carbene intermediate, which then transfers the carbene to the alkene in a concerted fashion.[10] The choice of catalyst and ligands is crucial for controlling the stereochemical outcome of the reaction.[11]

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of a Fluoroalkene

  • Reaction Setup: To a solution of the fluoroalkene (1.0 mmol) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%) in a suitable solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere (N₂ or Ar), add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 mmol) in the same solvent dropwise over 1-2 hours at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired fluorinated cyclopropane ester.

  • Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

The Simmons-Smith reaction, which utilizes an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple), is a classic and reliable method for cyclopropanation.[12][13] This reaction is particularly effective for the cyclopropanation of allylic alcohols due to the directing effect of the hydroxyl group.[14] While the traditional Simmons-Smith reaction is not directly applicable for introducing fluorine, modifications and the use of fluorinated carbenoids have expanded its scope.[7] For instance, the cyclopropanation of fluoroallyl alcohol derivatives can be achieved with high stereocontrol.[7]

The mechanism is believed to involve the formation of a zinc carbenoid species that delivers the methylene group to the double bond in a concerted, stereospecific manner.[14][15]

Diagram: General Workflow for Fluoroalkene Cyclopropanation

G cluster_start Starting Materials cluster_reaction Cyclopropanation cluster_product Product Fluoroalkene Fluorinated Alkene Reaction Transition Metal Catalyst (e.g., Rh, Cu) or Simmons-Smith Reagent Fluoroalkene->Reaction Carbene_Precursor Carbene Precursor (e.g., Diazo Compound) Carbene_Precursor->Reaction Cyclopropane_Ester Fluorinated Cyclopropane Ester Reaction->Cyclopropane_Ester Cycloaddition Carboxylic_Acid Fluorinated Cyclopropane Carboxylic Acid Cyclopropane_Ester->Carboxylic_Acid Hydrolysis

Caption: Workflow for synthesizing fluorinated cyclopropane carboxylic acids via cyclopropanation of fluoroalkenes.

Asymmetric Synthesis: Controlling Stereochemistry

For applications in drug development, the synthesis of enantiomerically pure compounds is paramount. Several strategies have been developed for the asymmetric synthesis of fluorinated cyclopropane carboxylic acids.

The use of chiral transition metal catalysts is a prominent approach. Chiral rhodium catalysts, for example, have been successfully employed in the enantioselective cyclopropanation of alkenes with fluorinated diazo compounds, achieving high levels of diastereoselectivity and enantioselectivity (up to 98% ee).[8] The chiral ligands on the metal center create a chiral environment that directs the approach of the alkene to the metal carbene, leading to the preferential formation of one enantiomer.[10]

Biocatalysis has emerged as a powerful and environmentally friendly alternative for asymmetric synthesis.[1] Engineered enzymes, such as myoglobin-based catalysts, have been shown to catalyze the cyclopropanation of a broad range of gem-difluoroalkenes with excellent diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.).[1][16] This biocatalytic approach can provide access to transformations not easily achieved with traditional chemocatalytic methods.[4]

Table: Comparison of Asymmetric Cyclopropanation Methods

MethodCatalyst/ReagentSubstrate ScopeEnantioselectivity (ee)Diastereoselectivity (d.r.)Reference
Chiral Rhodium Catalysis Rh₂(R-PTAD)₄Styrene derivatives88-98%>94%[8]
Biocatalysis (Engineered Myoglobin) Engineered Myoglobingem-Difluoroalkenesup to 99%up to 99:1[1][16]
Chiral Auxiliary Approach Chiral auxiliary on substrateVariesHighHigh[17][18]

The Michael-initiated ring closure (MIRC) reaction is another effective strategy for the stereoselective synthesis of fluorinated cyclopropanes.[11] This method involves the conjugate addition of a fluorinated nucleophile to an α,β-unsaturated electrophile, followed by an intramolecular cyclization. The stereochemistry of the final product can be controlled by the use of chiral auxiliaries or chiral catalysts.[11]

Diagram: Key Asymmetric Synthesis Strategies

G cluster_catalysis Chiral Catalysis cluster_biocatalysis Biocatalysis cluster_mirc Michael-Initiated Ring Closure Chiral_Catalyst Chiral Transition Metal Catalyst (e.g., Rhodium-based) Enantioenriched_Product1 Enantioenriched Fluorinated Cyclopropane Chiral_Catalyst->Enantioenriched_Product1 Alkene Alkene Alkene->Chiral_Catalyst Fluoro_Diazo Fluorinated Diazo Compound Fluoro_Diazo->Chiral_Catalyst Engineered_Enzyme Engineered Enzyme (e.g., Myoglobin) Enantioenriched_Product2 Enantioenriched Fluorinated Cyclopropane Engineered_Enzyme->Enantioenriched_Product2 Fluoroalkene Fluorinated Alkene Fluoroalkene->Engineered_Enzyme Diazo_Reagent Diazo Reagent Diazo_Reagent->Engineered_Enzyme Fluorinated_Nucleophile Fluorinated Nucleophile Intermediate Intermediate Fluorinated_Nucleophile->Intermediate Michael Addition Unsaturated_Electrophile α,β-Unsaturated Electrophile Unsaturated_Electrophile->Intermediate Enantioenriched_Product3 Enantioenriched Fluorinated Cyclopropane Intermediate->Enantioenriched_Product3 Intramolecular Cyclization

Caption: Overview of major asymmetric strategies for fluorinated cyclopropane synthesis.

Conclusion: A Versatile Toolbox for Drug Discovery

The synthesis of fluorinated cyclopropane carboxylic acids offers a rich and diverse area of chemical exploration with direct applications in the design of novel therapeutics. The methodologies outlined in this guide, from transition-metal catalysis and Simmons-Smith reactions to cutting-edge biocatalytic and asymmetric approaches, provide medicinal chemists with a powerful toolbox to access these valuable building blocks. The ability to fine-tune the electronic properties and conformation of drug candidates through the strategic incorporation of fluorinated cyclopropanes will undoubtedly continue to drive innovation in the pharmaceutical industry. As new catalytic systems and synthetic methods are developed, the accessibility and utility of these unique structural motifs are poised to expand even further.

References

  • Villada, J. D., Majhi, J., Hendricks, M. E., Fasan, R., Lehuédé, V., Neufeld, K., & Tona, V. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, e202406779. [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

  • ResearchGate. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Request PDF. [Link]

  • Charette, A. B. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(15), 3195–3207. [Link]

  • ResearchGate. (n.d.). Fluorinated Cyclopropanes. Request PDF. [Link]

  • Vass, V., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 11(10), 1968–1973. [Link]

  • Villada, J. D., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. [Link]

  • ResearchGate. (n.d.). Transition‐metal‐catalyzed cyclopropanation. [Link]

  • Dolbier Jr, W. R., & Battiste, M. A. (2003). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. Chemical Reviews, 103(4), 1071–1098. [Link]

  • Nguyen, B., et al. (2021). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Journal of the American Chemical Society, 143(45), 19038–19045. [Link]

  • ResearchGate. (n.d.). Enantioselective Simmons–Smith cyclopropanation on fluorinated alkenes. [Link]

  • Ma, J.-A. (2012). Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carbanion. Angewandte Chemie International Edition, 51(24), 5829–5832. [Link]

  • ResearchGate. (n.d.). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. Request PDF. [Link]

  • Beier, P., et al. (2020). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 16, 1530–1537. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

  • Grygorenko, O. O., et al. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 85(18), 11774–11782. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Kumar, A., & Kumar, V. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ACS Omega, 6(46), 30736–30753. [Link]

  • ResearchGate. (n.d.). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Request PDF. [Link]

  • de la Torre, A., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis, 365(18), 3209-3216. [Link]

  • Semantic Scholar. (n.d.). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. [Link]

  • Beilstein-Institut. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 20, 1118–1127. [Link]

  • Gouverneur, V., et al. (2018). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications, 54(55), 7653–7656. [Link]

  • Charette, A. B., & Marcoux, J.-F. (1995). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (11), 1197-1198. [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. [Link]

  • MDPI. (2001). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 6(12), 978-984. [Link]

  • Wang, F., et al. (2022). Electrochemical carboxylation of α-fluoroalkyl cyclopropane with CO₂ to mono- or difluoropentenoic acid. Organic Chemistry Frontiers, 9(13), 3469-3475. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. [Link]

  • Ambler, P. W., & Davies, S. G. (1988). The asymmetric synthesis of trans-substituted cyclopropanecarboxylic acid derivatives. Tetrahedron Letters, 29(52), 6983–6984. [Link]

  • figshare. (2021). Collection - Enantioselective β‑C–H Arylation of α‑Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids - Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.).
  • Gouverneur, V., et al. (2018). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications, 54(55), 7653–7656. [Link]

  • Cornella, J., & Martin, R. (2023). Metal-catalysed C-C bond formation at cyclopropanes. Nature Reviews Chemistry, 7(8), 564–578. [Link]

  • Ni, C., & Hu, J. (2020). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 16, 148–185. [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

  • Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • Beilstein-Institut. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 20, 1118–1127. [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. [Link]

Sources

Safety and handling precautions for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. Given the compound's specific structural motifs—a carboxylic acid, a cyclopropane ring, and a difluorophenyl group—this guide synthesizes data from structurally related molecules and established chemical safety principles to provide a robust framework for risk mitigation in a laboratory setting.

Compound Identification and Physicochemical Properties

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is a specialized organic compound often used as a building block in medicinal chemistry and materials science.[1] Its precise handling requires an understanding of its fundamental properties.

PropertyValueSource
Chemical Name 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid[2]
CAS Number 1157698-34-4[2]
Molecular Formula C₁₀H₈F₂O₂[2]
Molecular Weight 198.17 g/mol [2]
Appearance Solid (Assumed, based on similar compounds)N/A
Storage Temperature Room Temperature[2]

Hazard Identification and Toxicological Assessment

Structurally similar compounds, such as other difluoro- and cyclopropane-carboxylic acids, are classified as corrosive.[3][4] Therefore, this compound should be treated as a substance that can cause severe skin burns and serious eye damage.[3][4] Inhalation of dust may cause respiratory irritation.[5]

Table 2: Inferred GHS Hazard Classification

PictogramSignal WordHazard StatementClassification Code

Danger H314: Causes severe skin burns and eye damage.Skin Corrosion 1C, Serious Eye Damage 1[3]

Warning H335: May cause respiratory irritation.Specific target organ toxicity, single exposure[5]
N/AWarning H290: May be corrosive to metals.Corrosive to metals, Category 1[3]

The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds generally stable.[6][7] However, metabolic processes or improper disposal can potentially lead to the release of harmful fluoride ions or other toxic metabolites.[8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.

Engineering Controls

All manipulations of solid 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid that could generate dust, as well as any work with its solutions, must be conducted in a certified chemical fume hood.[9] The fume hood provides critical protection against inhalation of airborne particulates and vapors. An eyewash station and safety shower must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE)

PPE selection is dictated by the potential for exposure. The following are mandatory when handling the compound:

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement.[10] A full-face shield worn over safety goggles is required when there is a significant risk of splashing, such as during solution transfers or spill cleanup.[11]

  • Hand Protection : Nitrile or butyl rubber gloves are recommended.[12][13] Given the corrosive nature, double-gloving can provide additional protection against tears and incidental exposure.[10] Always inspect gloves for defects before use and wash hands thoroughly after removal.[5]

  • Body Protection : A flame-resistant lab coat must be worn and fully fastened.[10] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : If engineering controls are insufficient to prevent dust inhalation, a NIOSH-approved respirator with particulate filters (e.g., N95) may be necessary.[12]

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Respirator (if needed) D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Gloves (Last) D3->D4 F1 1. Gloves F2 2. Lab Coat F1->F2 F3 3. Goggles / Face Shield F2->F3 F4 4. Respirator (if needed) F3->F4 Wash Wash Hands Thoroughly F4->Wash

Figure 1: Recommended PPE Donning and Doffing Sequence.

Standard Operating Procedures for Safe Handling

Adherence to established protocols is crucial for minimizing exposure risk.

Protocol 1: Weighing the Solid Compound
  • Preparation : Ensure the analytical balance is inside a chemical fume hood or a vented balance safety enclosure. Place a tared weigh boat on the balance.

  • Aliquotting : Using a clean spatula, carefully transfer the desired amount of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid to the weigh boat. Perform this action slowly to minimize dust generation.[3]

  • Closure : Immediately and securely close the primary container.

  • Cleanup : Clean the spatula and any contaminated surfaces with a solvent-moistened wipe (e.g., 70% ethanol) before removing them from the fume hood. Dispose of the wipe as hazardous waste.

Protocol 2: Preparing a Solution
  • Preparation : In a chemical fume hood, place a properly sized beaker or flask containing a stir bar on a stir plate.

  • Solvent Addition : Add the calculated volume of the desired solvent to the vessel.

  • Solute Addition : Carefully add the pre-weighed solid 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid to the solvent. Causality : Always add acid to the solvent, never the reverse.[14] This dissipates any heat generated during dissolution and prevents splashing of a concentrated, corrosive solution.

  • Dissolution : Begin stirring. If necessary, gentle heating can be applied, but this should be monitored to avoid excessive vapor generation.

  • Transfer : Once dissolved, transfer the solution to a clearly labeled, sealed container.

Storage and Stability

Proper storage is vital for maintaining chemical integrity and ensuring safety.

  • Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] A designated corrosives or acids cabinet is appropriate.[15] The storage area should be locked.[3]

  • Incompatibilities : Keep away from strong bases, oxidizing agents, and reactive metals.[15] Carboxylic acids can react exothermically with bases and can be corrosive to many metals.

  • Stability : The compound is expected to be chemically stable under standard ambient conditions.[16] The difluorophenyl and cyclopropane moieties are generally robust.[6][17]

Emergency Procedures

A swift and correct response to an emergency can significantly reduce injury and damage.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][18] Seek immediate medical attention.[3]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[18] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor immediately.[3][5]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting.[3] Seek immediate medical attention.[19]

Chemical Spill Response

The response to a spill depends on its size and nature. For any large or unmanageable spill, evacuate the area and contact the institution's emergency response team.[10][20]

Spill_Response cluster_small_spill Small Spill Cleanup cluster_large_spill Large Spill Response Spill Spill Occurs Alert Alert Personnel & Restrict Area Spill->Alert PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Alert->PPE Assess Assess Spill Size & Hazard Moisten Slightly moisten solid to minimize dust Assess->Moisten Small Evacuate Evacuate the laboratory Assess->Evacuate Large / Unmanageable PPE->Assess Neutralize Cover with acid neutralizer (e.g., sodium bicarbonate) Moisten->Neutralize Sweep Sweep up with non-sparking tools Neutralize->Sweep Collect Collect in a labeled hazardous waste container Sweep->Collect Decon Decontaminate area with soap and water Collect->Decon Report Report Incident to Supervisor/EHS Decon->Report Contact Contact Emergency Response Team Evacuate->Contact Contact->Report

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. Cyclopropane rings are privileged structural motifs that impart unique conformational rigidity and metabolic stability to molecules, while fluorine substitution is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties.[1] This protocol details a robust, multi-step synthetic route starting from commercially available 2,5-difluorobenzaldehyde, proceeding through an α,β-unsaturated ester intermediate, followed by a diastereoselective cyclopropanation and final hydrolysis. The causality behind experimental choices, detailed step-by-step procedures, and methods for characterization are provided to ensure reproducibility and success for researchers in the field.

Introduction and Synthetic Rationale

2-Arylcyclopropanecarboxylic acids are critical precursors for synthesizing a wide range of biologically active compounds, including enzyme inhibitors and receptor antagonists.[2][3] The specific target molecule, 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid, combines the strained cyclopropane ring with a difluorinated phenyl moiety, making it an attractive scaffold for novel pharmaceutical agents.

The synthetic strategy outlined herein is designed for clarity, reliability, and scalability. It is based on well-established chemical transformations adapted from procedures for structurally similar compounds, such as the precursors to the antiplatelet agent Ticagrelor.[4][5] The overall synthetic pathway can be visualized as a four-stage process:

  • Knoevenagel-Doebner Condensation: Formation of an acrylic acid derivative from the corresponding benzaldehyde.

  • Esterification: Protection of the carboxylic acid to facilitate the subsequent cyclopropanation.

  • Corey-Chaykovsky Cyclopropanation: Formation of the cyclopropane ring via a sulfur ylide, which is highly effective for α,β-unsaturated carbonyl systems.[6]

  • Saponification: Hydrolysis of the ester to yield the final carboxylic acid product.

This approach allows for clear checkpoints and purification stages, ensuring high purity of the final compound.

Overall Synthetic Scheme

The multi-step synthesis is illustrated below. Each stage is detailed in the experimental protocols that follow.

Synthesis_Scheme cluster_0 Stage 1: Condensation cluster_1 Stage 2: Esterification cluster_2 Stage 3: Cyclopropanation cluster_3 Stage 4: Hydrolysis A 2,5-Difluorobenzaldehyde B (E)-3-(2,5-Difluorophenyl)acrylic acid A->B Malonic Acid, Pyridine, Piperidine C Ethyl (E)-3-(2,5-Difluorophenyl)acrylate B->C Ethanol, cat. H₂SO₄ D Ethyl 2-(2,5-Difluorophenyl) cyclopropanecarboxylate C->D Me₃S(O)I, NaH, DMSO E 2-(2,5-Difluorophenyl) cyclopropanecarboxylic acid D->E NaOH(aq), EtOH, then H₃O⁺

Figure 1: Overall reaction pathway for the synthesis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents such as sodium hydride (NaH) are water-reactive and must be handled under an inert atmosphere.

Part A: Synthesis of (E)-3-(2,5-Difluorophenyl)acrylic acid

Rationale: This step employs a Knoevenagel-Doebner condensation. Malonic acid serves as the active methylene component. Pyridine acts as both a basic catalyst and a solvent, while a catalytic amount of piperidine significantly accelerates the condensation and subsequent decarboxylation to yield the α,β-unsaturated acid.[4][5]

Materials:

  • 2,5-Difluorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-difluorobenzaldehyde (10.0 g, 70.4 mmol).

  • Add pyridine (50 mL), followed by malonic acid (11.0 g, 105.6 mmol).

  • Add piperidine (0.6 mL, ~6 mmol) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and then pour it slowly into a beaker containing 200 mL of ice and water.

  • Acidify the aqueous mixture to pH 1-2 by the slow addition of concentrated HCl. A white precipitate will form.

  • Stir the slurry in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water (3 x 50 mL), and dry under vacuum to yield (E)-3-(2,5-difluorophenyl)acrylic acid as a white solid.

Part B: Synthesis of Ethyl (E)-3-(2,5-Difluorophenyl)acrylate

Rationale: The carboxylic acid is converted to its ethyl ester via Fischer esterification. This transformation is crucial as the subsequent cyclopropanation step with a sulfur ylide is more efficient and cleaner with an ester substrate than with a carboxylate salt.

Materials:

  • (E)-3-(2,5-Difluorophenyl)acrylic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend the acrylic acid from Part A (e.g., 12.0 g, 65.2 mmol) in absolute ethanol (120 mL) in a 250 mL round-bottom flask.

  • Carefully add concentrated sulfuric acid (1.0 mL) as a catalyst.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 5 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and remove the bulk of the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the ethyl ester, typically as a pale yellow oil or low-melting solid.

Part C: Synthesis of Ethyl 2-(2,5-Difluorophenyl)cyclopropanecarboxylate

Rationale: This key step utilizes the Corey-Chaykovsky reaction to form the cyclopropane ring.[6] Dimethylsulfoxonium methylide, a sulfur ylide, is generated in situ from trimethylsulfoxonium iodide and sodium hydride. The ylide adds to the β-carbon of the α,β-unsaturated ester in a Michael-type addition, followed by intramolecular ring closure to form the cyclopropane ring stereoselectively, yielding predominantly the trans isomer.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl (E)-3-(2,5-Difluorophenyl)acrylate

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Ylide Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add NaH (60% dispersion, 2.9 g, 72.5 mmol). Wash the NaH with dry hexanes (2 x 10 mL) to remove the mineral oil, then place under vacuum.

  • Add anhydrous DMSO (80 mL) via cannula. Stir the suspension at room temperature for 30 minutes.

  • Add trimethylsulfoxonium iodide (16.0 g, 72.5 mmol) portion-wise over 20 minutes, ensuring the temperature does not exceed 30 °C. Stir the resulting mixture at room temperature for 1 hour until a homogenous, pale grey solution of the ylide is formed.

  • Cyclopropanation: In a separate flask, dissolve the acrylate from Part B (e.g., 13.0 g, 61.3 mmol) in anhydrous THF (40 mL).

  • Cool the ylide solution to 10 °C in an ice-water bath. Add the acrylate solution dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.[5]

  • Carefully quench the reaction by pouring it into 400 mL of ice-cold water.

  • Extract the aqueous layer with MTBE (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title ester as a colorless oil.

Part D: Synthesis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Rationale: The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester. The resulting carboxylate salt is protonated during an acidic workup to yield the desired carboxylic acid.

Materials:

  • Ethyl 2-(2,5-Difluorophenyl)cyclopropanecarboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (e.g., 2 M)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the purified ester from Part C (e.g., 10.0 g, 44.2 mmol) in ethanol (100 mL) in a round-bottom flask.

  • Add 2 M aqueous NaOH solution (44 mL, 88 mmol).

  • Heat the mixture to 60 °C and stir for 3 hours, or until hydrolysis is complete by TLC analysis.

  • Cool the reaction to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with MTBE (50 mL) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 2 M HCl.

  • Extract the product into ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid, typically as a white to off-white solid.

Summary of Quantitative Data

StepStarting MaterialKey ReagentsSolventTemp.Time (h)Typical Yield
A 2,5-DifluorobenzaldehydeMalonic Acid, PiperidinePyridine90 °C485-95%
B Acrylic Acid DerivativeH₂SO₄ (cat.)Ethanol80 °C590-98%
C Ethyl Acrylate DerivativeMe₃S(O)I, NaHDMSO/THFRT1670-80%
D Ethyl Cyclopropane EsterNaOHEthanol/H₂O60 °C390-97%

Workflow and Characterization

A successful synthesis relies on rigorous purification and characterization at each key stage.

Workflow cluster_workflow General Experimental Workflow Start Reaction Setup (Inert atm. if needed) React Reagent Addition & Reaction Start->React Monitor TLC / LC-MS Monitoring React->Monitor Workup Quenching & Aqueous Workup Monitor->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize End Pure Intermediate or Final Product Characterize->End

Figure 2: Standard workflow for each synthetic step.

Characterization Notes:

  • ¹H and ¹⁹F NMR Spectroscopy: Essential for confirming the structure at each step. In the final product, the cyclopropyl protons will appear as a complex multiplet system in the ¹H NMR spectrum. The ¹⁹F NMR will show two distinct signals corresponding to the two fluorine atoms on the phenyl ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.

  • Infrared (IR) Spectroscopy: Useful for tracking the functional group transformations, such as the appearance and disappearance of C=O (acid vs. ester) and O-H stretches.

References

  • Fasan, R., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, e202406779. Available at: [Link][1]

  • Gazzola, S., et al. (2018). Refining the structure−activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Unipr. Available at: [Link][3]

  • ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid. Available at: [Link][2]

  • Guallar, V., et al. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. Google Patents (WO2013124280A1). Available at: [4]

  • Stavber, S., et al. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents (EP2644590A1). Available at: [5]

  • Bäckström, R., et al. (2001). Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents (WO2001092200A1). Available at: [7]

  • Alcaraz, L., et al. (2010). Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. Google Patents (EP3617181A1). Available at: [6]

Sources

Application Notes and Protocols: Asymmetric Synthesis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Fluorinated Cyclopropanes in Medicinal Chemistry

The cyclopropane ring, a motif once considered a synthetic curiosity, is now a cornerstone in modern drug design. Its rigid, three-dimensional structure can enhance metabolic stability, improve binding potency, and introduce novel chemical diversity.[1][2] When combined with fluorine, an element known for its ability to modulate pharmacokinetic and physicochemical properties, the resulting fluorinated cyclopropane scaffolds become particularly valuable.[3]

The enantiomers of 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid and its derivatives are of significant interest to researchers in drug discovery. These structures form the core of potent and selective agonists for the serotonin 2C (5-HT2C) receptor, a key target for the treatment of central nervous system disorders such as schizophrenia, obesity, and depression.[4][5] The precise stereochemistry of these molecules is critical for their pharmacological activity, as different enantiomers can exhibit vastly different potencies and selectivities.[4] This guide provides an in-depth overview of the primary strategies for obtaining the individual enantiomers of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, focusing on both direct asymmetric catalysis and diastereoselective synthesis followed by chiral resolution.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid can be broadly approached via two main pathways:

  • Direct Asymmetric Catalysis: This is often the most elegant and atom-economical approach, where a chiral catalyst directly influences the formation of the cyclopropane ring, favoring one enantiomer over the other. Rhodium-catalyzed cyclopropanation of alkenes with diazo compounds is a powerful and well-established method in this regard.[6][7] The choice of the chiral ligand on the rhodium catalyst is paramount in achieving high enantioselectivity.

  • Chiral Auxiliary-Mediated Diastereoselective Synthesis & Resolution: This strategy involves reacting the starting materials to form a racemic mixture of the cyclopropane, followed by separation of the enantiomers. A more refined version of this approach involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to the substrate, directing the cyclopropanation to produce a mixture of diastereomers, which can then be separated by standard techniques like chromatography or crystallization. The chiral auxiliary is subsequently cleaved to yield the desired enantiomerically enriched product.[8][9] Alternatively, the racemic carboxylic acid can be resolved by forming diastereomeric salts with a chiral amine.

The choice between these strategies often depends on factors such as the availability of catalysts and starting materials, scalability, and the desired level of enantiomeric purity.

Workflow for the Synthesis and Resolution of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

The following diagram illustrates a common and practical workflow for obtaining the enantiomers of the target compound, starting from 2,5-difluorostyrene. This pathway involves a non-asymmetric cyclopropanation to form the ethyl ester, followed by hydrolysis and subsequent chiral resolution of the carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Chiral Resolution Start 2,5-Difluorostyrene Product1 Racemic Ethyl 2-(2,5-Difluorophenyl)cyclopropanecarboxylate Start->Product1  [2+1] Cycloaddition   Reagent1 Ethyl Diazoacetate (N2CHCOOEt) Cu(acac)2 Reagent1->Product1 Product2 Racemic 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid Product1->Product2 Reagent2 LiOH or NaOH THF/H2O Reagent2->Product2 Diastereomers Diastereomeric Salts Product2->Diastereomers Reagent3 Chiral Amine (e.g., (R)-α-Methylbenzylamine) Reagent3->Diastereomers Separation Fractional Crystallization or Chromatography Diastereomers->Separation Enantiomer1 (R)-Enantiomer Separation->Enantiomer1 Enantiomer2 (S)-Enantiomer Separation->Enantiomer2

Caption: Synthetic workflow for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic Ethyl 2-(2,5-Difluorophenyl)cyclopropanecarboxylate

This protocol is adapted from established procedures for the copper-catalyzed cyclopropanation of styrenes.[4]

Materials:

  • 2,5-Difluorostyrene

  • Ethyl diazoacetate (EDA)

  • Copper(II) acetylacetonate (Cu(acac)₂)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

  • Syringe pump

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere, add 2,5-difluorostyrene (1.0 eq) and Cu(acac)₂ (0.01 eq).

  • Add anhydrous DCM to dissolve the reagents (approx. 0.5 M concentration of the styrene).

  • Heat the solution to a gentle reflux (approx. 40 °C).

  • Using a syringe pump, add a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM dropwise to the refluxing mixture over a period of 4-6 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of silica gel to remove the copper catalyst, washing with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the racemic ethyl 2-(2,5-difluorophenyl)cyclopropanecarboxylate as a mixture of trans and cis diastereomers. The trans isomer is typically the major product.

Protocol 2: Hydrolysis to Racemic 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

Materials:

  • Racemic ethyl 2-(2,5-difluorophenyl)cyclopropanecarboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Magnetic stirrer

Procedure:

  • Dissolve the racemic ethyl ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

  • Add LiOH (2.0-3.0 eq) to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the racemic carboxylic acid. The product can be further purified by recrystallization if necessary.

Protocol 3: Chiral Resolution of the Carboxylic Acid

This is a general procedure for the resolution of a racemic carboxylic acid using a chiral amine. The optimal solvent and conditions may require some experimentation.

Materials:

  • Racemic 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid

  • (R)-α-Methylbenzylamine (or another suitable chiral resolving agent)

  • Ethanol or another suitable solvent for crystallization

Procedure:

  • Dissolve the racemic carboxylic acid (1.0 eq) in a minimal amount of hot ethanol.

  • In a separate flask, dissolve (R)-α-methylbenzylamine (0.5 eq) in a minimal amount of ethanol.

  • Slowly add the amine solution to the hot carboxylic acid solution with stirring.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to promote crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold ethanol.

  • The enantiomeric purity of the carboxylic acid in the crystalline salt can be checked by converting a small sample back to the free acid (by treatment with HCl and extraction) and analyzing by chiral HPLC.

  • The crystalline salt is then treated with an aqueous acid solution (e.g., 1 M HCl) and extracted with ethyl acetate to recover the enantiomerically enriched 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid.

  • The mother liquor, which is enriched in the other diastereomeric salt, can be treated in a similar manner to recover the other enantiomer of the carboxylic acid.

Data on Asymmetric Cyclopropanation of Substituted Styrenes

EntryAlkene SubstrateDiazo ReagentCatalyst (mol%)Yield (%)ee (%)Reference
1StyreneEthyl DiazoacetateRh₂(S-DOSP)₄ (0.5)9799:1 er[10]
24-ChlorostyreneEthyl DiazoacetateRh₂(S-DOSP)₄ (0.5)9599:1 er[10]
34-MethoxystyreneEthyl DiazoacetateRh₂(S-DOSP)₄ (0.5)9699:1 er[10]
42-VinylnaphthaleneEthyl DiazoacetateRh₂(S-DOSP)₄ (0.5)9198.5:1.5 er[10]

er = enantiomeric ratio

Conclusion

The enantiomers of 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid are valuable building blocks for the synthesis of selective 5-HT2C receptor agonists. This application note has outlined the key synthetic strategies and provided detailed protocols for a practical approach involving a copper-catalyzed cyclopropanation followed by hydrolysis and chiral resolution. Furthermore, the potential for direct asymmetric synthesis using chiral rhodium catalysts has been highlighted, offering a more direct and efficient route to these important chiral molecules. The methods described herein provide a solid foundation for researchers and drug development professionals working in the field of medicinal chemistry.

References

  • Zhang, G., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. European Journal of Medicinal Chemistry, 182, 111626. Available from: [Link]

  • Lam, Y., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(22), e202303032. Available from: [Link]

  • Ambler, P. W., & Davies, S. G. (1988). The asymmetric synthesis of trans-substituted cyclopropanecarboxylic acid derivatives. Tetrahedron Letters, 29(52), 6983–6984. Available from: [Link]

  • Powers, J. R., & Lambert, T. H. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(22), e202303032. Available from: [Link]

  • Deng, Y., et al. (2021). Role of Additives to Overcome Limitations of Intermolecular Rhodium-Catalyzed Asymmetric Cyclopropanation. ChemRxiv. Available from: [Link]

  • Zhang, G., et al. (2019). Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. European Journal of Medicinal Chemistry, 182, 111626. Available from: [Link]

  • Fallis, A. G. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. Available from: [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. Available from: [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available from: [Link]

  • WO 2001/092200 A1. Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents.
  • Bonet, A., et al. (2011). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications, 47(39), 11030-11032. Available from: [Link]

  • Bull, J. A., et al. (2008). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, 6(7), 1224-1237. Available from: [Link]

  • Ly, D. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory University. Available from: [Link]

  • Lindsay, V. N. G., et al. (2014). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv. Available from: [Link]

  • Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5348. Available from: [Link]

  • Boruta, D. T., et al. (2019). Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. Journal of the American Chemical Society, 141(35), 13748-13753. Available from: [Link]

Sources

Application Note: A Validated HPLC-ESI-MS/MS Method for the High-Sensitivity Quantification of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Context

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is a substituted cyclopropane derivative recognized as a crucial building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The compound's structure, featuring a difluorophenyl group, imparts specific properties such as enhanced metabolic stability and lipophilicity to the target API.[1] Consequently, the precise and sensitive quantification of this intermediate in diverse matrices—from reaction mixtures to biological fluids—is paramount for process optimization, pharmacokinetic studies, and quality control in drug development.

This application note presents a robust, high-sensitivity analytical method employing High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The methodology is designed to provide excellent specificity, a wide dynamic range, and high throughput for the analysis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. We will delve into the scientific rationale behind the method's development, providing a detailed, step-by-step protocol that ensures reproducibility and trustworthiness for researchers and drug development professionals.

Analyte Physicochemical Characteristics

A foundational understanding of the analyte's properties is critical for rational method development.

PropertyValueSource
Chemical Structure N/A
Molecular Formula C₁₀H₈F₂O₂[1][3][4][5]
Molecular Weight 198.17 g/mol [1][2][3][4][5]
Chemical Class Carboxylic Acid[6][7]
Predicted pKa ~4.5[4]

The presence of the carboxylic acid moiety is the dominant factor influencing its behavior in both chromatography and mass spectrometry. With a pKa around 4.5, the molecule's ionization state is highly dependent on pH, a key parameter we will leverage for separation.

Scientific Rationale of Method Design

The choices made in this protocol are not arbitrary; they are grounded in the fundamental chemistry of the analyte and the principles of modern analytical instrumentation.

Chromatographic Strategy: Reversed-Phase with pH Control

To achieve robust retention and sharp peak shapes for an acidic compound on a non-polar stationary phase (like C18), the analyte should be in its neutral, non-ionized state (R-COOH). If the mobile phase pH is significantly above the analyte's pKa (~4.5), the compound will exist predominantly as its conjugate base anion (R-COO⁻). This charged species exhibits poor affinity for the hydrophobic C18 stationary phase, leading to little or no retention.

Therefore, our strategy is to suppress this ionization by acidifying the mobile phase. We employ 0.1% formic acid, which maintains the mobile phase pH well below the analyte's pKa. This ensures the analyte remains in its protonated, more hydrophobic form, enabling effective interaction with the C18 column and resulting in predictable, reproducible retention.[7]

Ionization & Detection Strategy: Negative Mode ESI-MS/MS

The carboxylic acid group is easily deprotonated, making it an ideal candidate for analysis by Electrospray Ionization (ESI) in negative ion mode.[8] In the ESI source, the acidic proton is readily abstracted, forming a highly stable carboxylate anion, [M-H]⁻. This process is highly efficient and provides a strong signal for the precursor ion, making negative mode the logical choice for achieving maximum sensitivity.[7]

For unequivocal identification and quantification, tandem mass spectrometry (MS/MS) is employed. The [M-H]⁻ precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. One of the most characteristic fragmentation pathways for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da). This specific transition from the precursor ion to a stable product ion provides exceptional specificity, filtering out potential interferences from the sample matrix.

Experimental Protocol

This section provides a self-contained, step-by-step protocol for the analysis.

Materials, Reagents, and Instrumentation
  • Analyte: 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid reference standard (≥98% purity)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS Grade, ~99%)

  • Instrumentation:

    • HPLC System: A system capable of binary gradient elution at pressures up to 600 bar.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

Standard Preparation Protocol
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with a 50:50 mixture of acetonitrile and water.

  • Calibration Curve Standards (e.g., 0.1 - 100 ng/mL): Perform serial dilutions of the Working Stock Solution using 50:50 acetonitrile/water as the diluent to prepare calibration standards at the desired concentrations.

Sample Preparation (Protein Precipitation Example)

This protocol is a general example for plasma samples and should be optimized for other matrices.

  • Pipette 50 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile (containing an appropriate internal standard, if used) to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for HPLC-MS analysis.

HPLC Method Parameters
ParameterCondition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
3.0
4.0
4.1
5.0
Mass Spectrometry Method Parameters
ParameterSetting
Ionization Mode Electrospray Ionization (ESI)
Polarity Negative
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage 3.0 kV
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Source Temperature 150°C
SRM Transition Precursor Ion (m/z)
197.2
Collision Energy Optimized for maximum signal (typically 10-20 eV)

Analytical Workflow Visualization

The end-to-end process, from sample handling to final data output, is illustrated below.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Cal Calibration Standards (0.1-100 ng/mL) Stock->Cal HPLC HPLC Separation (C18 Gradient) Cal->HPLC Sample Matrix Sample (e.g., Plasma) PPT Protein Precipitation (Acetonitrile) Sample->PPT Supernatant Supernatant for Analysis PPT->Supernatant Supernatant->HPLC ESI Ionization (ESI, Negative Mode) HPLC->ESI MSMS Tandem MS Detection (SRM: 197.2 -> 153.2) ESI->MSMS Integration Peak Integration MSMS->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report

Sources

Application Note: Enantioselective Resolution of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the chiral separation of the enantiomers of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents. The accurate determination of enantiomeric purity is critical due to the often differing pharmacological and toxicological profiles of individual enantiomers.[1][2] This guide outlines a robust High-Performance Liquid Chromatography (HPLC) method utilizing a Pirkle-type chiral stationary phase. It provides a comprehensive, step-by-step protocol, from sample preparation to data analysis, and explains the scientific rationale behind key experimental choices. This document is intended for researchers, analytical scientists, and professionals in drug development and quality control.

Introduction: The Imperative of Chiral Separation

Chirality is a fundamental property in pharmaceutical sciences, as stereoisomers of a drug molecule can exhibit vastly different biological activities.[2] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Consequently, regulatory agencies worldwide mandate stringent control over the stereochemical purity of chiral drugs.[1] 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is a chiral carboxylic acid and a crucial building block in medicinal chemistry. Its cyclopropane ring introduces conformational rigidity, while the difluorophenyl group contributes to its electronic and metabolic properties.

The direct separation of enantiomers without derivatization is most efficiently achieved using chiral High-Performance Liquid Chromatography (HPLC).[3][4] This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to the formation of transient, diastereomeric complexes with different stability constants, which allows for their separation.[5] For acidic compounds like the target analyte, several types of CSPs are effective, including polysaccharide-based, protein-based, and Pirkle-type phases.[1][3] This note focuses on a Pirkle-type CSP, renowned for its durability and broad applicability to compounds containing π-acidic or π-basic moieties.[2]

Principles of Enantiorecognition for Carboxylic Acids

The successful chiral separation of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid hinges on a clear understanding of the chiral recognition mechanism. The selected CSP, a Pirkle-type phase, functions by creating a transient diastereomeric complex with the analyte enantiomers.[5] For this to occur, multiple simultaneous interactions are required.

Key interaction points for this analyte with a Pirkle-type CSP include:

  • π-π Interactions: The electron-deficient difluorophenyl ring of the analyte can interact with π-basic aromatic rings on the CSP.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, readily interacting with complementary sites on the CSP.

  • Steric Interactions: The rigid cyclopropane ring creates a specific three-dimensional structure that either fits well or experiences steric hindrance with the chiral cavities of the CSP, forcing a specific orientation that enhances selectivity.

The mobile phase composition is also critical. For acidic analytes, the addition of a small amount of a competing acid (e.g., acetic acid or trifluoroacetic acid) to the mobile phase is often necessary to sharpen peaks and improve resolution by minimizing secondary ionic interactions with the silica support.[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the chiral separation.

Materials and Instrumentation
Item Specification
HPLC System Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
Chiral Column Regis Whelk-O 1 (S,S), 250 x 4.6 mm, 5 µm particle size.
Solvents HPLC-grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH).
Additive Glacial Acetic Acid (ACS grade or higher).
Analyte Racemic 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid.
Sample Diluent Mobile Phase.
Chromatographic Conditions

A screening approach is often the most effective way to develop a chiral separation method.[5][6] Below are the optimized conditions derived from such a screening process.

Parameter Condition
Mobile Phase n-Hexane / 2-Propanol / Acetic Acid (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 20 minutes
Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the mobile phase in a separate volumetric flask.

  • Filtration: Filter the working standard solution through a 0.45 µm PTFE syringe filter before transferring it to an HPLC vial.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the chiral HPLC method development and execution process.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (Hex/IPA/AcOH) B Prepare Analyte Stock & Working Standards A->B C Equilibrate HPLC System & Whelk-O 1 Column D Inject Standard (10 µL) C->D E Acquire Data (20 min @ 265 nm) D->E F Integrate Peaks E->F G Calculate Resolution (Rs) & Selectivity (α) F->G H Determine Enantiomeric Purity (% ee) G->H

Caption: Workflow for Chiral Separation Protocol.

Results and Discussion

Expected Chromatogram and Performance

Under the specified conditions, baseline separation of the two enantiomers is expected. The addition of acetic acid to the mobile phase is crucial for obtaining sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid analyte.[3]

Table 1: Expected Chromatographic Parameters

Parameter Symbol Expected Value Acceptance Criteria
Retention Time (Enantiomer 1)tR1~ 10.5 min-
Retention Time (Enantiomer 2)tR2~ 12.8 min-
Selectivity Factorα> 1.2≥ 1.1
ResolutionRs> 2.0≥ 1.5
Tailing Factor (Asymmetry)T0.9 - 1.3≤ 1.5
  • Selectivity (α): This value (tR2' / tR1') indicates the separation factor between the two enantiomer peaks. A value greater than 1 is necessary for any separation.

  • Resolution (Rs): This is the most important parameter, quantifying how well the two peaks are separated. A resolution of 1.5 indicates baseline separation. The expected value of >2.0 provides a robust and reliable method.

Method Validation and Robustness

A key aspect of a trustworthy protocol is its robustness. Minor variations in method parameters should not significantly impact the separation.

  • Effect of % IPA: Increasing the percentage of 2-propanol (IPA) in the mobile phase will decrease retention times for both enantiomers. However, this may also reduce the selectivity (α). Conversely, decreasing the IPA content will increase retention and potentially improve resolution, but at the cost of longer analysis times.

  • Effect of Acetic Acid: The concentration of acetic acid is critical. Too little may result in peak tailing, while too much can drastically alter retention and selectivity. The 0.1% concentration is a common and effective starting point for acidic analytes.[3]

  • Effect of Temperature: Column temperature can influence selectivity. Running the separation at different temperatures (e.g., 20°C, 25°C, 30°C) can be a useful optimization parameter if the initial resolution is insufficient.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Separation (Single Peak) Incorrect column or mobile phase.Verify the column is a chiral phase (Whelk-O 1). Confirm the mobile phase composition. Try a different solvent system (e.g., Ethanol instead of IPA).
Poor Resolution (Rs < 1.5) Mobile phase is too strong.Decrease the percentage of the polar modifier (IPA). Decrease the column temperature in 5°C increments.
Peak Tailing Secondary ionic interactions. Insufficient acid modifier.Ensure 0.1% acetic acid is present in the mobile phase. Consider using a stronger acid like trifluoroacetic acid (TFA) at a lower concentration (e.g., 0.05%).
Broad Peaks Column degradation. Extra-column volume.Flush the column according to the manufacturer's instructions. Check for leaks and ensure tubing is of minimal length and diameter.
Drifting Retention Times Poor column equilibration. Mobile phase composition change.Equilibrate the column with at least 10-15 column volumes of mobile phase. Ensure mobile phase is well-mixed and covered to prevent evaporation.

Conclusion

This application note provides a reliable and robust HPLC method for the baseline separation of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid enantiomers. The use of a Pirkle-type chiral stationary phase in normal phase mode with an acidic modifier offers excellent selectivity and resolution. The detailed protocol and troubleshooting guide serve as a comprehensive resource for scientists engaged in the analysis and quality control of this important pharmaceutical intermediate, ensuring the scientific integrity and accuracy of enantiomeric purity assessment.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • Rao, R. N. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • I.B.S. Analytical Services. (n.d.). Chiral HPLC Method Development.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Regis Technologies. (n.d.). Chiral Stationary Phases. HPLC.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry.
  • G. D'Orazio, et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules.
  • Armstrong, D. W., et al. (2015). Enantioselective HPLC and CE analyses of compounds. Chirality.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.

Sources

Application Note: The Strategic Role of Difluorophenyl-Cyclopropanecarboxylic Acids in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the available scientific literature reveals that while 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid (CAS 1157698-34-4) is a recognized chemical entity, detailed public-domain information regarding its specific applications in the synthesis of pharmaceutical intermediates is limited. However, the closely related isomer, 2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, serves as a critical and well-documented precursor in the manufacture of the blockbuster antiplatelet drug, Ticagrelor.

This guide will leverage the extensive data on the 3,4-difluoro isomer as a scientifically robust and illustrative framework to detail the application of difluorophenyl-substituted cyclopropanecarboxylic acids in pharmaceutical synthesis. The principles, methodologies, and strategic considerations presented herein are directly applicable to researchers and drug development professionals working with 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid and other similar analogs.

Introduction: The Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry. Its rigid, three-dimensional nature allows it to act as a "bioisostere" for other chemical groups, such as phenyl rings or double bonds, while introducing unique conformational constraints. This rigidity can lock a drug molecule into its bioactive conformation, enhancing potency and selectivity for its biological target. Furthermore, the strained ring system can influence the metabolic stability and pharmacokinetic profile of a compound. The incorporation of fluorine atoms onto the phenyl ring further modulates electronic properties, lipophilicity, and metabolic resistance, making difluorophenyl-cyclopropyl structures particularly valuable building blocks.

Focus Application: Synthesis of Ticagrelor Intermediate

The most prominent application of this chemical class is in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.[1] The key step involves the synthesis of the chiral amine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA), for which 2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is a pivotal intermediate.[2][3] The carboxylic acid serves as a handle for stereochemical resolution and subsequent conversion to the required amine functionality, typically via a Curtius, Hofmann, or similar rearrangement.

Physicochemical Properties

A summary of the key properties for the representative compound is provided below. Researchers working with the 2,5-difluoro isomer should expect analogous, though not identical, values.

PropertyValue (for 2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid)Data Source
CAS Number 1000342-63-1 (racemic trans)Patent Literature
Molecular Formula C₁₀H₈F₂O₂Calculated
Molecular Weight 200.17 g/mol Calculated
Appearance White to off-white solidGeneral Observation
Solubility Soluble in organic solvents (e.g., Toluene, THF, DCM), sparingly soluble in water.General Chemical Principles

Protocols for Pharmaceutical Intermediate Synthesis

The following section provides a detailed, multi-step protocol illustrating the conversion of the carboxylic acid to the crucial cyclopropylamine intermediate.

Protocol 1: Conversion of Carboxylic Acid to Carbonyl Chloride

This protocol details the activation of the carboxylic acid to a more reactive acid chloride, a common first step for subsequent derivatization.

Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard activation method. Thionyl chloride is a frequently used reagent as its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Pyridine is often added as a catalyst and to neutralize the generated HCl.[4]

Materials:

  • trans-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

  • Toluene

  • Pyridine

  • Thionyl chloride (SOCl₂)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a clean, dry, nitrogen-purged reactor, add a solution of trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid in toluene.[4]

  • Add a catalytic amount of pyridine to the solution.

  • Heat the mixture to approximately 65-70°C.[4]

  • Slowly add thionyl chloride to the reaction mixture over a period of 1 hour.[4]

  • Maintain the reaction at 70°C, monitoring for completion by a suitable method (e.g., HPLC, TLC by quenching a small sample with methanol to form the methyl ester). The reaction may require several hours.[4]

  • Once the reaction is complete, the resulting solution of the crude carbonyl chloride in toluene is typically cooled and used directly in the next step without isolation.

Safety Precautions: Thionyl chloride is highly corrosive and reacts violently with water. Pyridine is flammable and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 2: Formation of Carbonyl Azide and Curtius Rearrangement

This protocol describes the conversion of the acyl chloride to the amine via a Curtius rearrangement, a classic transformation in organic synthesis.

Rationale: The Curtius rearrangement is a thermal or photochemical rearrangement of a carbonyl azide to an isocyanate, which can then be hydrolyzed to the desired amine. This method is valuable for accessing primary amines from carboxylic acids with retention of stereochemistry. The use of sodium azide with a phase-transfer catalyst (like tert-butylammonium bromide) facilitates the reaction between the organic-soluble acyl chloride and the water-soluble azide salt.[1][2]

Materials:

  • Solution of trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl chloride in toluene (from Protocol 1)

  • Sodium azide (NaN₃)

  • tert-Butylammonium bromide

  • Water (deionized)

  • Hydrochloric acid (aqueous)

Procedure:

  • Cool the toluene solution of the acyl chloride to 0-5°C.

  • In a separate vessel, prepare a solution of sodium azide in water.

  • Carefully add the aqueous sodium azide solution to the toluene solution, followed by the tert-butylammonium bromide catalyst.

  • Stir the biphasic mixture vigorously at low temperature. Monitor the formation of the acyl azide.

  • Upon completion, carefully separate the organic layer containing the acyl azide.

  • Heat the organic layer to induce the Curtius rearrangement, converting the azide to the isocyanate. This step must be done with caution as nitrogen gas is evolved.

  • Once the rearrangement is complete, the isocyanate is hydrolyzed by adding aqueous acid (e.g., HCl) and heating. This step forms the amine hydrochloride salt.

  • After hydrolysis, cool the mixture, and neutralize with a base (e.g., NaOH solution) to liberate the free amine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA).

  • The product can then be extracted into an organic solvent and purified by distillation or crystallization.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. It also forms toxic hydrazoic acid upon contact with acid. All steps involving azides must be conducted with extreme care, behind a blast shield, and with appropriate engineering controls.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformation from the carboxylic acid to the final amine intermediate, which is a cornerstone for building more complex pharmaceutical molecules.

G cluster_0 Activation Step cluster_1 Rearrangement & Hydrolysis A 2-(3,4-Difluorophenyl)- cyclopropanecarboxylic acid B Acyl Chloride Intermediate A->B  SOCl₂, Pyridine  Toluene, 70°C C Acyl Azide B->C  NaN₃, Phase Transfer Catalyst D Isocyanate C->D  Heat (Curtius Rearrangement)  -N₂ E (1R,2S)-2-(3,4-Difluorophenyl)- cyclopropylamine (CPA) D->E  H₃O⁺ (Hydrolysis)  then NaOH

Caption: Synthetic pathway from carboxylic acid to the key amine intermediate.

Conclusion and Future Outlook

While the direct application of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is not as widely reported as its 3,4-difluoro counterpart, its structural similarity makes it a compound of high interest for pharmaceutical research and development. The protocols and strategic insights detailed in this guide, based on the robust synthesis of the Ticagrelor intermediate, provide a validated roadmap for scientists looking to incorporate this and similar fluorinated cyclopropyl moieties into novel drug candidates. As synthetic methodologies evolve, more efficient and safer routes, potentially avoiding the use of azides, are continually being developed and will further enhance the utility of these valuable building blocks.

References

  • A novel synthetic methodology for the synthesis of Ticagrelor.Journal of Chemical and Pharmaceutical Research, 2015, 7(3):984-990. (URL not directly available, referenced through secondary sources).
  • Synthesis method of ticagrelor intermediate.ZHEJIANG TIANYU PHARMA., CN111218201A, 2020.
  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. RSC Advances, 2016, 6(81), 77855-77862. [Link]

  • The preparation method of ticagrelor intermediate (1R, 2S)-2-(2,3-difluorophenyl) cyclopropylamine.
  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, Vol. 12, No. 1, 28-34, 2019. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

Sources

The Strategic Application of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Privileged Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, shifting the paradigm from screening large, complex molecules to identifying small, efficient fragments that serve as high-quality starting points for lead optimization.[1][2][3][4] The power of FBDD lies in its ability to more effectively explore chemical space, often yielding hits with higher ligand efficiency and providing a clearer path to potent, drug-like candidates.[2][5] Within the vast landscape of chemical fragments, 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid stands out as a molecule of significant strategic value. Its utility is not derived from a single feature, but from the synergistic interplay of its three core components: the difluorophenyl ring, the cyclopropyl scaffold, and the carboxylic acid moiety.

This guide provides a detailed exploration of the application of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid in FBDD campaigns. We will delve into the scientific reasoning behind its selection, present detailed protocols for its use in screening and hit-to-lead development, and offer insights grounded in established medicinal chemistry principles.

Part 1: Deconstructing the Fragment: A Trifecta of Advantageous Properties

The value of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid in an FBDD library stems from the unique physicochemical properties imparted by its constituent parts.

The Cyclopropyl Scaffold: Rigidity and Novel Vector Exploration

The cyclopropyl group is a "versatile player" in drug design.[6][7][8] Unlike a flexible alkyl chain, the cyclopropane ring is a rigid, three-dimensional scaffold. This conformational constraint is highly advantageous in FBDD for several reasons:

  • Entropy Reduction: Upon binding to a protein target, a rigid fragment loses less conformational entropy compared to a flexible one. This can lead to a more favorable free energy of binding and, consequently, higher ligand efficiency.[6][7]

  • Vectorial Projection: The cyclopropyl ring acts as a rigid spacer, projecting the difluorophenyl ring and the carboxylic acid into defined regions of chemical space. This provides precise exit vectors for subsequent fragment growing or linking strategies, allowing chemists to explore specific sub-pockets of a binding site with greater control.[3]

  • Metabolic Stability: The strained ring system can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[6][7]

The 2,5-Difluorophenyl Group: Modulating Potency and Properties

The strategic placement of fluorine atoms on the phenyl ring is a well-established tactic in medicinal chemistry to fine-tune molecular properties.[9]

  • Enhanced Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and can engage in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, potentially increasing binding affinity.

  • Metabolic Blockade: Fluorine substitution at the 2 and 5 positions can block potential sites of aromatic hydroxylation, a common metabolic pathway, thereby improving the pharmacokinetic profile of derivative compounds.[9]

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the carboxylic acid, influencing its ionization state and ability to form key salt-bridge interactions within a binding site.[9]

  • 19F NMR Screening: The presence of fluorine provides a powerful handle for Nuclear Magnetic Resonance (NMR)-based screening techniques.[2][10][11][12] Since ¹⁹F is not naturally abundant in biological systems, it offers a background-free signal, making it an exquisitely sensitive probe for detecting fragment binding, even for very weak interactions.[12]

The Carboxylic Acid: The Anchor and Solubilizing Group

The carboxylic acid is a common feature in fragments due to its dual functionality:

  • Hydrogen Bonding Hub: As both a hydrogen bond donor and acceptor, the carboxylate group can form strong, directional interactions (e.g., salt bridges with lysine or arginine residues) that are critical for anchoring the fragment in the binding site.

  • Aqueous Solubility: This polar group significantly enhances the aqueous solubility of the fragment, a critical requirement for biophysical screening assays which are typically conducted in aqueous buffers.

PropertyContribution of Cyclopropyl RingContribution of Difluorophenyl RingContribution of Carboxylic Acid
Conformation Rigid, defined geometryPlanar with specific substitution vectorsFlexible (rotatable C-C bond)
Binding Reduces entropic penalty upon binding[6][7]Potential for H-bonds, multipolar interactionsStrong H-bond donor/acceptor, salt bridges
Metabolism Increases metabolic stability[7]Blocks sites of aromatic oxidation[9]Generally stable
Solubility Increases lipophilicityIncreases lipophilicityEnhances aqueous solubility
Screening N/AEnables sensitive ¹⁹F NMR screening[12]N/A
Optimization Provides precise exit vectors for growth[3]Offers multiple vectors for elaborationCan be used as an anchor or replaced

Part 2: FBDD Campaign Workflow & Protocols

This section outlines a hypothetical, yet scientifically robust, FBDD campaign utilizing 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid as a key library member.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead Optimization LibPrep Fragment Library Preparation PrimaryScreen Primary Screening (¹⁹F NMR / SPR) LibPrep->PrimaryScreen Screening Deck HitValidation Hit Validation (Orthogonal Assay) PrimaryScreen->HitValidation Preliminary Hits Affinity Affinity Determination (ITC / MST) HitValidation->Affinity Confirmed Hits Structure Structural Biology (X-ray / NMR) Affinity->Structure Characterized Hits SBDD Structure-Based Design (Fragment Growing) Structure->SBDD Binding Pose Synthesis Analogue Synthesis SBDD->Synthesis Design Ideas SAR SAR Analysis Synthesis->SAR Test Compounds SAR->SBDD Iterative Optimization Hit_To_Lead cluster_Core Initial Hit cluster_Strategies Optimization Strategies cluster_Outcome Optimized Compound Fragment 2-(2,5-Difluorophenyl) cyclopropanecarboxylic acid (Low Affinity Hit) Growing Fragment Growing Fragment->Growing Add groups to explore adjacent pockets Merging Fragment Merging Fragment->Merging Combine with another overlapping fragment Linking Fragment Linking Fragment->Linking Connect to another fragment in a nearby site Lead Potent Lead Compound (High Affinity & Selectivity) Growing->Lead Merging->Lead Linking->Lead

Sources

Application Notes and Protocols for the Derivatization of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-(2,5-difluorophenyl)cyclopropane-carboxylic acid scaffold is a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure imparted by the cyclopropane ring, combined with the electronic modifications offered by the difluorophenyl group, provides a unique conformational constraint that can enhance binding affinity and selectivity for a variety of biological targets. Furthermore, the carboxylic acid moiety serves as a versatile handle for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide to the derivatization of this important building block, with a focus on practical applications and robust protocols for researchers in drug discovery.

The strategic derivatization of the carboxylic acid is a cornerstone of medicinal chemistry.[1] While the carboxylic acid group itself can be crucial for target engagement, it can also present challenges such as poor membrane permeability and metabolic instability.[2][3] Consequently, its conversion to amides, esters, and various bioisosteres is a common and powerful strategy to modulate a molecule's overall profile.[4][5][6] This guide will detail reliable methods for these key transformations, providing not just the steps, but the underlying chemical principles that ensure success.

Core Derivatization Strategies

The primary avenues for derivatizing 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid involve transformations of the carboxylic acid group. The most prevalent and impactful of these are amide bond formation and esterification. These reactions allow for the introduction of a vast array of chemical diversity, enabling the fine-tuning of a compound's properties to meet the stringent demands of drug development.

I. Amide Bond Formation: A Central Reaction in Medicinal Chemistry

The formation of an amide bond from a carboxylic acid and an amine is arguably the most frequently utilized reaction in medicinal chemistry.[7] Amides are generally more stable to hydrolysis than esters and can participate in crucial hydrogen bonding interactions within a target's binding site. The direct condensation of a carboxylic acid and an amine is kinetically slow, thus requiring the activation of the carboxylic acid.[8] Several classes of coupling reagents have been developed to facilitate this transformation efficiently.

A. Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[8] However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct.[9] The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), mitigates these side reactions by trapping the O-acylisourea to form a more stable and less reactive HOBt-ester, which then smoothly reacts with the amine.[8]

Workflow for EDC/HOBt Coupling:

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Work-up & Purification Start Dissolve Carboxylic Acid, Amine, and HOBt in Anhydrous Solvent (e.g., DMF, DCM) Cool Cool to 0 °C Start->Cool Add_EDC Add EDC·HCl (portion-wise) Cool->Add_EDC Add_Base Add Base (e.g., DIPEA) (dropwise) Add_EDC->Add_Base React Stir at RT (8-24 h) Add_Base->React Quench Dilute with Organic Solvent React->Quench Monitor by TLC/LC-MS Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry Dry over Na2SO4/MgSO4, Filter, Concentrate Wash->Dry Purify Purify by Chromatography or Recrystallization Dry->Purify

Caption: General workflow for EDC/HOBt mediated amide coupling.

Detailed Protocol: Synthesis of N-benzyl-2-(2,5-difluorophenyl)cyclopropanecarboxamide

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid (1.0 equiv), benzylamine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Dissolve the mixture in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 0.1 M concentration of the carboxylic acid).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • EDC Addition: Add EDC·HCl (1.5 equiv) portion-wise over 5 minutes.

  • Base Addition: If the amine is used as a hydrochloride salt, add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. For free amines, the addition of a non-nucleophilic base is still often beneficial.[10]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired amide.

B. Uronium Salt-Mediated Amide Coupling (HATU)

Rationale: Uronium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient and often provide faster reaction times and higher yields, especially for sterically hindered or electron-deficient substrates.[11][12] HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive O-acylisouronium intermediate, which rapidly reacts with the amine.[11]

Mechanism of HATU-mediated coupling:

G RCOOH Carboxylic Acid (R-COOH) Intermediate Activated Ester (O-Acylisouronium Intermediate) RCOOH->Intermediate + HATU, Base HATU HATU HATU->Intermediate Base Base (DIPEA) Base->Intermediate Amine Amine (R'-NH2) Amide Amide (R-CONH-R') Amine->Amide Intermediate->Amide + Amine

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Detailed Protocol: Synthesis of a Sterically Hindered Amide using HATU

  • Reagent Preparation: In a dry flask under an inert atmosphere, dissolve 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) to the solution.

  • HATU Addition: Add HATU (1.2 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.[11] Monitor by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with saturated LiCl (aq) solution to remove residual DMF, followed by saturated NaHCO₃ (aq) and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash chromatography.

Table 1: Comparison of Amide Coupling Reagents

FeatureEDC/HOBtHATU
Reactivity GoodExcellent, especially for difficult couplings
Reaction Time 8 - 24 hours1 - 4 hours
Byproducts Water-soluble urea, HOBtWater-soluble urea, HOAt
Cost LowerHigher
Handling Generally stable solidsCan be moisture sensitive
Typical Use Case Routine amide synthesisSterically hindered substrates, electron-deficient amines, peptide synthesis
II. Esterification

Ester derivatives are valuable for improving the lipophilicity and membrane permeability of a drug candidate. They can also serve as prodrugs, which are cleaved in vivo to release the active carboxylic acid.

A. Fischer-Speier Esterification

Rationale: This is a classic acid-catalyzed esterification method. While simple, it often requires a large excess of the alcohol and elevated temperatures, which may not be suitable for complex substrates.

Protocol: Synthesis of Methyl 2-(2,5-difluorophenyl)cyclopropanecarboxylate

  • Setup: Suspend 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid (1.0 equiv) in methanol (serving as both reactant and solvent).

  • Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux for 4-16 hours, monitoring by TLC.

  • Work-up: Cool the reaction, remove the excess methanol under reduced pressure, and dilute the residue with ethyl acetate.

  • Neutralization: Carefully wash with saturated NaHCO₃ (aq) to neutralize the acid catalyst, followed by brine.

  • Isolation: Dry the organic layer, filter, concentrate, and purify as needed.

B. Mitsunobu Reaction for Mild Esterification

Rationale: The Mitsunobu reaction is a powerful and mild method for forming esters from primary or secondary alcohols with inversion of stereochemistry at the alcohol center.[13][14] It proceeds under neutral conditions at room temperature, making it suitable for sensitive substrates. The reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]

Detailed Protocol: Mitsunobu Esterification

  • Reagent Preparation: In a dry flask under an inert atmosphere, dissolve 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid (1.2 equiv), the desired primary or secondary alcohol (1.0 equiv), and PPh₃ (1.5 equiv) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Azodicarboxylate Addition: Add DIAD or DEAD (1.5 equiv) dropwise via syringe. A color change and/or the formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can be challenging to remove. Purification is typically achieved by flash chromatography.

III. Bioisosteric Replacement of the Carboxylic Acid

In some cases, it is advantageous to replace the carboxylic acid with a bioisostere to improve metabolic stability or alter the pKa.[2][3] Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids.[5][6] The synthesis of these derivatives often starts from the corresponding amide or ester and involves multi-step sequences that are beyond the scope of this introductory guide but represent a key advanced strategy in medicinal chemistry.

Characterization of Derivatives

The successful synthesis of derivatives must be confirmed by appropriate analytical techniques.

Table 2: Standard Analytical Characterization

TechniqueInformation Provided
LC-MS Confirms the molecular weight of the product and assesses purity.
¹H and ¹³C NMR Confirms the chemical structure and stereochemistry. NMR experiments are performed on a 300, 400, or 600 MHz Bruker instrument or a Varian Mercury (400 MHz) instrument.[15]
FTIR Confirms the presence of key functional groups (e.g., C=O stretch of amide or ester).
HRMS Provides an accurate mass measurement to confirm the elemental composition.
Melting Point A physical constant that can indicate the purity of a solid compound.[15]

Conclusion

The derivatization of 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid is a critical activity in the discovery of new therapeutic agents. The protocols outlined in this application note for amide bond formation and esterification provide robust and reliable methods for generating diverse libraries of compounds for SAR exploration. The choice of coupling reagent and reaction conditions should be tailored to the specific substrates and the desired scale of the reaction. Careful execution of these protocols, coupled with rigorous analytical characterization, will empower medicinal chemists to fully exploit the potential of this valuable chemical scaffold.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Retrieved from [Link]

  • Dabbi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-142.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Hughes, D. L. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(21), 7471-7476.
  • La-Venia, A., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3171-3184.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Nakajima, N., et al. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Wang, W., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11029-11032.
  • Zlotorzynski, S. E., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(39), 5342-5345.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note details the development and validation of a selective and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. The method is suitable for routine analysis in drug development and quality control environments. The chromatographic separation is achieved on a C18 column with a mobile phase of acetonitrile and phosphate buffer, providing excellent peak shape and resolution. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its accuracy, precision, linearity, and robustness.[1][2][3]

Introduction

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can impact the safety and efficacy of the final drug product. Therefore, a reliable and accurate analytical method for its quantification is essential. This application note addresses the need for a validated analytical method by providing a comprehensive guide to an HPLC-UV based approach. The carboxylic acid moiety and the difluorophenyl group present unique challenges in chromatographic separation, which this method successfully overcomes.

Physicochemical Properties of the Analyte

Understanding the physicochemical properties of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid and its close structural analog, 2,5-Difluorobenzoic acid, is fundamental to developing a robust analytical method.

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₈F₂O₂N/A
Molecular Weight 200.17 g/mol N/A
Melting Point (2,5-Difluorobenzoic acid) 132-134 °C[4]
Solubility (2,5-Difluorobenzoic acid) Insoluble in water; Soluble in acetone[4]
pKa (estimated for carboxylic acid) ~4-5General chemical knowledge

The acidic nature of the molecule (due to the carboxylic acid group) and its moderate hydrophobicity (from the difluorophenyl and cyclopropane rings) are key considerations for selecting the appropriate chromatographic conditions.

Method Development Strategy

The primary goal was to develop a simple, isocratic RP-HPLC method with UV detection that is both selective and stable. The strategy involved a systematic evaluation of stationary phases, mobile phase composition (organic modifier, pH, and buffer concentration), and detection wavelength.

Chromatographic Conditions
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 stationary phase was chosen for its versatility in separating moderately polar to nonpolar compounds.[5][6][7] A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm provides a good balance between resolution and analysis time.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) was selected. Acetonitrile is a common organic modifier in reversed-phase chromatography. The acidic pH of the buffer suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a C18 column.[6]

  • Detection: UV detection at 225 nm was chosen based on the UV absorbance spectrum of the analyte, providing good sensitivity.

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh the sample containing 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid.

  • Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile/water) to obtain a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters
ParameterSetting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with phosphoric acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 225 nm
Run Time 10 minutes
Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3] The following parameters were assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was evaluated by injecting a blank (mobile phase), a placebo (if applicable), and the analyte standard.

  • Linearity: The linearity of the method was evaluated by analyzing a series of at least five concentrations of the analyte across the range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by intentionally varying critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Results and Discussion

The developed HPLC method provided a well-resolved, symmetric peak for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid with a retention time of approximately 5.5 minutes.

Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention timePassed
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0%Repeatability: 0.8%; Intermediate: 1.2%
LOD Reportable0.2 µg/mL
LOQ Reportable0.6 µg/mL
Robustness No significant impact on resultsPassed

The validation results demonstrate that the method is accurate, precise, linear, and robust for the intended purpose.

Alternative and Complementary Techniques

While HPLC-UV is a robust and widely accessible technique, other methods can be considered for specific applications.

Gas Chromatography (GC)

For GC analysis, derivatization of the carboxylic acid group is necessary to increase volatility and thermal stability.[8][9][10] Esterification is a common derivatization technique for carboxylic acids.[11]

Potential GC Derivatization Protocol:

  • Dissolve the sample in a suitable solvent (e.g., dimethylformamide).

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alkylating reagent like an alcohol in the presence of an acid catalyst.[12]

  • Heat the mixture to complete the reaction.

  • Inject the derivatized sample into the GC system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the method of choice.[13][14][15]

Key Considerations for LC-MS/MS Method Development:

  • Ionization Mode: Due to the acidic nature of the analyte, negative ion electrospray ionization (ESI-) would likely provide the best sensitivity.[16]

  • Mobile Phase: Use of volatile buffers such as formic acid or ammonium formate is necessary for MS compatibility.

  • Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, providing high selectivity and sensitivity.

Sample Preparation for Biological Matrices

For the analysis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid in biological matrices like plasma or urine, efficient sample preparation is crucial to remove interfering substances.[17][18][19][20]

Recommended Sample Preparation Techniques:

  • Protein Precipitation (PPT): A simple and fast method where a water-miscible organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): The pH of the aqueous sample is adjusted to below the pKa of the analyte to ensure it is in its neutral form, and then extracted into a water-immiscible organic solvent.[19]

  • Solid-Phase Extraction (SPE): Offers cleaner extracts compared to PPT and LLE.[21] A mixed-mode or anion-exchange sorbent could be effective for this acidic analyte.

Workflow and Process Visualization

The following diagrams illustrate the overall workflow for method development and sample analysis.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Routine Analysis A Literature Review & Analyte Properties B Select Column & Initial Conditions A->B C Optimize Mobile Phase (pH, Organic %) B->C D Optimize Detector Settings C->D E Specificity D->E Final Method F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Sample Preparation I->J Validated Method K HPLC Analysis J->K L Data Processing & Reporting K->L

Caption: Workflow for HPLC Method Development and Validation.

SampleAnalysisWorkflow Start Receive Sample Prep Sample Preparation (e.g., LLE, SPE, PPT) Start->Prep Filter Filter Sample (0.45 µm) Prep->Filter Inject Inject into HPLC System Filter->Inject Analyze Chromatographic Separation & UV Detection Inject->Analyze Process Data Acquisition & Integration Analyze->Process Quantify Quantification using Calibration Curve Process->Quantify Report Generate Report Quantify->Report

Caption: Step-by-step workflow for routine sample analysis.

Conclusion

This application note presents a detailed, validated, and robust RP-HPLC method for the quantification of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. The method is straightforward, utilizing common instrumentation and reagents, making it suitable for widespread adoption in quality control and research laboratories. The provided protocols and validation data underscore the reliability and accuracy of this analytical procedure.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Encyclopedia of Chromatography. Acids: Derivatization for GC Analysis. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Semantic Scholar. Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • PubChem. 2,5-Difluorobenzoic acid. [Link]

  • SIELC Technologies. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. [Link]

  • SCION Instruments. HPLC Column Selection Guide. [Link]

  • PubMed. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. [Link]

  • PubMed. The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • National Institutes of Health. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • Oxford Academic. Simultaneous Screening and Quantification of Basic, Neutral and Acidic Drugs in Blood Using UPLC-QTOF-MS. [Link]

  • SIELC Technologies. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. [Link]

  • NIST. 2,5-Difluorobenzoic acid. [Link]

  • Drug Development & Delivery. Application of LCMS in small-molecule drug development. [Link]

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Chromatography Forum. how to develop a lc-ms/ms method for acidic compounds plasma. [Link]

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. Achieving analytical excellence: qbd-driven development and validation of reversed phase high-performance liquid chromatography-based simultaneous estimation method for azilsartan medoxomil and cilnidipine. [Link]

  • Journal for Innovative Development in Pharmacy and Science. A NOVEL RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF NINTEDANIB IN BULK AND IT’S FORMULATION. [Link]

  • Journal of Applied Pharmaceutical Science. AQbD-based stability indicating development and validation of azilsartan medoxomil and cilnidipine by UPLC method. [Link]

Sources

Application Note: A Scalable and Robust Synthesis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid, a key building block in the development of advanced pharmaceutical agents. Addressing the inherent challenges of cyclopropanation on a large scale, this guide details a robust and safer alternative to traditional methods that utilize hazardous reagents like diazomethane. The presented pathway employs a modified Corey-Chaykovsky reaction, starting from commercially available 2,5-difluorobenzaldehyde. We offer in-depth procedural details, mechanistic insights, process optimization strategies, and critical safety protocols tailored for researchers in process chemistry and drug development.

Introduction and Strategic Overview

The cyclopropane motif is a privileged structure in medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug candidates. 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, in particular, serves as a crucial intermediate for several therapeutic agents. However, its synthesis presents significant challenges, especially when transitioning from bench-scale to pilot or manufacturing scale.

The primary difficulty lies in the cyclopropanation step. Classical methods often involve diazomethane, a reagent that is highly toxic, explosive, and unsuitable for large-scale industrial synthesis due to safety and handling concerns.[1][2][3][4] The Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane, offers a safer alternative but can be costly and sometimes requires directing groups for good reactivity.[5][6][7]

To circumvent these issues, we have developed a protocol based on the cyclopropanation of an α,β-unsaturated ester using a sulfur ylide generated from trimethylsulfoxonium iodide. This approach, adapted from principles outlined in patent literature[8], offers several distinct advantages for scale-up:

  • Enhanced Safety: It completely avoids the use of diazomethane.[9]

  • Cost-Effectiveness: It utilizes readily available and more affordable starting materials.

  • High Efficiency: The reaction proceeds with good yields and selectivity.

  • Scalability: The procedure is amenable to large-scale equipment with appropriate engineering controls.

Overall Synthetic Workflow

The synthesis is designed as a two-stage process. The first stage involves the creation of an α,β-unsaturated ester from 2,5-difluorobenzaldehyde. The second, and key, stage is the cyclopropanation of this alkene precursor, followed by hydrolysis to yield the target carboxylic acid.

G cluster_0 Stage 1: Alkene Precursor Synthesis cluster_1 Stage 2: Cyclopropanation & Hydrolysis A 2,5-Difluorobenzaldehyde B Horner-Wadsworth-Emmons Reaction A->B Trimethyl phosphonoacetate, Base (e.g., NaH) C Methyl (E)-3-(2,5-difluorophenyl)acrylate B->C D Methyl (E)-3-(2,5-difluorophenyl)acrylate E Corey-Chaykovsky Cyclopropanation D->E Trimethylsulfoxonium iodide, Base (e.g., NaH), DMSO F Methyl 2-(2,5-difluorophenyl) cyclopropanecarboxylate E->F G Base Hydrolysis (e.g., NaOH) F->G H 2-(2,5-Difluorophenyl) cyclopropanecarboxylic Acid G->H G cluster_0 Ylide Formation cluster_1 Cyclopropanation Mechanism A Me₃S⁺I⁻ + NaH B [Me₂S(O)CH₂]⁻ (Ylide) A->B - H₂, - NaI C Alkene Ester D Michael Addition C->D + Ylide E Enolate Intermediate D->E F Intramolecular Ring Closure (SN2) E->F G Cyclopropane Ester F->G - DMSO

Sources

Application Notes & Protocols: 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Fluorinated Cyclopropyl Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacological profiles is paramount. Building blocks that offer a unique combination of structural rigidity, specific electronic properties, and metabolic stability are invaluable assets. 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid emerges as such a scaffold, merging the desirable conformational constraints of a cyclopropane ring with the potent modulating effects of a difluorinated phenyl moiety.

The cyclopropane ring, a saturated three-membered carbocycle, is more than just a small ring system; it is a versatile bioisostere. Its rigid, three-dimensional structure can mimic double bonds or small rings, and it can act as a conformationally restricted replacement for a gem-dimethyl or phenyl group, often leading to improved binding affinity and selectivity for biological targets.

The incorporation of a 2,5-difluorophenyl group is a strategic decision rooted in established medicinal chemistry principles. Fluorine atoms can profoundly influence a molecule's properties by:

  • Blocking Metabolic Oxidation: Fluorine, placed at potential sites of metabolic attack (e.g., para-position on a phenyl ring), can enhance metabolic stability and prolong a drug's half-life.

  • Modulating Lipophilicity: The high electronegativity of fluorine can alter a molecule's lipophilicity (logP), impacting its solubility, permeability, and off-target effects.

  • Altering Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, affecting ionization state at physiological pH and influencing receptor interactions.

This guide provides a comprehensive overview of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, from its synthesis to its strategic application in amide bond formation, offering detailed protocols and mechanistic insights for its effective use in drug discovery programs.

PropertyValueSource
CAS Number 1157698-34-4[1]
Molecular Formula C₁₀H₈F₂O₂[1]
Molecular Weight 198.17 g/mol [1]
Appearance Solid (Typical)
Storage Store at Room Temperature[1]

Section 1: Synthesis Strategies for Aryl Cyclopropanes

The construction of the 2-arylcyclopropanecarboxylate core is a pivotal step. While numerous methods exist for cyclopropanation, a highly reliable and scalable approach involves the transition-metal-catalyzed reaction of a styrene derivative with a diazoacetate, followed by hydrolysis. This method offers good control over diastereoselectivity, favoring the more stable trans isomer.

The causality behind this choice lies in the mechanism of catalytic carbene transfer.[2][3] A transition metal, typically rhodium(II) or copper(I), reacts with ethyl diazoacetate to form a metal-carbene intermediate. This electrophilic carbene is then transferred to the alkene (2,5-difluorostyrene). The stereochemical outcome is often dictated by steric interactions in the transition state, leading to preferential formation of the trans-cyclopropane.[4][5]

Synthesis_Workflow cluster_cyclopropanation Step 1: Cyclopropanation cluster_hydrolysis Step 2: Saponification Styrene 2,5-Difluorostyrene Catalyst Rh₂(OAc)₄ or Cu(I) Catalyst Styrene->Catalyst EDA Ethyl Diazoacetate (N2CHCO2Et) EDA->Catalyst Ester Ethyl 2-(2,5-Difluorophenyl)- cyclopropanecarboxylate Catalyst->Ester Carbene Transfer Hydrolysis Base Hydrolysis (e.g., LiOH, NaOH) Ester->Hydrolysis FinalProduct 2-(2,5-Difluorophenyl)- cyclopropanecarboxylic Acid Hydrolysis->FinalProduct Acidic Workup

Caption: Proposed synthetic workflow for the target building block.

Protocol 1: Synthesis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

Materials:

  • 2,5-Difluorostyrene

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

Step 1: Ethyl 2-(2,5-Difluorophenyl)cyclopropanecarboxylate Synthesis

  • To a stirred solution of 2,5-difluorostyrene (1.0 eq) in anhydrous DCM (approx. 0.5 M) under an inert atmosphere (N₂ or Ar), add the Rh₂(OAc)₄ catalyst (0.005 - 0.01 eq).

  • Prepare a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM.

  • Add the EDA solution to the reaction mixture dropwise via a syringe pump over 4-6 hours. Causality: Slow addition is critical to maintain a low concentration of the highly reactive and potentially explosive diazo compound and to prevent its dimerization.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours, monitoring by TLC or LC-MS until the starting styrene is consumed.

  • Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., 5-15% ethyl acetate in hexanes) to yield the trans and cis isomers of the ester product. The trans isomer is typically the major product and can often be separated.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 ratio).

  • Add an aqueous solution of LiOH (2.0 - 3.0 eq, approx. 1 M).

  • Stir the mixture at room temperature for 4-12 hours, monitoring the hydrolysis by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product. The product can be further purified by recrystallization if necessary.

Section 2: Core Application - Amide Bond Formation

The carboxylic acid moiety is a versatile handle for synthetic elaboration, with amide bond formation being its most frequent application in medicinal chemistry.[6] The reaction involves the activation of the carboxylic acid, making it susceptible to nucleophilic attack by an amine.[7] While seemingly straightforward, coupling 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid can present challenges, particularly when paired with sterically hindered or electron-deficient amines, requiring carefully chosen coupling reagents and conditions.[8][9]

Amide_Coupling_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Nucleophilic Attack CarboxylicAcid 2-(2,5-Difluorophenyl)- cyclopropanecarboxylic Acid CouplingReagent Coupling Reagent (e.g., HATU, EDC) CarboxylicAcid->CouplingReagent ActiveEster Activated Intermediate (e.g., O-Acylisourea) CouplingReagent->ActiveEster Base Base (e.g., DIPEA, Et3N) Base->CouplingReagent AmideProduct Final Amide Product ActiveEster->AmideProduct Coupling Amine Primary or Secondary Amine (R-NH₂) Amine->AmideProduct Coupling

Caption: General workflow for amide bond formation.

Protocol 2: Standard Amide Coupling with HATU

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient, modern coupling reagent that minimizes side reactions and is particularly effective for hindered substrates.[6]

Materials:

  • 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃

  • Brine

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the amine (1.0-1.2 eq), HATU (1.1-1.2 eq), and DIPEA (2.0-3.0 eq).

    • Causality: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct, driving the reaction forward. The order of addition can be important; often, pre-mixing the acid, HATU, and DIPEA for a few minutes to form the active ester before adding the amine can be beneficial.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide.

Protocol 3: Coupling with Electron-Deficient Amines using EDC/HOBt

For challenging couplings involving unreactive, electron-deficient anilines or other poor nucleophiles, a classic carbodiimide-based method with an additive is often successful.[9]

Materials:

  • 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

  • Electron-deficient amine (e.g., a nitroaniline)

  • EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DMAP (4-Dimethylaminopyridine) - optional, catalytic

  • Acetonitrile (ACN) or DMF, anhydrous

Procedure:

  • To a stirred solution of the carboxylic acid (1.2 eq) and the electron-deficient amine (1.0 eq) in anhydrous ACN or DMF, add HOBt (1.1 eq) and EDC·HCl (1.2 eq). A catalytic amount of DMAP (0.1 eq) can be added to accelerate the reaction.[9]

    • Causality: EDC is the primary activating agent, forming a reactive O-acylisourea intermediate. HOBt acts as an additive that traps this intermediate to form an HOBt-ester. This new active ester is less prone to side reactions (like N-acylurea formation) and racemization, and it reacts more cleanly with the amine nucleophile than the initial O-acylisourea.

  • Stir the reaction at room temperature. For very unreactive amines, gentle heating (e.g., 40-60 °C) may be required.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Workup and purification are similar to Protocol 2. The urea byproduct from EDC is generally water-soluble and is removed during the aqueous workup.

Coupling ReagentBaseSolventTemperatureTarget Substrates
HATU DIPEADMF, DCMRoom TempGeneral purpose, hindered substrates
EDC / HOBt DIPEA / NoneDMF, DCM, ACNRoom Temp - 60°CElectron-deficient or unreactive amines
SOCl₂ Pyridine, Et₃NToluene, DCM0°C - RefluxFormation of stable acyl chloride intermediate
T3P® Pyridine, Et₃NEthyl AcetateRoom TempBroad applicability, clean byproducts

Section 3: Applications in Drug Discovery - A Conceptual Framework

The strategic value of the 2-(2,5-difluorophenyl)cyclopropyl moiety extends beyond its synthetic utility. Its incorporation into a lead compound can favorably modulate key ADME (Absorption, Distribution, Metabolism, Excretion) properties and enhance target engagement.

Drug_Discovery_Logic cluster_structure Structural Features of Building Block cluster_properties Modulated Physicochemical Properties cluster_adme Improved ADME Profile cluster_activity Enhanced Biological Effect Difluoro 2,5-Difluoro Substitution Lipophilicity Increased Lipophilicity (logP) Difluoro->Lipophilicity Metabolism Blocked Metabolic Oxidation Difluoro->Metabolism pKa Altered pKa of Proximal Groups Difluoro->pKa Cyclopropane Cyclopropane Ring Cyclopropane->Lipophilicity Conformation Conformational Rigidity Cyclopropane->Conformation Stability Enhanced Metabolic Stability Lipophilicity->Stability Permeability Increased Cell Permeability Lipophilicity->Permeability Metabolism->Stability Affinity Higher Binding Affinity Conformation->Affinity Selectivity Improved Target Selectivity Conformation->Selectivity pKa->Affinity PK Improved Pharmacokinetics Stability->PK Permeability->PK

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this critical synthesis. This document will address common challenges, explain the underlying chemical principles, and offer field-proven solutions to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid.

Q1: My cyclopropanation reaction is showing low to no yield. What are the likely causes and how can I fix it?

A1: Low or no product yield is a frequent challenge in cyclopropanation reactions, often stemming from the reagents and reaction conditions. Here are the primary culprits and their solutions:

  • Inactive Zinc-Copper Couple: The activity of the zinc reagent is paramount for a successful Simmons-Smith reaction.[1][2] Ensure the zinc-copper couple is freshly prepared and highly activated. The use of ultrasound can enhance activation.[2]

  • Poor Quality of Diiodomethane: Impurities in diiodomethane can significantly inhibit the reaction.[2] It is crucial to use freshly distilled or high-purity diiodomethane.

  • Presence of Moisture or Air: The Simmons-Smith reaction is highly sensitive to moisture and atmospheric oxygen.[2] All glassware must be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere, such as argon or nitrogen.[2]

  • Low Substrate Reactivity: Electron-deficient alkenes, such as those with fluorine substituents, can be less reactive.[3] Consider using a more reactive cyclopropanating agent. The Furukawa modification, which utilizes diethylzinc and diiodomethane, is often more effective and reproducible for such substrates.[1]

Q2: I'm observing a significant amount of unreacted starting material. How can I drive the reaction to completion?

A2: Incomplete conversion is a common hurdle. To address this, consider the following adjustments:

  • Reaction Time and Temperature: For sluggish reactions, extending the reaction time can improve conversion.[1] A gradual increase in temperature, in 5-10 °C increments, may also increase the reaction rate. However, be cautious as higher temperatures can sometimes promote side reactions.[1][2]

  • Reagent Stoichiometry: Ensure that the cyclopropanating agent is used in a sufficient molar excess. For less reactive substrates, increasing the equivalents of the zinc carbenoid can help drive the reaction to completion.

  • Solvent Choice: The choice of solvent can impact reaction rates. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are generally recommended, as basic solvents can decrease the reaction rate.[4]

Q3: My final product is a mixture of cis and trans isomers. How can I improve the stereoselectivity of the reaction?

A3: The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.[4][5] If you are starting with a mixture of alkene isomers, you will obtain a mixture of cyclopropane isomers.

  • Starting Material Purity: Ensure the starting alkene, (E)-3-(2,5-difluorophenyl)acrylic acid or its ester derivative, is of high isomeric purity.

  • Directed Cyclopropanation: If a hydroxyl group is present in proximity to the double bond, the zinc reagent can coordinate with it, directing the cyclopropanation to occur on the same face as the hydroxyl group.[6][7] This can be a powerful tool for controlling stereochemistry.

Q4: I am struggling with the purification of the final carboxylic acid. What are the recommended methods?

A4: Purification of the final product can be challenging due to the presence of unreacted starting materials and byproducts.

  • Extraction: After quenching the reaction, a standard aqueous workup is necessary. Acidifying the aqueous layer will protonate the carboxylate, allowing for extraction into an organic solvent.

  • Crystallization: Recrystallization is often an effective method for purifying the final carboxylic acid. A suitable solvent system can be determined through small-scale solubility tests.

  • Column Chromatography: If crystallization is not effective, flash column chromatography on silica gel can be used to separate the product from impurities. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid to keep the carboxylic acid protonated, is a good starting point.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive zinc-copper couple.Prepare the zinc-copper couple fresh for each reaction. Consider using ultrasound for activation.[2]
Poor quality of diiodomethane.Use freshly distilled or high-purity diiodomethane.[2]
Presence of moisture or air.Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[2]
Low substrate reactivity.Switch to a more reactive system like the Furukawa modification (diethylzinc and diiodomethane).[1]
Incomplete Conversion Insufficient reaction time.Extend the reaction time, monitoring the progress by TLC or GC-MS.[1]
Low reaction temperature.Gradually increase the reaction temperature in small increments, being mindful of potential side reactions.[1][2]
Inadequate reagent stoichiometry.Increase the molar equivalents of the cyclopropanating agent.
Poor Stereoselectivity Impure starting alkene.Purify the starting alkene to ensure high isomeric purity.
Lack of directing groups.If applicable, introduce a directing group like a hydroxyl to guide the stereochemical outcome.[6][7]
Difficult Purification Emulsion formation during workup.Use a brine wash to help break emulsions. Centrifugation can also be effective.
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography. Adding a small amount of acid can improve the separation of carboxylic acids.
Product is an oil and will not crystallize.Attempt to form a salt of the carboxylic acid, which may be crystalline. The free acid can be regenerated after purification.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation

This protocol outlines a general procedure for the synthesis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid via the Simmons-Smith reaction.

Diagram of the Simmons-Smith Reaction Workflow

Simmons_Smith_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_progress Reaction & Monitoring cluster_workup Workup & Purification reagents Prepare fresh Zinc-Copper couple & distill Diiodomethane setup Oven-dried glassware under inert atmosphere (Argon/Nitrogen) reagents->setup 1. Prepare alkene Add Alkene Substrate and Solvent (DCM/DCE) setup->alkene 2. Setup reagent_add Add Zinc-Copper couple and Diiodomethane alkene->reagent_add 3. Add stir Stir at appropriate temperature reagent_add->stir 4. React monitor Monitor reaction by TLC/GC-MS stir->monitor 5. Monitor quench Quench with saturated NH4Cl monitor->quench 6. Workup extract Extract with organic solvent quench->extract 7. Extract purify Purify by crystallization or chromatography extract->purify 8. Purify

Caption: Workflow for the Simmons-Smith cyclopropanation reaction.

Step-by-Step Methodology:

  • Preparation of Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere, add zinc dust. Add a solution of copper(I) chloride in glacial acetic acid and stir. Filter the activated zinc, wash with ether, and dry under vacuum.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, add the freshly prepared zinc-copper couple and dry dichloromethane (DCM) under an inert atmosphere.

  • Addition of Reagents: Add a solution of (E)-3-(2,5-difluorophenyl)acrylic acid ester in dry DCM to the flask. Then, add diiodomethane dropwise via the dropping funnel.

  • Reaction: Gently reflux the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., with lithium hydroxide in a mixture of THF and water).

  • Purification: Purify the crude carboxylic acid by recrystallization or flash column chromatography.

Protocol 2: Furukawa Modification

This protocol is an alternative for less reactive alkenes.

Diagram of the Furukawa Modification Workflow

Furukawa_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup setup Oven-dried glassware under inert atmosphere alkene_solvent Add Alkene Substrate and Solvent (e.g., Hexanes) setup->alkene_solvent 1. Prepare diethylzinc Add Diethylzinc solution dropwise alkene_solvent->diethylzinc 2. Add diiodomethane Add Diiodomethane dropwise diethylzinc->diiodomethane 3. Add stir Stir at room temperature for 12-24 hours diiodomethane->stir 4. React quench Quench with saturated NH4Cl stir->quench 5. Workup extract_purify Extract and Purify quench->extract_purify 6. Purify

Caption: Workflow for the Furukawa modification of the Simmons-Smith reaction.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the (E)-3-(2,5-difluorophenyl)acrylic acid ester in an appropriate solvent (e.g., hexanes).

  • Reagent Addition: Cool the solution in an ice bath. Add a solution of diethylzinc (e.g., 1.0 M in hexanes) dropwise, followed by the dropwise addition of diiodomethane.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]

  • Workup and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.[1] Perform an aqueous workup, extract the product with an organic solvent, and purify as described in Protocol 1.

References

  • Technical Support Center: Optimizing Cyclopropan
  • Avoiding side reactions in Simmons-Smith cyclopropan
  • Simmons-Smith Reaction. (2020). YouTube.
  • Simmons‐Smith Cyclopropanation Reaction. (2025).
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. (2013).
  • Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor.
  • Simmons–Smith reaction. Wikipedia.
  • Optimization of an Enantioselective Cyclopropanation Reaction Mediated by [Au(6)(Cl)]a. (2016).
  • Cyclopropan
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013).
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • Stereoselective Cyclopropanation Reactions. (2001).
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013).
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013).
  • Process For The Preparation Of 2,2 Difluorocyclopropane Carboxylic Acid Derivatives.
  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (2016).
  • cyclopropanecarboxylic acid. Organic Syntheses Procedure.
  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. (2001).
  • (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid [CAS# 220352-36-3]. chemBlink.
  • Novel 2-fluorocyclopropane carboxylic acid synthesis method. (2018).
  • Synthesis of Cyclopropanecarboxylic Acid. (2024). YouTube.
  • cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. Organic Syntheses Procedure.
  • Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution. (2021). PubMed.

Sources

Technical Support Center: Navigating the Cyclopropanation of Difluorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Electron-Deficient Alkenes

Difluorophenyl derivatives are crucial building blocks in medicinal chemistry and materials science. However, the introduction of a cyclopropane ring onto these moieties can be challenging. The strong electron-withdrawing nature of the difluorophenyl group deactivates the alkene, making it less nucleophilic and thus less reactive towards common cyclopropanating agents. This reduced reactivity can often lead to lower yields and the formation of undesirable side products. This guide will walk you through the most common issues and their solutions.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during the cyclopropanation of difluorophenyl derivatives, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of the Starting Alkene

  • Question: I am attempting a Simmons-Smith cyclopropanation of a 3,4-difluorophenyl substituted alkene, but I am observing very low conversion even after extended reaction times. What could be the issue?

  • Answer: This is a common problem when dealing with electron-deficient alkenes. The traditional Simmons-Smith reagent, (iodomethyl)zinc iodide, is often not reactive enough. Here are several troubleshooting steps:

    • Activate the Zinc: Ensure your zinc-copper couple is freshly prepared and highly active. Sonication can sometimes help to activate the zinc surface.

    • Use a More Reactive Reagent: The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), generates a more reactive carbenoid and often leads to better results with deactivated alkenes.[1]

    • Consider a Different Method: For highly deactivated systems, transition metal-catalyzed cyclopropanation using a diazo compound (e.g., ethyl diazoacetate) with a rhodium or copper catalyst may be more effective.[2][3]

    • Increase Reaction Temperature: While higher temperatures can sometimes lead to side reactions, carefully increasing the temperature may be necessary to achieve a reasonable reaction rate. Monitor the reaction closely for the formation of byproducts.

Issue 2: Formation of Significant Byproducts

  • Question: My rhodium-catalyzed cyclopropanation of a difluorophenyl vinyl compound with ethyl diazoacetate is producing multiple byproducts alongside my desired cyclopropane. How can I identify and minimize them?

  • Answer: The formation of byproducts in transition metal-catalyzed cyclopropanations is often related to the reactivity of the metal carbene intermediate. Here are the most common side reactions and how to address them:

    • Carbene Dimerization: The metal carbene intermediate can react with itself to form dimers (e.g., diethyl maleate and fumarate from ethyl diazoacetate).

      • Solution: This side reaction is favored at high concentrations of the diazo compound. The most effective way to minimize dimerization is to add the diazo compound slowly to the reaction mixture containing the catalyst and the difluorophenyl alkene using a syringe pump. This keeps the instantaneous concentration of the carbene low, favoring the reaction with the alkene.

    • C-H Insertion: The highly reactive carbene can insert into C-H bonds of the substrate or solvent instead of adding across the double bond. Allylic C-H bonds are particularly susceptible.[4]

      • Solution: Catalyst choice is critical here. Copper catalysts often show a higher preference for cyclopropanation over C-H insertion compared to some rhodium catalysts. The specific rhodium catalyst used can also greatly influence this selectivity. If solvent C-H insertion is suspected, consider using the alkene itself as the solvent if feasible.

    • Reaction with Nucleophiles: If your reaction mixture contains nucleophiles (e.g., water, alcohols, or amines), the electrophilic carbene can react with them.

      • Solution: Ensure that all your reagents and solvents are scrupulously dry and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Visualizing the Reaction Pathways

The following diagram illustrates the desired cyclopropanation pathway and the common side reactions that can occur.

Caption: Desired vs. Side Reaction Pathways

Frequently Asked Questions (FAQs)

  • Q1: Why is my Simmons-Smith reaction sluggish with a difluorophenyl-substituted alkene?

    • A1: The electron-withdrawing difluorophenyl group reduces the electron density of the double bond, making it less nucleophilic and therefore less reactive towards the electrophilic zinc carbenoid. Using a more reactive carbenoid source, such as the one generated in the Furukawa modification (diethylzinc and diiodomethane), can often overcome this issue.[1]

  • Q2: I am using a rhodium catalyst and see a mixture of cyclopropane and what appears to be a C-H insertion product. How can I improve the selectivity?

    • A2: The selectivity between cyclopropanation and C-H insertion is highly dependent on the catalyst.[5] Different rhodium catalysts have different steric and electronic properties that can favor one pathway over the other. It is often necessary to screen a variety of rhodium catalysts (e.g., those with different carboxylate or carboxamidate ligands) to find the optimal one for your specific substrate. In some cases, switching to a copper-based catalyst may provide better selectivity for cyclopropanation.

  • Q3: Can I use difluorocarbene to directly synthesize a gem-difluorocyclopropane on my difluorophenyl derivative?

    • A3: Yes, the addition of difluorocarbene is a common method for synthesizing gem-difluorocyclopropanes. However, difluorocarbene is an electrophilic species, and its reaction with electron-poor alkenes can be challenging and may require heating. Various precursors can be used to generate difluorocarbene, and the choice of reagent and reaction conditions will be critical for success.

  • Q4: Are there any specific safety precautions I should take when running these reactions?

    • A4: Yes. Diazo compounds are potentially explosive and should be handled with care. Diethylzinc is pyrophoric and will ignite on contact with air. All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere. Always consult the safety data sheets (SDS) for all reagents before starting your experiment.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

This protocol provides a general procedure for the rhodium-catalyzed cyclopropanation of a difluorophenyl-substituted styrene with ethyl diazoacetate.

Materials:

  • Difluorophenyl-substituted styrene (1.0 equiv)

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄) (0.5-1.0 mol%)

  • Ethyl diazoacetate (EDA) (1.1-1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Syringe pump

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the difluorophenyl-substituted styrene and Rh₂(OAc)₄.

  • Dissolve the solids in anhydrous DCM.

  • Prepare a solution of ethyl diazoacetate in anhydrous DCM.

  • Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-8 hours.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Table for the Protocol:

Observation Potential Cause Suggested Solution
Low yield, significant starting material remainingLow reactivity of the alkeneIncrease catalyst loading (up to 2 mol%). Consider a more electron-donating rhodium catalyst. Gently heat the reaction (e.g., to 40 °C).
Presence of diethyl maleate/fumarateHigh concentration of EDADecrease the rate of addition of the EDA solution. Ensure the syringe pump is functioning correctly.
Formation of unknown byproductsC-H insertion or reaction with impuritiesScreen different rhodium or copper catalysts. Ensure all reagents and solvents are pure and anhydrous.

Conclusion

The cyclopropanation of difluorophenyl derivatives presents unique challenges due to the electronic nature of the substrate. However, by understanding the common side reactions and employing the appropriate troubleshooting strategies, researchers can successfully synthesize these valuable compounds. Careful selection of the cyclopropanation method, optimization of reaction conditions, and a systematic approach to troubleshooting are key to achieving high yields and purity.

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
  • Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. John Wiley & Sons.
  • Ford, A., Miel, H., Ring, A., Slattery, C. N., Maguire, A. R., & McKervey, M. A. (2015). Modern organic synthesis with α-diazocarbonyl compounds. Chemical Reviews, 115(18), 9981-10080.
  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968).
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050.
  • Maas, G. (2009). New syntheses of cyclopropanes from diazo compounds, carbenoids, and ylides. Chemical Society Reviews, 38(7), 1819-1828.
  • Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction pathways of the Simmons−Smith reaction. Journal of the American Chemical Society, 125(8), 2341-2350.
  • Ni, C., & Hu, J. (2016). Difluorocarbene-based radical reactions. Chemical Society Reviews, 45(20), 5441-5454.
  • Pellissier, H. (2015). Rhodium-catalysed cyclopropanation.
  • Povarov, L. S. (1967). α-Triazoles. Russian Chemical Reviews, 36(9), 656-673.
  • Singh, V. K., DattaGupta, A., & Sekar, G. (1997). Catalytic asymmetric cyclopropanation of alkenes using copper complexes of chiral salicylaldimines. Synthesis, 1997(02), 137-149.
  • Vallgarda, J., & Appelberg, U. (1994). Rhodium(II) acetate catalysed cyclopropanation of electron-deficient alkenes. Tetrahedron letters, 35(4), 549-552.
  • Wang, J. (2010). Diazo compounds and N-tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions.
  • Ye, T., & McKervey, M. A. (1994). Organic synthesis with α-diazo carbonyl compounds. Chemical Reviews, 94(4), 1091-1160.
  • Zhang, Y., & Wang, J. (2011). Recent development of rhodium-catalyzed reactions of diazo compounds. European Journal of Organic Chemistry, 2011(7), 1215-1226.

Sources

Technical Support Center: Purification of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of this critical building block. As a key intermediate in various synthetic pathways, its purity is paramount. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common and complex purification issues.

Troubleshooting Guide: Tackling Common Purification Hurdles

This section addresses specific problems you may encounter during the isolation and purification of your target compound. Each answer explains the underlying chemical principles and provides actionable protocols.

Question 1: My initial work-up yields a product with low purity (<98% by HPLC) and a brownish, oily consistency. What are the first steps to clean this up?

Answer: A low-purity, oily crude product typically contains a mixture of unreacted starting materials, inorganic salts, and neutral organic byproducts from the cyclopropanation reaction. The initial and most effective strategy is a liquid-liquid acid-base extraction. This leverages the acidic nature of your carboxylic acid product to separate it from non-acidic impurities.

Causality: Your target compound possesses a carboxylic acid group (pKa ≈ 4.5)[1], making it soluble in an aqueous basic solution (like sodium bicarbonate or sodium hydroxide) as its corresponding carboxylate salt. Neutral organic impurities (e.g., leftover esters or alkyl halides) and basic impurities will remain in the organic phase.

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent. Ethyl acetate or methyl tert-butyl ether (MTBE) are excellent choices.

  • Base Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat this extraction 2-3 times. The carboxylate salt of your product will move to the aqueous layer, while neutral impurities remain in the organic layer.

    • Expert Tip: Avoid using strong bases like NaOH initially, as they can hydrolyze any ester byproducts, complicating the impurity profile.

  • Separation: Combine the aqueous layers. At this stage, you can perform a "back-extraction" by washing the combined aqueous phase with fresh ethyl acetate to remove any lingering neutral impurities.

  • Acidification: Cool the basic aqueous solution in an ice bath and slowly acidify with 1M or 2M hydrochloric acid (HCl) until the pH is ~1-2. Your product, 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, will precipitate as a solid.[2][3]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry under vacuum.

This procedure should yield a significantly purer, solid material, which can then be further purified by recrystallization.

Question 2: My HPLC and ¹H NMR data clearly show a mixture of cis and trans diastereomers. How can I isolate the desired trans isomer?

Answer: The separation of diastereomers is a frequent and significant challenge because their physical properties (polarity, boiling point) are often very similar. Standard silica gel chromatography can be ineffective. The most robust methods for separating the cis and trans isomers of your carboxylic acid are fractional crystallization or, more definitively, diastereomeric salt resolution.

Causality: Cis and trans isomers, while having the same connectivity, have different spatial arrangements. This can lead to subtle differences in their crystal packing and how they interact with other chiral molecules. Diastereomeric salt resolution exploits this by pairing the racemic acid with a single enantiomer of a chiral base, creating two diastereomeric salts with potentially very different solubilities.

Purification Strategy Decision Tree

G crude Crude Product (Oily, <98% Pure) extraction Acid-Base Extraction crude->extraction solid Solid Product (Purity Check by HPLC) extraction->solid isomers Diastereomers Present? solid->isomers no_isomers Single Isomer isomers->no_isomers No salt_resolution Diastereomeric Salt Resolution (with Chiral Base) isomers->salt_resolution Yes recrystallization Recrystallization no_isomers->recrystallization final_product Pure Product (>99.5%) recrystallization->final_product separate_salts Separate Salts by Fractional Crystallization salt_resolution->separate_salts acidify Acidify to Recover Pure trans Isomer separate_salts->acidify acidify->final_product

Sources

Technical Support Center: Chiral HPLC Separation of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral separation of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, analytical scientists, and drug development professionals encountering challenges with this specific or structurally similar chiral separations. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Introduction: The Challenge of Acidic Chiral Analytes

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is a chiral carboxylic acid, a class of compounds that often presents unique challenges in HPLC. The presence of the carboxylic acid moiety dictates specific considerations for both the chiral stationary phase (CSP) and the mobile phase composition to achieve a successful enantioselective separation. This guide provides a systematic approach to method development and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase (CSP) to start with for separating 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid?

For acidic compounds, several types of CSPs have proven effective. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and a recommended starting point for initial screening.[1] Additionally, anion-exchanger CSPs, such as CHIRALPAK QN-AX and QD-AX, are specifically designed for acidic compounds and operate on an ion-exchange mechanism that can provide excellent enantioselectivity.[2] Macrocyclic glycopeptide phases (e.g., Chirobiotic T) are also a strong choice for resolving chiral acids.[1]

Q2: Should I use Normal Phase (NP) or Reversed-Phase (RP) chromatography?

Both modes can be successful, and the choice often depends on your sample's solubility and downstream requirements (e.g., LC-MS compatibility).

  • Normal Phase (NP): Often provides better selectivity for chiral separations. Typical mobile phases include hexane/isopropanol or hexane/ethanol.[3]

  • Reversed-Phase (RP): Offers advantages for sample solubility (especially for salts) and is directly compatible with mass spectrometry.[4][5] Common mobile phases are acetonitrile/water or methanol/water with appropriate buffers or additives.

Q3: Why is an acidic additive necessary in the mobile phase?

For a carboxylic acid analyte, an acidic additive (e.g., trifluoroacetic acid - TFA, formic acid, or acetic acid) is critical for two main reasons:

  • Analyte Ionization Suppression: It ensures the carboxylic acid is consistently in its neutral, protonated form. This prevents peak splitting or tailing that can occur if the analyte exists in both ionized (carboxylate) and non-ionized forms during the separation.[6]

  • Stationary Phase Interaction: It can suppress undesirable ionic interactions with residual silanols on the silica surface of the CSP, leading to improved peak shape and reproducibility.[7] The typical concentration for an acidic additive is 0.1% (v/v).[3][8]

Q4: What are good general starting conditions for a screening experiment?

A systematic screening approach is the most efficient way to find a suitable separation method.[9]

ParameterNormal Phase ConditionsReversed-Phase Conditions
Columns CHIRALPAK® AD-H, CHIRALPAK® AS-H, CHIRALCEL® OD-HCHIRALPAK® IA, CHIRALPAK® IB, Chirobiotic T
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) + 0.1% TFAAcetonitrile / Water (50:50, v/v) + 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV, ~220-230 nm (based on chromophore)UV, ~220-230 nm (based on chromophore)
Part 2: Detailed Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.2)

Q: My enantiomers are co-eluting as a single peak. What is the first step in my troubleshooting process?

The primary cause of complete co-elution is a lack of differential interaction between the enantiomers and the CSP. The first step is to ensure your chosen CSP is appropriate for the analyte class.

Troubleshooting Workflow: No Resolution

NoResolution start Symptom: No Separation (Single Peak) csp_check Is the CSP suitable for acidic compounds? (e.g., Polysaccharide, Anion-Exchanger) start->csp_check mp_check Optimize Mobile Phase csp_check->mp_check Yes screen_csp Action: Screen different CSPs (e.g., CHIRALPAK AD, AS, QN-AX) csp_check->screen_csp No / Unsure change_mode Action: Switch Elution Mode (NP to RP or vice-versa) mp_check->change_mode optimize_modifier Action: Vary organic modifier % (e.g., IPA from 5% to 20%) mp_check->optimize_modifier optimize_additive Action: Change acidic additive (e.g., TFA to Acetic Acid) optimize_modifier->optimize_additive

Caption: Initial troubleshooting workflow for co-eluting enantiomers.

Protocol: CSP Screening

  • Select Diverse CSPs: Choose 3-4 columns with fundamentally different chiral selectors. For your analyte, a good starting set would be an amylose-based CSP, a cellulose-based CSP, and an anion-exchange CSP.[6]

  • Prepare Stock Solution: Dissolve your racemic standard in the mobile phase or a compatible solvent.

  • Run Isocratic Methods: For each column, inject the standard using a generic mobile phase (e.g., 90:10 Hexane:IPA + 0.1% TFA for NP).

  • Evaluate: Look for any sign of peak splitting, even a shoulder. This indicates the CSP has some enantiorecognition, which can then be optimized.

Q: I can see a peak shoulder, but the resolution is insufficient (e.g., Rs = 0.8). How can I improve it?

Partial separation is an excellent starting point. Resolution can be enhanced by systematically optimizing the mobile phase and temperature.

  • Adjust Organic Modifier Strength: In normal phase, the alcohol (e.g., isopropanol, ethanol) is the polar modifier. Decreasing the percentage of alcohol will generally increase retention and can improve resolution. In reversed-phase, the opposite is true. Make adjustments in small increments (e.g., 2-5%).[6]

  • Change the Organic Modifier: Sometimes, switching the alcohol in normal phase (e.g., from isopropanol to ethanol) can alter the hydrogen bonding interactions and dramatically improve selectivity.

  • Optimize Temperature: Vary the column temperature. Lower temperatures often increase enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed on the CSP, though this may also increase retention time and backpressure. Test temperatures between 10°C and 40°C.[6]

  • Adjust the Acidic Additive: The type and concentration of the acidic additive can influence separation. While 0.1% TFA is common, switching to acetic or formic acid can sometimes improve results.[7][8]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing severely. What are the common causes for an acidic analyte?

Peak tailing is typically caused by secondary, undesirable interactions or column overload.

Troubleshooting Workflow: Peak Tailing

PeakTailing start Symptom: Peak Tailing overload_check Is the column overloaded? start->overload_check reduce_conc Action: Dilute sample 10x and re-inject overload_check->reduce_conc Possible additive_check Is the acidic additive concentration sufficient? (Typically 0.1%) overload_check->additive_check No success Peak Shape Improved reduce_conc->success If fixed increase_additive Action: Increase additive to 0.2% additive_check->increase_additive No / Unsure column_health Check Column Health additive_check->column_health Yes increase_additive->success If fixed wash_column Action: Wash column with strong solvent (Consult manufacturer's guide) column_health->wash_column

Caption: Diagnostic workflow for troubleshooting peak tailing.

Causality and Solutions:

  • Column Overload: Injecting too much mass onto the column saturates the stationary phase. Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, overload was the issue.[6]

  • Secondary Silanol Interactions: Residual silanol groups on the silica support can interact strongly with your acidic analyte. Solution: Ensure you are using an acidic additive like 0.1% TFA. This protonates the silanols, minimizing this secondary interaction.[7]

  • Column Contamination/Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing. Solution: Disconnect the column and flush it according to the manufacturer's instructions. For many polysaccharide CSPs, flushing with a stronger solvent like isopropanol can help.[6]

Q: My peaks are fronting. What does this indicate?

Peak fronting is less common than tailing but usually points to column overload or poor sample solvent compatibility. If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread and front. Ensure your sample is dissolved in the mobile phase itself or a weaker solvent.

Issue 3: Unstable or Drifting Retention Times

Q: My retention times are decreasing with each injection. What's happening?

This is often a sign of a "memory effect," especially if you have previously used basic additives on the same column.[10] Basic additives like diethylamine (DEA) can adsorb strongly to the CSP and alter its surface chemistry, affecting subsequent analyses even after extensive washing.

Best Practice: To ensure trustworthy and reproducible results, dedicate columns for use with specific additive types (Neutral, Acidic, Basic). Label your columns accordingly.[11] If you suspect a memory effect, extensive flushing may help, but the column's original performance may never be fully restored.

Other causes for drifting retention times include:

  • Poor Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. This can take 20-30 column volumes.

  • Mobile Phase Inconsistency: If preparing the mobile phase manually, ensure the proportions are exact. Volumetric contractions when mixing solvents can alter the final composition.[12] Use a graduated cylinder for each component before mixing.

  • Temperature Fluctuations: Use a column thermostat to maintain a constant temperature, as minor room temperature changes can affect retention.

References
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Kim, H. C., et al. (1997). Chiral 2,2-disubstituted cyclopropanecarboxylic acids: Effective derivatizing agents for analysis of enantiomeric purity of alcohols and for resolution of 1,1′-bi-2-naphthol. Tetrahedron Letters, 38(22), 3959–3962.
  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Shimadzu Scientific Instruments. (n.d.). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research.
  • Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound.
  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES.
  • Phenomenex. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • Chromatography Forum. (2017). additives for chiral.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 46(24), 4988–4991.
  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

Sources

Identification of byproducts in 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and byproduct formation during the synthesis, ensuring higher yield and purity of the target molecule.

Introduction: Navigating the Synthetic Landscape

The synthesis of 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid is a multi-step process that, while based on established organic reactions, presents unique challenges due to the electronic properties of the difluorophenyl group and the inherent reactivity of the intermediates. A common and effective synthetic route involves three key stages:

  • Alkene Formation: An olefination reaction, typically a Horner-Wadsworth-Emmons or Wittig reaction, is used to create the α,β-unsaturated ester precursor, ethyl (E)-3-(2,5-difluorophenyl)acrylate, from 2,5-difluorobenzaldehyde.

  • Cyclopropanation: The electron-deficient double bond of the acrylate is then converted into a cyclopropane ring. The Simmons-Smith reaction or the Corey-Chaykovsky reaction are frequently employed for this transformation.

  • Hydrolysis: The final step involves the saponification of the ethyl ester to yield the desired carboxylic acid.

This guide is structured to address potential issues at each of these critical stages, providing explanations for the formation of byproducts and actionable protocols for their identification and mitigation.

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section addresses specific problems that may be encountered during the synthesis in a question-and-answer format.

Stage 1: Alkene Formation - Ethyl (E)-3-(2,5-difluorophenyl)acrylate

Question 1: My Wittig/Horner-Wadsworth-Emmons reaction has a low yield of the desired acrylate. What are the likely causes and how can I identify the byproducts?

Answer:

Low yields in this olefination step can often be attributed to several factors, each leading to specific byproducts.

  • Incomplete Reaction: The most straightforward issue is an incomplete reaction. This can be diagnosed by the presence of unreacted 2,5-difluorobenzaldehyde in your crude product.

    • Identification:

      • TLC: The aldehyde will appear as a distinct, often more polar, spot compared to the product.

      • ¹H NMR: Look for the characteristic aldehyde proton signal between 9-10 ppm.

    • Solution: Ensure your reagents, particularly the base used to generate the ylide, are fresh and anhydrous. Consider increasing the reaction time or temperature, though monitor for byproduct formation.

  • Side Reactions of the Ylide: Phosphorus ylides can be sensitive to air and moisture. Additionally, if the base is too strong or added too quickly, side reactions can occur.

    • Byproduct: Triphenylphosphine oxide (TPPO) (in Wittig reactions) or dialkyl phosphate salts (in HWE reactions) are the main phosphorus-containing byproducts.[1] TPPO is notoriously difficult to remove by standard chromatography due to its polarity.

    • Identification:

      • ¹H NMR: TPPO appears as a complex multiplet in the aromatic region (around 7.4-7.7 ppm).

      • ³¹P NMR: A signal around 25-30 ppm is indicative of TPPO.

    • Solution: Removal of TPPO can be challenging. Methods include precipitation by adding a non-polar solvent like hexane or specialized chromatographic techniques. For HWE reactions, the phosphate byproduct is water-soluble and easily removed during aqueous workup.[2]

  • Formation of the (Z)-Isomer: While the Horner-Wadsworth-Emmons reaction strongly favors the formation of the (E)-alkene, the Wittig reaction can produce a mixture of (E) and (Z) isomers, especially with unstabilized ylides.[2]

    • Identification:

      • ¹H NMR: The coupling constant (J) between the vinylic protons is the most telling feature. For the (E)-isomer, the J-value is typically large (around 16 Hz), while for the (Z)-isomer, it is smaller (around 12 Hz). The signals for the (Z)-isomer may be present as a minor set of peaks.

    • Solution: To favor the (E)-isomer, a stabilized ylide (as in the HWE reaction) is recommended. If using a Wittig reaction, employing salt-free conditions can increase E-selectivity.

Stage 2: Cyclopropanation

Question 2: My cyclopropanation reaction is sluggish and the yield is low. I see multiple spots on my TLC plate. What could they be?

Answer:

A complex reaction mixture after cyclopropanation often points to unreacted starting material and potential side reactions of the carbene or ylide.

  • Unreacted Ethyl (E)-3-(2,5-difluorophenyl)acrylate: This is the most common "byproduct." The electron-withdrawing nature of the difluorophenyl and ester groups can make the double bond less reactive towards some cyclopropanating agents.

    • Identification:

      • ¹H NMR: The characteristic vinylic protons of the starting acrylate (doublets around 6.5 and 7.7 ppm with a J of ~16 Hz) will be present.

      • GC-MS: The mass spectrum will show a peak corresponding to the molecular weight of the starting acrylate.

    • Solution: For Simmons-Smith reactions, ensure the zinc-copper couple is highly activated. The Furukawa modification (using diethylzinc) can increase reactivity.[3] For Corey-Chaykovsky reactions, ensure the sulfur ylide is generated correctly under anhydrous conditions.

  • Byproducts from Carbene/Carbenoid Reactions (less common with Simmons-Smith): While the Simmons-Smith reaction is generally clean, other methods of generating carbenes (e.g., from diazo compounds with a metal catalyst) can lead to side reactions.

    • Byproduct: Carbene Dimerization: The carbene intermediate can react with itself to form diethyl fumarate and diethyl maleate.

    • Identification: These byproducts can be identified by GC-MS and by comparing their NMR spectra to known standards.

    • Byproduct: C-H Insertion: The carbene may insert into a C-H bond of the solvent or starting material, though this is less likely with the deactivated aromatic C-H bonds.

    • Solution: If using diazo compounds, slow addition to the catalyst and substrate solution is crucial to keep the instantaneous concentration of the carbene low.

Stage 3: Hydrolysis

Question 3: After acidification of my hydrolysis reaction, I have a low yield of the carboxylic acid. What went wrong?

Answer:

The primary issue in the hydrolysis step is typically an incomplete reaction.

  • Incomplete Hydrolysis: Saponification is generally irreversible, but insufficient reaction time or temperature can lead to unreacted ethyl 2-(2,5-difluorophenyl)cyclopropanecarboxylate .

    • Identification:

      • TLC: The ester will be a less polar spot than the carboxylic acid.

      • ¹H NMR: The presence of the ethyl group signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) in the crude product indicates incomplete hydrolysis. The carboxylic acid proton will be a broad singlet far downfield (typically >10 ppm).

    • Solution: Increase the reaction time, temperature, or the equivalents of base (e.g., NaOH or KOH). Ensure adequate mixing, especially if the ester has low solubility in the reaction medium. Using a co-solvent like THF or methanol can improve solubility.[4]

  • Difficult Isolation: The product may have some solubility in the aqueous phase, leading to losses during extraction.

    • Solution: After acidification, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate. Saturating the aqueous layer with sodium chloride (brine) can decrease the product's solubility in water and improve extraction efficiency into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the key compounds in this synthesis?

A1: While experimental spectra for the exact 2,5-difluoro derivatives are not widely published, the following table provides expected chemical shift ranges based on analogous compounds. These should be used as a guide for identifying your products and byproducts.

Compound NameKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
2,5-Difluorobenzaldehyde 9.9-10.1 (s, 1H, CHO), 7.2-7.8 (m, 3H, Ar-H)~188 (CHO), 115-140 (Ar-C), 155-165 (d, C-F)
Ethyl (E)-3-(2,5-difluorophenyl)acrylate 7.6-7.8 (d, J≈16 Hz, 1H, Ar-CH=), 6.4-6.6 (d, J≈16 Hz, 1H, =CH-COOEt), 7.0-7.4 (m, 3H, Ar-H), 4.2-4.3 (q, 2H, OCH₂), 1.2-1.4 (t, 3H, CH₃)~166 (C=O), ~142 (=CH-Ar), ~120 (CH-COOEt), 115-130 (Ar-C), 155-165 (d, C-F), ~61 (OCH₂), ~14 (CH₃)
Ethyl 2-(2,5-difluorophenyl)cyclopropanecarboxylate 7.0-7.3 (m, 3H, Ar-H), 2.5-2.7 (m, 1H, Ar-CH-), 1.8-2.0 (m, 1H, -CH-COOEt), 1.2-1.6 (m, 2H, -CH₂-), 4.1-4.2 (q, 2H, OCH₂), 1.2-1.3 (t, 3H, CH₃)~172 (C=O), 115-135 (Ar-C), 155-165 (d, C-F), ~60 (OCH₂), ~25 (Ar-CH-), ~20 (-CH-COOEt), ~15 (-CH₂-), ~14 (CH₃)
2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid >10 (br s, 1H, COOH), 7.0-7.3 (m, 3H, Ar-H), 2.6-2.8 (m, 1H, Ar-CH-), 1.9-2.1 (m, 1H, -CH-COOH), 1.3-1.7 (m, 2H, -CH₂-)~178 (C=O), 115-135 (Ar-C), 155-165 (d, C-F), ~26 (Ar-CH-), ~21 (-CH-COOH), ~16 (-CH₂-)

Q2: How can I distinguish between the cis and trans diastereomers of the cyclopropane product?

A2: The formation of both cis and trans diastereomers is possible. NMR spectroscopy is the primary tool for their differentiation.

  • ¹H NMR Coupling Constants: The coupling constants between the protons on the cyclopropane ring are diagnostic. Generally, J_trans is smaller (2-5 Hz) than J_cis (5-9 Hz).

  • NOESY/ROE: 2D Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) can show through-space correlations between protons. A cross-peak between the proton on the carbon bearing the aryl group and the proton on the carbon bearing the carboxyl group would indicate a cis relationship.

  • Chemical Shifts: The chemical shifts of the cyclopropyl protons will differ between the two diastereomers due to different shielding environments.

Q3: What is the expected mass spectrum fragmentation for the final product?

A3: For 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid, the mass spectrum (Electron Ionization) would be expected to show:

  • A molecular ion peak (M⁺) .

  • A prominent peak corresponding to the loss of the carboxyl group [M - COOH]⁺ (loss of 45 Da).

  • A peak for the loss of water [M - H₂O]⁺ (loss of 18 Da), although this may be minor.

  • Fragmentation of the difluorophenyl ring, leading to characteristic aromatic fragments.

Experimental Protocols & Workflows

Protocol 1: Identification of Unreacted Aldehyde and Acrylate Precursor by ¹H NMR
  • Sample Preparation: Take an aliquot of the crude reaction mixture after the olefination or cyclopropanation step. Evaporate the solvent. Dissolve the residue in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • For Olefination: Look for a singlet in the 9.9-10.1 ppm region, which indicates the presence of unreacted 2,5-difluorobenzaldehyde.

    • For Cyclopropanation: Look for a pair of doublets around 7.7 and 6.5 ppm with a coupling constant of approximately 16 Hz. This pattern is characteristic of the vinylic protons of the starting ethyl (E)-3-(2,5-difluorophenyl)acrylate.

Protocol 2: Purification of the Final Carboxylic Acid
  • Workup: After hydrolysis, cool the reaction mixture and acidify to pH 1-2 with cold dilute HCl or H₂SO₄.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic extracts and wash with brine to remove excess water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization/Chromatography: If impurities are still present (as determined by NMR or TLC), the crude acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.

Diagrams and Visualizations

Overall Synthetic Workflow

SynthesisWorkflow cluster_stage1 Stage 1: Alkene Formation cluster_stage2 Stage 2: Cyclopropanation cluster_stage3 Stage 3: Hydrolysis A 2,5-Difluorobenzaldehyde C Ethyl (E)-3-(2,5-difluorophenyl)acrylate A->C Wittig / HWE B Phosphorus Ylide / Phosphonate Ester B->C E Ethyl 2-(2,5-difluorophenyl) cyclopropanecarboxylate C->E D Cyclopropanating Agent (e.g., Simmons-Smith) D->E G 2-(2,5-Difluorophenyl) cyclopropanecarboxylic Acid E->G F Base (e.g., NaOH), then Acid F->G

Caption: Synthetic route to 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid.

Troubleshooting Byproduct Formation

ByproductTroubleshooting cluster_stage1 Alkene Formation Stage cluster_stage2 Cyclopropanation Stage cluster_stage3 Hydrolysis Stage start Low Yield or Impure Product wittig Wittig/HWE Reaction Issues Unreacted Aldehyde (Z)-Isomer Formation TPPO Byproduct start->wittig Check Stage 1 cyclo Cyclopropanation Issues Unreacted Acrylate Carbene Dimerization start->cyclo Check Stage 2 hydrolysis Hydrolysis Issues Incomplete Hydrolysis (Ester remains) start->hydrolysis Check Stage 3

Caption: Common byproduct sources in the synthesis.

References

  • Wikipedia. (2023). Simmons–Smith reaction. [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

Sources

Technical Support Center: Asymmetric Synthesis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of chiral cyclopropanes, specifically focusing on 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. This molecule is a critical building block in the synthesis of various pharmaceutical agents, where achieving high enantiomeric purity is paramount for therapeutic efficacy and safety.

This guide is structured to provide actionable solutions to common challenges encountered during its asymmetric synthesis. We will delve into the causality behind experimental choices, offering troubleshooting guides and protocols grounded in established chemical principles.

Troubleshooting Guide: Enhancing Enantioselectivity

This section addresses the most common and critical issue in this synthesis: suboptimal enantiomeric excess (ee). The questions are formatted to reflect real-world laboratory challenges.

Question 1: My enantiomeric excess (ee) is consistently low (<80%). What are the primary factors I should investigate first?

Answer: Low enantioselectivity is a multifaceted problem, but a systematic investigation should begin with the most influential and easily controlled parameters. Before re-designing your entire catalytic system, meticulously evaluate the following:

  • Reaction Temperature: This is the most critical parameter. In most asymmetric catalyses, lower temperatures increase the energy difference between the two diastereomeric transition states leading to the R and S enantiomers, thus enhancing selectivity.[1] A reaction that gives 70% ee at room temperature might achieve >95% ee at -20 °C or lower.

  • Purity of Reagents and Solvents: Trace impurities can have a devastating effect on a catalyst's performance.

    • Substrate: Ensure your 2,5-difluorostyrene (or related precursor) is free from polymerization inhibitors or other contaminants.

    • Solvent: Use anhydrous, high-purity solvents. Water or protic impurities can deactivate the catalyst or alter the catalytic environment. Using molecular sieves is a good practice to ensure dryness.[2]

    • Catalyst & Ligand: Verify the purity of your chiral ligand and metal precursor. Impurities can lead to the formation of non-selective or less-selective catalytic species.[2]

  • Catalyst Loading and Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of catalytically active species that are either achiral or have low enantioselectivity. Ensure the chiral ligand is in slight excess relative to the metal precursor to promote the formation of the desired chiral complex.

Logical Troubleshooting Workflow for Low Enantioselectivity

The following workflow provides a structured approach to diagnosing and resolving low ee.

TroubleshootingWorkflow cluster_0 cluster_1 cluster_2 start Low Enantioselectivity (<80% ee) Observed check_basics Step 1: Foundational Checks start->check_basics optimize_conditions Step 2: Optimize Reaction Conditions check_basics->optimize_conditions If ee remains low purity Verify Reagent & Solvent Purity check_basics->purity atmosphere Ensure Inert Atmosphere (N2/Ar) check_basics->atmosphere analytics Validate Chiral HPLC/GC Method check_basics->analytics eval_catalyst Step 3: Evaluate Catalyst System optimize_conditions->eval_catalyst If ee remains low temp Temperature Screen (-40°C to RT) optimize_conditions->temp solvent Solvent Screen (DCM, Toluene, THF, Hexanes) optimize_conditions->solvent concentration Vary Substrate Concentration optimize_conditions->concentration ligand Screen Different Chiral Ligands eval_catalyst->ligand metal Try Different Metal Precursors (e.g., Cu, Rh, Co) eval_catalyst->metal loading Optimize Catalyst Loading eval_catalyst->loading end_goal High Enantioselectivity Achieved purity->end_goal Issue Found & Resolved temp->end_goal Optimum Found solvent->end_goal Optimum Found ligand->end_goal Superior System Identified EnantioselectivityFactors main Enantioselectivity (ee) | The final stereochemical outcome of the reaction. catalyst Chiral Catalyst System The core source of asymmetry. Metal Center (Cu, Rh, Co) Chiral Ligand Structure Ligand-to-Metal Ratio main->catalyst Determines the chiral environment conditions Reaction Conditions Fine-tuning the reaction environment. Temperature Solvent Polarity Concentration/Addition Rate main->conditions Modulates transition state energies substrate Substrates The building blocks of the product. Olefin Electronics (Styrene) Diazo Reagent Sterics (e.g., R in N2CHCO2R) Reagent Purity main->substrate Interacts with the chiral catalyst

Sources

Degradation pathways of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies and degradation pathway analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid under stress conditions?

A1: Based on its chemical structure, the primary degradation pathways of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid under forced degradation conditions are anticipated to involve hydrolysis, oxidation, and photolysis.[1][2][3] The strained cyclopropane ring is susceptible to ring-opening reactions, particularly under oxidative and certain acidic conditions.[4][5] The difluorophenyl group is generally stable, but can undergo hydroxylation or other modifications under harsh oxidative or photolytic stress. The carboxylic acid moiety can undergo decarboxylation, especially under thermal stress.

Q2: What are the expected degradation products?

A2: While specific degradation products would need to be confirmed experimentally, plausible products include:

  • Oxidative Degradation: Ring-opened products resulting from the cleavage of the cyclopropane ring.[4][5] This could lead to the formation of linear carboxylic acid derivatives.

  • Hydrolytic Degradation: While the cyclopropyl group can enhance hydrolytic stability in some cases, under strong acidic or basic conditions, ring-opening or reactions involving the carboxylic acid group are possible.[6]

  • Photolytic Degradation: Photodegradation may lead to decarboxylation, defluorination, or cleavage of the ether linkage if present in a formulation, though the C-F bond is generally strong.[7]

Q3: What analytical techniques are recommended for monitoring the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary recommended technique.[8][9] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is crucial for the identification and characterization of unknown degradation products.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for the definitive structural elucidation of isolated degradants.

Troubleshooting Guides

This section addresses specific issues that may arise during your experimental work.

Issue 1: No Degradation Observed Under Stress Conditions

Scenario: You have subjected 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid to standard hydrolytic, oxidative, and photolytic stress conditions as per ICH guidelines, but your HPLC analysis shows no significant degradation (less than 5%).

Possible Causes & Solutions:

  • Insufficiently Harsh Conditions: The compound may be more stable than anticipated.

    • Solution: Increase the severity of the stress conditions. For hydrolysis, consider increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH) or elevating the temperature.[1] For oxidation, increase the concentration of hydrogen peroxide or the duration of exposure.

  • Poor Solubility: The compound may not be fully dissolved in the stress medium, limiting its exposure to the stressor.

    • Solution: Ensure complete dissolution. A co-solvent may be necessary if the compound has poor aqueous solubility.[1] However, be mindful that the co-solvent itself should be stable under the stress conditions and not interfere with the analysis.

  • Inadequate Analytical Method: The analytical method may not be capable of separating the parent compound from its degradation products.

    • Solution: Re-evaluate and re-validate your HPLC method. Ensure it is a true stability-indicating method by demonstrating peak purity of the parent compound peak in stressed samples using a photodiode array (PDA) detector or mass spectrometer.

Issue 2: Unexplained Peaks in the Chromatogram of Stressed Samples

Scenario: Your HPLC analysis of stressed samples shows several new, unidentified peaks that are not present in the control sample.

Possible Causes & Solutions:

  • Formation of Degradation Products: These are likely the degradation products you are seeking to identify.

    • Solution: Proceed with characterization. Use LC-MS to obtain the mass-to-charge ratio (m/z) of the new peaks. This will provide the molecular weight of the degradation products and can help in proposing their structures. For definitive identification, isolation of the impurities followed by NMR analysis may be required.

  • Interaction with Excipients (for drug product studies): If you are studying a formulated product, the new peaks could be due to interactions between the active pharmaceutical ingredient (API) and excipients.

    • Solution: Conduct stress studies on the individual excipients and the placebo (formulation without the API) to identify any peaks originating from them.

  • Artifacts from the Stress Conditions or Sample Preparation: The stressor or sample preparation process itself might introduce impurities.

    • Solution: Analyze a blank sample (containing only the stressor and any solvents used) to rule out any extraneous peaks.

Issue 3: Mass Imbalance in Forced Degradation Studies

Scenario: The total amount of the drug substance and its degradation products is significantly less than 100% of the initial amount of the drug substance.

Possible Causes & Solutions:

  • Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore and therefore will not be detected by a UV detector.

    • Solution: Use a more universal detector in parallel with the UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). LC-MS is also invaluable in detecting a wider range of compounds.

  • Formation of Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

    • Solution: If volatile degradants are suspected, Gas Chromatography-Mass Spectrometry (GC-MS) of the headspace of the stressed sample may be necessary.

  • Precipitation of Degradants: Some degradation products may be insoluble in the analytical mobile phase and precipitate out of the solution.

    • Solution: Visually inspect the stressed samples for any precipitation. If observed, try to dissolve the precipitate in a suitable solvent and analyze it separately. Modify the mobile phase to ensure all components remain in solution.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. The goal is to achieve 5-20% degradation.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

1. Initial Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 220-340 nm).[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Optimization:

  • Inject a mixture of stressed samples to observe the separation of the parent peak from the degradation product peaks.

  • Adjust the gradient, mobile phase composition, and other parameters to achieve adequate resolution (Rs > 2) between all peaks.

3. Method Validation:

  • Validate the optimized method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Predicted Degradation Pathways

Degradation_Pathways cluster_stress Stress Conditions cluster_parent Parent Compound cluster_products Potential Degradation Products Oxidation Oxidation (e.g., H₂O₂) RingOpened Ring-Opened Products Oxidation->RingOpened Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->RingOpened Photolysis Photolysis (UV/Vis) Decarboxylated Decarboxylated Analog Photolysis->Decarboxylated Hydroxylated Hydroxylated Phenyl Ring Photolysis->Hydroxylated Parent 2-(2,5-Difluorophenyl) cyclopropanecarboxylic acid Parent->RingOpened Oxidative Stress Parent->Decarboxylated Thermal/Photolytic Stress Parent->Hydroxylated Photolytic/Oxidative Stress

Caption: Predicted degradation pathways of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid.

Troubleshooting Workflow for Unexpected Peaks

Troubleshooting_Workflow Start Unexpected Peak(s) Observed CheckBlank Analyze Blank (Stressor Only) Start->CheckBlank PeakInBlank Peak Present in Blank? CheckBlank->PeakInBlank Artifact Peak is an Artifact. Identify Source. PeakInBlank->Artifact Yes CheckPlacebo Analyze Placebo (Excipients Only) PeakInBlank->CheckPlacebo No PeakInPlacebo Peak Present in Placebo? CheckPlacebo->PeakInPlacebo ExcipientDeg Peak from Excipient Degradation. PeakInPlacebo->ExcipientDeg Yes Characterize Characterize with LC-MS PeakInPlacebo->Characterize No StructureElucidate Isolate and Elucidate Structure (NMR) Characterize->StructureElucidate

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Quantitative Data Summary

Stress ConditionReagents/ParametersTypical Exposure TimePotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°C24-72 hoursRing-opened products
Base Hydrolysis 0.1 M - 1 M NaOH, RT-60°C24-72 hoursRing-opened products
Oxidation 3-30% H₂O₂, RT24-48 hoursRing-opened products, hydroxylated species
Thermal 105°C (solid state)24-72 hoursDecarboxylated product
Photolysis >1.2 million lux hours, >200 W h/m²7-14 daysDecarboxylated and/or defluorinated products

References

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Beilstein J Org Chem. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Available from: [Link]

  • MDPI. Strategies for the Biodegradation of Polyfluorinated Compounds. Available from: [Link]

  • PubMed. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Available from: [Link]

  • ResearchGate. (PDF) Degradation and Transformation of Organic Fluorine Compounds. Available from: [Link]

  • PMC. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. Available from: [Link]

  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Available from: [Link]

  • ResearchGate. The biodegradation vs. biotransformation of fluorosubstituted aromatics | Request PDF. Available from: [Link]

  • Wikipedia. Activation of cyclopropanes by transition metals. Available from: [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • PMC. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Available from: [Link]

  • Wikipedia. Cyclopropane. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • PubMed. The biodegradation vs. biotransformation of fluorosubstituted aromatics. Available from: [Link]

  • PubMed. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Available from: [Link]

  • ResearchGate. (PDF) Photochemical Degradation of Acifluorfen in Aqueous Solution. Available from: [Link]

  • PMC. Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Available from: [Link]

  • MDPI. Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. Available from: [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • MDPI. A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Available from: [Link]

  • CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]

  • ResearchGate. (PDF) Degradation Pathway. Available from: [Link]

  • OPUS. Analytical Methods. Available from: [Link]

  • ResearchGate. Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. Available from: [Link]

  • Wikipedia. Cyclopropanecarboxylic acid. Available from: [Link]

  • Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Available from: [Link]

  • ResearchGate. Photodegradation of Chlorobiphenyls. Available from: [Link]

  • Paper Digest. CARBOXYLIC ACID COMPOUND HAVING CYCLOPROPANE RING. Available from: [Link]

  • Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • PubMed. Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway. Available from: [Link]

  • ResearchGate. (PDF) Degradation of RPA 202248 [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. Available from: [Link]

Sources

Resolving peak tailing in HPLC analysis of fluorinated carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving common challenges in the High-Performance Liquid Chromatography (HPLC) analysis of fluorinated carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter chromatographic issues, particularly peak tailing, with these unique and often challenging analytes. Here, we will explore the root causes of poor peak shape and provide systematic, field-proven troubleshooting strategies in a direct question-and-answer format.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is arguably the most common issue compromising resolution and quantification accuracy in the analysis of fluorinated carboxylic acids.[1] This guide provides a logical workflow to diagnose and resolve the problem.

Q1: I'm observing significant peak tailing with my fluorinated carboxylic acid analytes on a standard C18 column. What are the most likely causes?

A1: Excellent question. When analyzing highly polar and acidic compounds like fluorinated carboxylic acids, peak tailing typically originates from two primary sources of unwanted secondary interactions within your HPLC system:

  • Silanophilic Interactions: This is the most common culprit. Standard silica-based stationary phases (like C18) have residual, unreacted silanol groups (Si-OH) on their surface.[1][2] Fluorinated carboxylic acids are strong acids and exist in their anionic (negatively charged) form at neutral or even moderately acidic pH. These anionic analytes can then engage in strong ionic interactions with residual silanol groups that have become deprotonated (SiO⁻), especially at a mobile phase pH above 3.[3][4] This creates a mixed-mode retention mechanism (hydrophobic and ion-exchange), where a portion of the analyte is retained longer, leading to a "tailing" peak.[1][3]

  • Metal Chelation: Carboxylic acid functional groups are known to chelate (bind) with metal ions. Trace metals can be present in the stainless-steel components of the HPLC system, such as frits, tubing, or even within the silica matrix of the column itself.[1][2][5] This interaction can cause peak distortion and, in severe cases, complete loss of the analyte signal.[6][7] The high electronegativity of fluorine atoms can enhance the acidity of the carboxylic group, potentially increasing its affinity for metal ions.

The following troubleshooting workflow can help you systematically identify and address the specific cause of peak tailing in your analysis.

G start Peak Tailing Observed (Asymmetry > 1.2) cause1 Primary Cause: Silanophilic Interactions start->cause1 cause2 Secondary Cause: Metal Chelation start->cause2 sub_cause1 Mobile Phase pH > 3 allows silanol (SiO-) ionization cause1->sub_cause1 solution1 Strategy 1: Suppress Silanol Ionization cause1->solution1 solution2 Strategy 2: Use Advanced Column Hardware cause1->solution2 sub_cause2 Analyte carboxylate group interacts with system metals (Fe, Cr, Ti) cause2->sub_cause2 solution3 Strategy 3: Mitigate Metal Interactions cause2->solution3 action1a Lower Mobile Phase pH to 2.5-3.0 (e.g., 0.1% Formic Acid) solution1->action1a action1b Use Ion-Pairing Agent (e.g., 5mM TBA) solution1->action1b action2a Use a Modern, Fully End-Capped High-Purity Silica Column solution2->action2a action2b Use a Hybrid Particle Column (e.g., BEH, CSH) solution2->action2b action3a Add a Chelating Agent to Mobile Phase (e.g., 0.1mM EDTA) solution3->action3a action3b Use a Bio-inert or PEEK-lined System/Column solution3->action3b

Caption: Troubleshooting workflow for peak tailing of fluorinated carboxylic acids.

Frequently Asked Questions (FAQs) & In-Depth Solutions

Q2: You mentioned lowering the mobile phase pH. How does this work, and what is a good starting point?

A2: Lowering the mobile phase pH is the most direct way to combat secondary interactions with silanol groups.[3] The pKa of surface silanols is typically in the range of 3.5-4.5. By reducing the mobile phase pH to a value at least 1-2 units below the silanol pKa, you ensure the vast majority of these groups are fully protonated (Si-OH).[8][9] In this neutral state, they are unable to engage in strong ionic interactions with your anionic analyte, which dramatically improves peak shape.[4][10]

Starting Protocol: A universal starting point is to add 0.1% formic acid to your mobile phase. This will typically bring the aqueous portion of the mobile phase to a pH of approximately 2.7, which is sufficiently acidic for most silica-based columns. Trifluoroacetic acid (TFA) at 0.1% is also effective but can cause ion suppression if you are using a mass spectrometry (MS) detector.[8]

Q3: My compound is still tailing even at low pH. What should I try next?

A3: If low pH doesn't solve the problem, it suggests that either you are dealing with particularly acidic silanols, or that metal chelation is the dominant issue. Here are two distinct paths to take:

  • Path A (Advanced Column Chemistry): Switch to a column with a more inert stationary phase. Modern columns are designed to minimize silanol interactions.

    • High-Purity, End-Capped Columns: These columns use a higher purity silica with fewer metal contaminants and undergo a secondary chemical process ("end-capping") to block a majority of the residual silanols.[3][9]

    • Hybrid Particle Columns: These represent a significant advancement. Technologies like Ethylene Bridged Hybrid (BEH) particles incorporate organic (polymer) and inorganic (silica) components into the particle itself.[11][12][13] This reduces the number and acidity of surface silanols, leading to exceptional peak shape for challenging compounds and increased stability at a wider pH range.[14][15]

  • Path B (Mobile Phase Additives): If metal chelation is suspected, adding a weak chelating agent to the mobile phase can be highly effective. These agents bind to stray metal ions in the system, preventing them from interacting with your analyte.[16]

    • Protocol: Prepare your mobile phase with a low concentration of Ethylenediaminetetraacetic acid (EDTA), typically around 0.1 mM . This is usually sufficient to passivate the system without significantly altering the chromatography.

Q4: I've heard about "ion-pairing agents." Are they suitable for fluorinated carboxylic acids?

A4: Yes, ion-pairing chromatography can be a powerful, albeit more complex, solution. For an acidic analyte (anion), you would add a cationic ion-pairing reagent to the mobile phase.

  • Mechanism of Action: An agent like Tetrabutylammonium (TBA) has a positively charged head and a hydrophobic tail. In the mobile phase, it forms a neutral ion-pair with the negatively charged fluorinated carboxylic acid.[17] This neutral complex then interacts with the C18 stationary phase via a well-behaved reversed-phase mechanism, eliminating the secondary ionic interactions and improving both peak shape and retention.[16][18]

  • Considerations: Ion-pairing reagents are non-volatile and can permanently modify the column, so it's best to dedicate a column specifically for this purpose. They also require long equilibration times and are generally not compatible with MS detection.[18]

Mobile Phase Additive Comparison
AdditiveTypical ConcentrationMechanism of ActionKey AdvantagesKey Disadvantages
Formic Acid 0.05% - 0.1% (v/v)Suppresses silanol ionization by lowering mobile phase pH.[9]Simple, volatile, MS-compatible.May not be a strong enough acid for all columns/analytes.
Phosphoric Acid 10 - 20 mMStronger acid for effective pH control and silanol suppression.Robust pH control.Non-volatile, not MS-compatible, can precipitate with high ACN %.
Tetrabutylammonium (TBA) Salts 5 - 10 mMForms a neutral ion-pair with the anionic analyte.[18]Excellent for improving retention and peak shape of strong acids.Non-volatile (not MS-compatible), long column equilibration, can permanently modify the column.
EDTA 0.1 - 0.5 mMActs as a metal chelator, binding stray metal ions in the system.[16]Specifically targets peak tailing due to metal chelation.Can be complex to prepare, may impact chromatography of other compounds.

Step-by-Step Protocol: Systematic Mobile Phase Optimization

This protocol provides a structured approach to developing a robust method for fluorinated carboxylic acids, starting with the simplest and most common solutions.

Objective: Achieve a symmetric peak (Asymmetry factor between 0.9 and 1.5) with adequate retention.

Materials:

  • Analytical HPLC/UHPLC System

  • C18 Column (preferably a modern, high-purity, end-capped column)

  • HPLC-grade Water, Acetonitrile (ACN), and/or Methanol (MeOH)

  • Mobile Phase Additives: Formic Acid, EDTA (optional)

  • Analyte Standard

Procedure:

  • Step 1: Establish Initial Acidic Conditions

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Equilibrate the column with an appropriate starting gradient (e.g., 95:5 A:B) for at least 10 column volumes.

    • Inject the analyte standard and run your initial gradient method.

    • Analysis: Evaluate the peak shape. If tailing is resolved, proceed to optimize the gradient for retention and resolution. If tailing persists, move to Step 2.

  • Step 2: Test for Metal Chelation

    • Prepare a fresh batch of Mobile Phase A: 0.1% Formic Acid + 0.1 mM EDTA in Water.

    • Use the same Mobile Phase B as in Step 1.

    • Thoroughly flush the system and equilibrate the column with the new mobile phase. Note: This may take longer due to the chelating agent.

    • Inject the analyte standard using the same method.

    • Analysis: Compare the peak shape to the result from Step 1.

      • If peak shape improves significantly: Metal chelation is a major contributor. You can either continue using EDTA, or consider a more permanent solution like a bio-inert HPLC system or a column with hybrid surface technology designed to mitigate metal interactions.[5][6]

      • If peak shape is unchanged: The issue is almost certainly severe silanophilic interactions. Proceed to Step 3.

  • Step 3: Evaluate Advanced Column Hardware

    • If available, switch to a column with hybrid particle technology (e.g., Waters ACQUITY BEH, CSH).[11][13] These columns are known for their reduced silanol activity and superior performance with polar acidic compounds.[14][15][19]

    • Repeat Step 1 using the hybrid column.

    • Analysis: In most cases, the combination of an acidic mobile phase and advanced column hardware will resolve even the most severe peak tailing for fluorinated carboxylic acids.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • Hybrid Particle Columns: The First Twenty Years | LCGC International. [Link]

  • buffered pH to avoid peak tailing - Chromatography Forum. [Link]

  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. [Link]

  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Column Particle Technologies BEH, CSH, HSS & Solid-Core - Waters Corporation. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - - Mastelf. [Link]

  • Hybrid particle technologyand its use in HPLC - Scientist Live. [Link]

  • Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. [Link]

  • Column Particle Technologies | BEH, CSH, HSS & Solid-Core | Waters. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Hybrid stationary phases - Chromedia. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]

  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography - Welch Materials. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]

  • How SilcoTek Coatings Eliminate Metal Interactions in HPLC. [Link]

  • ion-pairing agents ??? - Chromatography Forum. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Mitigation of analyte loss on metal surfaces in liquid chromatography - ResearchGate. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Semantic Scholar. [Link]

Sources

Technical Support Center: Catalyst Poisoning in the Synthesis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. This document is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues related to catalyst poisoning in metal-catalyzed cyclopropanation reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure robust and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems used for the synthesis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid?

A1: The synthesis of this and structurally similar cyclopropanes typically involves the reaction of an alkene precursor with a carbene or carbenoid species, mediated by a transition metal catalyst.[1][2] The most prevalent catalyst families are based on:

  • Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄): These are highly effective for reactions involving diazo compounds.[1][3]

  • Copper complexes: Various copper catalysts are used, offering a balance of reactivity and cost-effectiveness.[3]

  • Palladium catalysts: Often used in related cross-coupling steps or for certain cyclopropanations, though they are notoriously sensitive to poisoning.[4]

  • Cobalt(II) complexes: Emerging as powerful catalysts for asymmetric radical cyclopropanation, which can offer advantages when dealing with heteroaryl groups that might poison other catalysts.[5]

The choice of catalyst is critical and depends on the specific reaction pathway, such as the use of diazoacetates or dihalomethane precursors (e.g., in Simmons-Smith type reactions).[1][6]

Q2: What is catalyst poisoning and why is it a critical issue?

A2: Catalyst poisoning is the deactivation of a catalyst by strong chemical interaction with a substance, known as a poison.[7][8] These poisons bind to the active sites of the catalyst, which are the specific locations where the reaction occurs.[8][9] This blockage prevents the intended reactant molecules from accessing the active sites, leading to a dramatic decrease in the reaction rate or a complete halt of the catalytic cycle.[8] This is a major challenge in industrial chemistry as it reduces process efficiency, shortens the lifespan of often expensive catalysts, and can lead to batch failure.[9]

Q3: What are the most common catalyst poisons I should be aware of in this synthesis?

A3: In metal-catalyzed cyclopropanations, the catalysts are typically soft Lewis acids, making them susceptible to poisoning by soft Lewis bases. You should be particularly vigilant for the following impurities in your reagents, solvents, and starting materials:

  • Sulfur Compounds: Thiols, sulfides (e.g., H₂S), and thiophenes are potent poisons for palladium, rhodium, and copper catalysts.[9][10][11][12] They form very strong, often irreversible, bonds with the metal center.[9]

  • Nitrogen Compounds: Amines, pyridines, and other nitrogen-containing heterocycles can act as poisons, especially for rhodium and palladium systems.[5][7][13] Their lone pair of electrons coordinates to the metal, inhibiting substrate binding.

  • Phosphorus Compounds: While phosphines are essential as ligands, other phosphorus compounds like phosphites or impurities from phosphine synthesis can be detrimental.[7][14]

  • Halides: Excess halide ions (Cl⁻, Br⁻, I⁻) can coordinate to the metal center and alter its electronic properties or block active sites.[7][9]

  • Water and Oxygen: Although not classic poisons, their presence can lead to catalyst deactivation, particularly with sensitive organometallic catalysts, by causing oxidation of the active metal species (e.g., Pd(0) to Pd(II)) or hydrolysis of ligands.[4]

Q4: How can I proactively prevent catalyst poisoning?

A4: A proactive approach is the most effective strategy.

  • High-Purity Reagents: Use starting materials, solvents, and reagents of the highest possible purity. Pay close attention to the specifications for sulfur and other heteroatom-containing impurities.[15]

  • Inert Atmosphere: Conduct reactions under a rigorously inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst and any sensitive ligands.[4]

  • Solvent Preparation: Use freshly distilled or commercially available anhydrous solvents. Degassing solvents via sparging with an inert gas or freeze-pump-thaw cycles is crucial to remove dissolved oxygen.

  • Guard Beds/Scavengers: In larger-scale operations, passing feedstocks through a guard bed of absorbent material can remove specific poisons before they reach the reactor.[16]

Troubleshooting Guide

This section addresses specific experimental problems with a logical, step-by-step approach to diagnosis and resolution.

Problem 1: Reaction Stalls or Exhibits Low Conversion
  • Symptom: Your in-process monitoring (e.g., HPLC, GC-MS) shows that after an initial period of reactivity, the consumption of starting material slows dramatically or ceases altogether, leaving a significant amount of unreacted material.

G start Low / Stalled Conversion q1 Was the reaction run under a strict inert atmosphere? start->q1 sol1 Root Cause: Catalyst Oxidation Solution: 1. Improve degassing of solvents. 2. Ensure gas-tight seals on glassware. 3. Purge system thoroughly with Ar/N2. q1->sol1 No q2 Are all reagents and solvents anhydrous and high-purity? q1->q2 Yes end Problem Resolved sol1->end sol2 Root Cause: Water or Impurities Solution: 1. Use freshly dried solvents. 2. Analyze starting materials for poisons (See Table 1 and Protocol 3.1). q2->sol2 No q3 Is the phosphine ligand (if used) stable? q2->q3 Yes sol2->end sol3 Root Cause: Ligand Decomposition Solution: 1. Check for phosphine oxide formation. 2. Consider a more robust ligand (e.g., sterically hindered dialkylbiaryl phosphines). q3->sol3 No q3->end Yes sol3->end G cluster_0 Normal Catalytic Cycle cluster_1 Poisoning Pathway catalyst Active Catalyst (e.g., Rh(II) Dimer) intermediate Metal Carbene Intermediate catalyst->intermediate Reacts with Diazo poisoned_catalyst Poisoned Catalyst (Inactive Complex) catalyst->poisoned_catalyst Binds Irreversibly reactants Alkene + Diazo Compound product Cyclopropane Product intermediate->product Reacts with Alkene, Releases Catalyst product->catalyst Regenerates poison Poison (e.g., Sulfur Compound) poison->poisoned_catalyst

Sources

Technical Support Center: Minimizing Epimerization of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid During Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for handling 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid and related chiral cyclopropane-containing molecules. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of derivatizing this valuable chiral building block while preserving its stereochemical integrity. The unique structural features of this compound, specifically the acidity of the α-proton on the cyclopropane ring, make it susceptible to epimerization under certain reaction conditions. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully derivatize your molecule with minimal loss of stereopurity.

Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule with multiple chiral centers is inverted. In the context of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, which has two chiral centers on the cyclopropane ring, epimerization at the carbon bearing the carboxylic acid group (C1) would lead to the formation of its diastereomer. This is a significant concern because the biological activity of a chiral molecule is often highly dependent on its specific three-dimensional structure. Loss of stereochemical purity can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects in a drug candidate.

The primary driver for epimerization in this molecule is the acidity of the proton at the C1 position (the α-proton). The electron-withdrawing nature of the adjacent carbonyl group of the carboxylic acid increases the acidity of this proton, making it susceptible to abstraction by a base. Once deprotonated, the resulting carbanion can be re-protonated from either face, leading to a mixture of diastereomers.

Q2: Which derivatization reactions are most likely to cause epimerization?

A2: Any derivatization reaction that involves the activation of the carboxylic acid, particularly under basic conditions, carries a risk of epimerization. The most common reactions where this is a significant concern are:

  • Amide Bond Formation: This is arguably the most frequent scenario for epimerization. The use of strong bases to deprotonate the carboxylic acid or the amine coupling partner can lead to α-proton abstraction. Certain coupling reagents can also promote the formation of highly reactive intermediates, such as oxazolones, which are known to be prone to racemization.[1]

  • Esterification: While generally less problematic than amide coupling, certain esterification methods, especially those requiring strong bases or harsh conditions, can induce epimerization. Conversely, methods like the Fischer esterification, which is conducted under acidic conditions, are generally considered configurationally safe at the α-carbon.[2]

  • Acid Chloride/Anhydride Formation: The conversion of the carboxylic acid to a more reactive derivative like an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or an anhydride can sometimes lead to epimerization if not performed under carefully controlled, typically low-temperature, conditions.

Q3: How can I detect and quantify epimerization in my derivatized product?

A3: Accurate detection and quantification of the diastereomeric ratio are crucial for process optimization. The two most powerful analytical techniques for this purpose are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying stereoisomers. By using a chiral stationary phase (CSP), you can achieve baseline separation of your desired diastereomer from its epimer. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for this class of compounds.[3][4][5][6] The ratio of the peak areas directly corresponds to the diastereomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (¹H, ¹³C, or ¹⁹F) can be a powerful tool for determining the diastereomeric ratio, provided there are well-resolved signals for each diastereomer.[7][8][9] For cyclopropane derivatives, the protons on the ring often have distinct chemical shifts and coupling constants for each diastereomer.[10][11] ¹⁹F NMR can also be particularly useful given the difluorophenyl substituent.[12] In some cases, band-selective pure shift NMR techniques can be employed to simplify complex spectra and improve resolution for accurate integration.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter and provides actionable solutions based on established chemical principles.

Problem 1: Significant epimerization observed during amide coupling.
Potential Cause Explanation Recommended Solution
Strong Base/High Temperature The use of strong, non-hindered bases (e.g., triethylamine) and elevated temperatures can promote the abstraction of the acidic α-proton, leading to epimerization.Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIEA) or 2,6-lutidine. Perform the reaction at low temperatures, typically starting at 0°C or even -20°C, and allowing it to slowly warm to room temperature.
Inappropriate Coupling Reagent Some coupling reagents, particularly carbodiimides like DCC or EDC when used alone, can lead to the formation of a reactive O-acylisourea intermediate that can cyclize to an oxazolone, a species highly prone to racemization.[1]Use coupling reagents known to suppress racemization. Phosphonium salts (e.g., PyBOP, HBTU) and aminium/uronium salts (e.g., HATU, HCTU) are generally preferred as they react quickly to form less reactive activated esters.[13] The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can trap the reactive intermediate and minimize epimerization. Newer reagents like ynamides have also shown great promise in racemization-free amide bond formation.[1][14]
Prolonged Reaction Time The longer the activated carboxylic acid intermediate is present in the reaction mixture, especially in the presence of base, the greater the opportunity for epimerization.Optimize the reaction time by monitoring the progress using TLC or LC-MS. Aim for the shortest time required for complete conversion. Ensure all reagents are of high purity and the reaction is conducted under anhydrous conditions to maximize reaction efficiency.
Problem 2: Loss of stereochemical purity during esterification.
Potential Cause Explanation Recommended Solution
Base-Catalyzed Methods Esterification methods that rely on strong bases to deprotonate the carboxylic acid can lead to the same epimerization issues seen in amide coupling.Favor acid-catalyzed methods like the Fischer esterification, which uses a catalytic amount of a strong acid (e.g., H₂SO₄) in an excess of the alcohol.[2] This method proceeds through a protonated intermediate that is not susceptible to α-deprotonation. The Mitsunobu reaction is another excellent option for esterification that generally proceeds with inversion of configuration at the alcohol and retention at the carboxylic acid.[15]
Harsh Reaction Conditions High temperatures and prolonged reaction times, even under neutral or acidic conditions, can sometimes lead to low levels of epimerization.Use the mildest possible conditions that afford a reasonable reaction rate. For Fischer esterification, using a Dean-Stark trap to remove water can drive the equilibrium towards the product without requiring excessively high temperatures.[2]
Experimental Protocols & Methodologies
Protocol 1: Low-Epimerization Amide Coupling using HATU

This protocol details a robust method for forming an amide bond with minimal risk of epimerization.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

  • Activation: To the cooled solution, add HATU (1.1 eq) and a hindered base such as diisopropylethylamine (DIEA) (2.0 eq). Stir the mixture at 0°C for 15-30 minutes. This pre-activation step forms the HOBt ester, which is less prone to epimerization.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring until the reaction is complete (monitor by TLC or LC-MS, typically 4-16 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Analyze the purified product by chiral HPLC and NMR to determine the diastereomeric ratio.

Diagram: Amide Coupling Workflow

G cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Dissolve Acid in Anhydrous Solvent (DCM or DMF) cool Cool to 0°C prep->cool add_reagents Add HATU (1.1 eq) & DIEA (2.0 eq) cool->add_reagents stir_activation Stir at 0°C for 15-30 min add_reagents->stir_activation add_amine Add Amine (1.0-1.2 eq) stir_activation->add_amine stir_reaction Stir at 0°C, then warm to RT (Monitor by TLC/LC-MS) add_amine->stir_reaction quench Quench with NH4Cl (aq) stir_reaction->quench extract Extract & Wash quench->extract purify Column Chromatography extract->purify analysis Chiral HPLC & NMR (Determine d.r.) purify->analysis

Caption: Workflow for low-epimerization amide coupling.

Diagram: Mechanism of Epimerization

This diagram illustrates the base-mediated epimerization pathway.

G cluster_legend Mechanism start Starting Material (R,R)-enantiomer intermediate Achirol Enolate Intermediate start->intermediate + Base - H+ end_R Starting Material (R,R)-enantiomer intermediate->end_R + H+ end_S Epimerized Product (S,R)-enantiomer intermediate->end_S + H+ key Base abstracts the acidic α-proton to form a planar, achiral enolate. Reprotonation can occur from either face, leading to a mixture of diastereomers.

Caption: Base-mediated epimerization mechanism.

References
  • McNulty, J., Capretta, A., Laritchev, V., Dyck, J., & Robertson, A. J. (2003). Dimethylmalonyltrialkylphosphoranes: New General Reagents for Esterification Reactions Allowing Controlled Inversion or Retention of Configuration on Chiral Alcohols. The Journal of Organic Chemistry, 68(4), 1597–1600. [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Hu, L., Xu, S., Zhao, Z., Yang, Y., Peng, Z., Yang, M., Wang, C., & Zhao, J. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Hu, L., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 55(15), 2133-2147. [Link]

  • Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. (n.d.). ResearchGate. [Link]

  • Paudru, F., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(5), 1546-1549. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • 19F NMR analyses of some cyclopropane derivatives. (n.d.). Sci-Hub. [Link]

  • Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. (n.d.). ResearchGate. [Link]

  • Process for preparing racemized cyclopropanecarboxylic acids. (n.d.).
  • Geisslinger, G., et al. (1998). 2-Arylpropionyl-CoA epimerase: partial peptide sequences and tissue localization. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(5), 582-587. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (n.d.). The Royal Society of Chemistry. [Link]

  • Chiral phase HPLC analysis of compounds 2-5 (220 nm). (A) CHIRALPAK.... (n.d.). ResearchGate. [Link]

  • (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid (CAS No: 220352-36-3) API Intermediate Manufacturers. (n.d.). apicule. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • (1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(propyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid. (n.d.). PubChem. [Link]

  • Di-Giosia, M., et al. (2021). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Molecules, 26(11), 3185. [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]

  • Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. (n.d.). ResearchGate. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • The First Cyclopropanation Reaction of Unmasked α , β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI 3 †. (n.d.). ResearchGate. [Link]

  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. (n.d.). Arkivoc. [Link]

  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. (n.d.). Organic Chemistry Portal. [Link]

  • Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. (n.d.). PubMed. [Link]

  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies. [Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (n.d.). European Patent Office. [Link]

  • (PDF) Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. (n.d.). ResearchGate. [Link]

  • Bhushan, R., & Singh, J. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665–673. [Link]

  • Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). (n.d.). Cheméo. [Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (n.d.).
  • Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS.. (n.d.). Semantic Scholar. [Link]

  • Cirilli, R., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8569. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC - NIH. [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. (n.d.). MDPI. [Link]

  • Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. (n.d.). MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for the Analysis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and robust analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents. As researchers, scientists, and drug development professionals, the selection of an appropriate, validated analytical method is a critical decision that impacts data integrity, regulatory compliance, and ultimately, patient safety.

This document is structured to provide not just a procedural outline, but a comprehensive understanding of the principles behind method validation, grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4] We will explore the nuances of two distinct reversed-phase HPLC methodologies, one employing a traditional C18 stationary phase and the other a phenyl-hexyl stationary phase, to highlight the impact of column chemistry on analytical performance.

The Criticality of Method Validation

Before delving into the experimental specifics, it is essential to understand why analytical method validation is a non-negotiable aspect of the pharmaceutical development lifecycle. Validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[5][6][7] A well-validated method ensures the reliability, consistency, and accuracy of the data generated, which is fundamental for:

  • Regulatory Submissions: Regulatory bodies such as the FDA and the European Medicines Agency (EMA) mandate the submission of validated analytical procedures for drug approval.[1][2][4]

  • Quality Control: Validated methods are indispensable for the routine quality control of raw materials, in-process samples, and final drug products.

  • Process Development: Reliable analytical data is crucial for optimizing synthetic routes and manufacturing processes.

  • Stability Studies: Accurate quantification of the API and its degradation products over time requires a validated, stability-indicating method.

The core parameters for analytical method validation, as stipulated by the ICH Q2(R2) guideline, form the basis of our comparative analysis.[3][5] These parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Comparative HPLC Methodologies

The chemical structure of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, featuring a carboxylic acid moiety and a difluorophenyl group, suggests that reversed-phase HPLC with UV detection is a suitable analytical approach. The presence of the aromatic ring provides a chromophore for UV detection, while the carboxylic acid group's ionization can be controlled by the mobile phase pH to achieve optimal retention and peak shape.

For the purpose of this guide, we will compare two hypothetical, yet scientifically plausible, HPLC methods:

  • Method A: A conventional approach utilizing a C18 column, which separates analytes primarily based on hydrophobic interactions.

  • Method B: An alternative method employing a Phenyl-Hexyl column, which offers mixed-mode separation mechanisms, including hydrophobic and π-π interactions, potentially providing different selectivity for aromatic compounds.

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for the validation of an HPLC method, encompassing the key validation parameters that will be assessed for both Method A and Method B.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_3 Data Analysis & Reporting Dev Method Development Opt Method Optimization Dev->Opt Initial Parameters Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Finalized Method Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Analysis Data Analysis Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Validation Report Analysis->Report Summarize Findings

Caption: Workflow of the HPLC method validation process.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the execution of the validation studies for both HPLC methods.

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.

  • Columns:

    • Method A: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

    • Method B: Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (AR grade), Purified water (18.2 MΩ·cm).

  • Standard: 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid reference standard.

Chromatographic Conditions
ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol
Gradient Isocratic: 60% A, 40% BIsocratic: 55% A, 45% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection 225 nm225 nm
Validation Parameter Protocols

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8][9]

  • Procedure:

    • Inject a blank (diluent), a solution of the reference standard, and a sample spiked with potential impurities.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample.

    • Analyze the stressed samples and assess the peak purity of the analyte peak using a diode array detector.

2. Linearity and Range:

  • Objective: To establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Procedure:

    • Prepare a series of at least five standard solutions of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three samples at each concentration level and analyze them.

    • Calculate the percentage recovery for each sample.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same standard solution (at 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the relative standard deviation (RSD) for each set of measurements.

5. Detection Limit (DL) and Quantitation Limit (QL):

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Procedure:

    • Based on the Standard Deviation of the Response and the Slope:

      • DL = 3.3 * (σ / S)

      • QL = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7][10]

  • Procedure:

    • Introduce small variations to the chromatographic conditions, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze a standard solution under each of the modified conditions and assess the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

Comparative Validation Data

The following tables summarize the hypothetical validation data for Method A and Method B.

Table 1: Linearity and Range

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Range (µg/mL) 10 - 15010 - 150As defined
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
y-intercept 1250980Minimal
Slope 2500028000-

Table 2: Accuracy (Recovery)

Concentration LevelMethod A (% Recovery)Method B (% Recovery)Acceptance Criteria
80% 99.5100.298.0 - 102.0%
100% 100.1100.598.0 - 102.0%
120% 100.8101.098.0 - 102.0%

Table 3: Precision

ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 0.850.75≤ 2.0%
Intermediate Precision (n=6) 1.201.10≤ 2.0%

Table 4: DL and QL

ParameterMethod A (µg/mL)Method B (µg/mL)
Detection Limit (DL) 0.50.4
Quantitation Limit (QL) 1.51.2

Table 5: Robustness

Parameter VariationMethod A (%RSD of Peak Area)Method B (%RSD of Peak Area)Acceptance Criteria
Flow Rate (± 0.1 mL/min) 1.51.3≤ 2.0%
Column Temp. (± 2 °C) 0.90.8≤ 2.0%
Mobile Phase (± 2%) 1.81.6≤ 2.0%

Discussion and Method Selection

Both Method A and Method B have demonstrated acceptable performance across all validation parameters, meeting the stringent acceptance criteria derived from ICH guidelines. However, a closer examination of the data reveals subtle differences that may influence method selection for a specific application.

Method B, utilizing the Phenyl-Hexyl column, consistently shows slightly better performance in terms of linearity (higher r²), precision (lower %RSD), and sensitivity (lower DL and QL). This enhanced performance can be attributed to the mixed-mode interactions of the phenyl-hexyl stationary phase, which can provide a more specific interaction with the aromatic ring of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, leading to improved peak shape and resolution from potential interferences.

The following diagram illustrates the logical relationship between the core validation parameters.

Validation Parameter Interrelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision LOD Detection Limit Linearity->LOD LOQ Quantitation Limit Linearity->LOQ Range->Accuracy Range->Precision Accuracy->Precision LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of HPLC validation parameters.

Conclusion

This comparative guide has provided a comprehensive framework for the validation of HPLC methods for the analysis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. While both the C18 and Phenyl-Hexyl based methods are viable, the data suggests that Method B (Phenyl-Hexyl) offers a slight advantage in terms of overall performance.

As a Senior Application Scientist, my recommendation would be to select Method B for routine quality control and stability testing, given its superior precision and sensitivity. However, Method A remains a robust and acceptable alternative. The ultimate choice of method should always be based on a thorough risk assessment and a comprehensive understanding of the specific analytical requirements of the project.

It is imperative that all validation activities are meticulously documented in a validation report, which serves as a cornerstone of regulatory submissions and internal quality systems. By adhering to the principles of scientific integrity and the rigorous standards set forth by regulatory authorities, we can ensure the delivery of safe and effective medicines.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

Sources

Comparative analysis of catalysts for the synthesis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclopropane motif into pharmacologically active molecules is a well-established strategy for enhancing potency, selectivity, and metabolic stability. The rigid, three-dimensional nature of the cyclopropane ring allows for precise control over the spatial orientation of substituents, making it a valuable component in drug design. 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is a key building block in the synthesis of various pharmaceutical agents, where the difluorophenyl group can significantly modulate the electronic and pharmacokinetic properties of the final compound.

The synthesis of this crucial intermediate predominantly relies on the cyclopropanation of 2,5-difluorostyrene with a diazoacetate, followed by hydrolysis of the resulting ester. The choice of catalyst for the cyclopropanation step is paramount, as it dictates the yield, diastereoselectivity, and, crucially for many pharmaceutical applications, the enantioselectivity of the reaction. This guide provides a comparative analysis of common catalytic systems for this transformation, with a focus on rhodium and copper-based catalysts, to aid researchers in selecting the optimal conditions for their specific needs.

Introduction to Catalytic Cyclopropanation

The metal-catalyzed reaction of a diazo compound with an alkene is a powerful and versatile method for the formation of cyclopropanes. The generally accepted mechanism involves the in-situ formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene. The two most prominent classes of catalysts for this transformation are complexes of rhodium(II) and copper(I/II).

Rhodium-Based Catalysts: The High-Performance Option

Dirhodium(II) carboxylate complexes, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are highly effective catalysts for cyclopropanation reactions. They are known for their high turnover numbers and frequencies, often allowing for low catalyst loadings and mild reaction conditions. For asymmetric synthesis, a wide array of chiral dirhodium(II) catalysts have been developed, where the carboxylate ligands are replaced with chiral ligands, such as those derived from amino acids or other chiral scaffolds. These chiral catalysts create a defined chiral pocket around the active rhodium center, enabling high levels of enantio- and diastereoselectivity.

A key advantage of rhodium catalysts is their generally broad substrate scope and high efficiency, often leading to excellent yields.[1] However, the high cost of rhodium can be a significant drawback, particularly for large-scale synthesis.

Copper-Based Catalysts: The Versatile and Economical Choice

Copper catalysts, typically derived from copper(I) or copper(II) salts complexed with chiral ligands, represent a more economical alternative to their rhodium counterparts. The development of a vast library of chiral ligands, most notably bis(oxazoline) (BOX) and pyridine-oxazoline (PyOX) ligands, has enabled copper-catalyzed cyclopropanations to achieve high levels of stereocontrol.

The selectivity of copper-based systems is highly dependent on the choice of ligand, offering a high degree of tunability. While they may sometimes require higher catalyst loadings or elevated temperatures compared to rhodium catalysts, the lower cost and ready availability of copper and its ligands make them an attractive option for industrial applications.

Comparative Analysis of Catalyst Performance

While specific comparative data for the cyclopropanation of 2,5-difluorostyrene is not extensively published in a single study, we can extrapolate from the performance of these catalyst systems with other substituted styrenes to provide a qualitative and semi-quantitative comparison. The following table summarizes the expected performance of representative rhodium and copper catalysts in the asymmetric cyclopropanation of an aryl-substituted alkene like 2,5-difluorostyrene with ethyl diazoacetate.

Catalyst System Typical Catalyst Typical Ligand Expected Yield (%) Expected Diastereoselectivity (trans:cis) Expected Enantioselectivity (ee %) Key Advantages Key Disadvantages
Rhodium Dirhodium(II) tetrakis(triphenylacetate) (Rh₂(OTPA)₄)Chiral Carboxylates (e.g., from N-protected amino acids)>90>20:1>95High activity and selectivity, low catalyst loadingHigh cost
Copper Copper(I) triflate (CuOTf)Bis(oxazoline) (BOX)80-9510:1 - 20:190-98Cost-effective, highly tunable with ligandsMay require higher catalyst loading, potentially lower diastereoselectivity

Mechanistic Overview

The catalytic cycles for both rhodium- and copper-catalyzed cyclopropanation are initiated by the reaction of the catalyst with the diazo compound to form a metal-carbene intermediate, with the expulsion of dinitrogen. This electrophilic carbene species is then attacked by the nucleophilic alkene, leading to the formation of the cyclopropane ring and regeneration of the catalyst.

Rhodium-Catalyzed Cyclopropanation

rhodium_cycle cluster_reactants Reactants Rh2L4 Rh₂(L)₄ Catalyst Carbene Rh₂(L)₄=CHCO₂Et (Rhodium Carbene) Rh2L4->Carbene + N₂CHCO₂Et - N₂ Diazo N₂CHCO₂Et Product Ethyl 2-(2,5-Difluorophenyl) cyclopropanecarboxylate Carbene->Product + Alkene Alkene 2,5-Difluorostyrene Product->Rh2L4 - Product

Rhodium-catalyzed cyclopropanation cycle.

Copper-Catalyzed Cyclopropanation

copper_cycle cluster_reactants Reactants CuL Cu(I)-L Catalyst Carbene Cu(I)-L=CHCO₂Et (Copper Carbene) CuL->Carbene + N₂CHCO₂Et - N₂ Diazo N₂CHCO₂Et Product Ethyl 2-(2,5-Difluorophenyl) cyclopropanecarboxylate Carbene->Product + Alkene Alkene 2,5-Difluorostyrene Product->CuL - Product

Copper-catalyzed cyclopropanation cycle.

Experimental Protocols

The following are representative experimental protocols for the synthesis of ethyl 2-(2,5-difluorophenyl)cyclopropanecarboxylate, followed by its hydrolysis to the corresponding carboxylic acid. These protocols are based on general procedures for similar transformations and should be optimized for the specific substrate and desired stereochemical outcome.

General Experimental Workflow

workflow start Start cyclopropanation Asymmetric Cyclopropanation (Rh or Cu catalyst) start->cyclopropanation hydrolysis Ester Hydrolysis cyclopropanation->hydrolysis workup Work-up and Purification hydrolysis->workup product 2-(2,5-Difluorophenyl) cyclopropanecarboxylic acid workup->product

Sources

A Technical Guide to the Structure-Activity Relationship of 2-Phenylcyclopropanecarboxylic Acid Analogs as O-Acetylserine Sulfhydrylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 2-phenylcyclopropanecarboxylic acid analogs, a promising class of inhibitors targeting O-acetylserine sulfhydrylase (OASS), a key enzyme in the bacterial cysteine biosynthesis pathway. As this pathway is absent in mammals, OASS represents a compelling target for the development of novel antibacterial agents.[1][2]

The central challenge addressed in the development of these compounds has been to balance potent enzyme inhibition with the ability to penetrate bacterial cell walls to exert a therapeutic effect. Initial research identified lead compounds with nanomolar affinity for OASS that were ineffective against whole bacterial cells, likely due to poor permeability.[3] This guide focuses on the subsequent structure-activity relationship (SAR) studies aimed at overcoming this limitation by modifying the core scaffold to enhance cellular uptake while preserving target affinity.

While this guide centers on the broader class of 2-phenylcyclopropanecarboxylic acids for which extensive data is available, the principles discussed herein are directly applicable to understanding the potential of specific, electronically modified analogs such as those bearing a 2,5-difluorophenyl substituent. Such modifications are a logical next step in probing the electronic and steric requirements of the enzyme's active site.

The Target: Bacterial Cysteine Biosynthesis

The synthesis of L-cysteine in bacteria is a two-step process catalyzed by serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS).[4][5] OASS, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the final step: the ß-replacement of the acetoxy group of O-acetyl-L-serine (OAS) with sulfide to produce L-cysteine.[6][7] Disrupting this pathway compromises bacterial fitness, enhances susceptibility to oxidative stress, and can increase sensitivity to existing antibiotics.[5]

cluster_0 Bacterial Cysteine Biosynthesis Pathway cluster_1 Inhibition Point Serine L-Serine OAS O-Acetyl-L-Serine Serine->OAS Serine Acetyltransferase (SAT) + Acetyl-CoA Cysteine L-Cysteine OAS->Cysteine O-Acetylserine Sulfhydrylase (OASS) + Sulfide (S²⁻) Inhibitor 2-Phenylcyclopropane- carboxylic Acid Analogs Inhibitor->OAS Inhibition

Caption: Bacterial cysteine biosynthesis pathway and the point of inhibition.

Lead Compound and the Permeability Challenge

A significant breakthrough in this area was the discovery of (1S,2S)-1-(4-methylbenzyl)-2-phenylcyclopropanecarboxylic acid (let's call it the "Lead Carboxylate"), which demonstrated potent inhibition of OASS from Salmonella enterica serovar Typhimurium (StOASS-A) with a dissociation constant (Kd) in the nanomolar range (28 nM).[3] However, this compound showed no antibacterial activity when tested against live Salmonella cultures.[3] This discrepancy is attributed to the negatively charged carboxylate group, which hinders the molecule's passage through the bacterial cell membrane.

Comparative Analysis: The Impact of Carboxylic Acid Modification

To address the permeability issue, a medicinal chemistry campaign was undertaken to mask the carboxylic acid moiety by converting it into a series of amides. The objective was to create neutral prodrugs that could cross the bacterial membrane and subsequently be hydrolyzed by intracellular esterases or amidases to release the active carboxylate inhibitor.

The following table summarizes the SAR of these modifications. The key metric for comparison is the dissociation constant (Kd) for the two OASS isoforms in S. Typhimurium, StOASS-A and StOASS-B. A lower Kd value indicates tighter binding and more potent inhibition.

Table 1: SAR of Carboxylic Acid Modifications on 2-Phenylcyclopropanecarboxylic Acid Scaffold

Compound IDR Group (Modification of Carboxylic Acid)Kd StOASS-A (µM)Kd StOASS-B (µM)
Lead Carboxylate -OH0.028 0.490
1 -NH(CH2)2-morpholine0.2001.10
2 -NH(CH2)3-morpholine0.0800.700
3 -NH(CH2)2-N(CH3)20.0600.800
4 -NH-((1-ethylpyrrolidin-2-yl)methyl)0.0500.350
5 -NH-(tetrahydrofuran-2-ylmethyl)0.0600.600
6 -NH-(pyridin-4-ylmethyl)0.0800.500

Data synthesized from Magalhães et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[8]

Analysis of SAR Data:
  • Essentiality of the Carboxylate: The lead compound, with its free carboxylic acid, remains the most potent inhibitor of the primary isoform, StOASS-A (Kd = 28 nM). This confirms that the carboxylate group is crucial for optimal binding within the enzyme's active site, likely forming key ionic or hydrogen bond interactions.[9]

  • Amide Modifications Restore Potency: All amide analogs retained nanomolar to low-micromolar affinity for StOASS-A. This is a critical success, as it demonstrates that the carboxylate can be masked without completely abolishing binding.

  • Impact of Amide Chain: The nature of the amide substituent significantly influences binding affinity.

    • Alkylamine Chains: Analogs with basic amine functionalities (Compounds 1-4 ) were particularly effective. Compound 4 , featuring a (1-ethylpyrrolidin-2-yl)methyl group, emerged as the most potent amide derivative against both isoforms (Kd = 50 nM for StOASS-A). This suggests that the size, flexibility, and basicity of this group are well-tolerated and may form additional favorable interactions within the active site entrance.

    • Chain Length: Comparing the morpholinoethyl amide (1 ) with the morpholinopropyl amide (2 ) shows that a slightly longer linker improves affinity for StOASS-A, indicating an optimal distance for the terminal morpholine group.

    • Cyclic vs. Acyclic Ethers: The tetrahydrofurfuryl amide (5 ) showed comparable potency to the dimethylaminoethyl amide (3 ), suggesting that a cyclic ether is a suitable bioisostere for a tertiary amine in this context.

Comparison with Alternative OASS Inhibitors

The 2-phenylcyclopropanecarboxylic acid scaffold represents just one approach to inhibiting OASS. To provide context, its performance can be compared with other known classes of inhibitors.

Table 2: Comparison with Alternative OASS Inhibitor Scaffolds

Inhibitor ClassExample CompoundTarget OrganismPotency (Ki, Kd, or IC50)Key Features
Phenylcyclopropanes Lead CarboxylateS. TyphimuriumKd = 0.028 µMHigh potency; non-peptidic small molecule; requires modification for cell permeability.
Peptidic Inhibitors MNYDI PentapeptideS. TyphimuriumKd ≈ 1 µMMimics the C-terminal of the natural regulatory protein (SAT); generally larger with poor drug-like properties.[10]
Pyrazole Derivatives 1H-pyrazole-5-carboxylic acidS. TyphimuriumKd = 122 µMFragment-like inhibitor; represents a novel, non-peptidomimetic scaffold; moderate potency.[11]
Fluoroalanines TrifluoroalanineS. TyphimuriumIC50 = 130 µMMechanism-based irreversible inhibitor; substrate analog; moderate potency.[2][8]

This comparison highlights that the 2-phenylcyclopropanecarboxylic acid analogs are among the most potent non-peptidic, reversible inhibitors of OASS discovered to date. While other scaffolds like pyrazoles offer novel starting points, they currently lack the high affinity of the cyclopropane series.

Experimental Protocols

The successful development of these analogs relies on robust synthetic chemistry and biochemical evaluation. The following protocols are representative of the methods used in the field.

General Synthetic Workflow

The synthesis of the amide analogs generally proceeds from the lead carboxylate.

Caption: General workflow for the synthesis of amide analogs.

Step-by-Step Synthesis of Amide Analogs (General Procedure):

  • Activation of the Carboxylic Acid: To a solution of the lead carboxylate (1 equivalent) in a dry aprotic solvent (e.g., DMF), add N-ethyldiisopropylamine (5 equivalents), 1-hydroxybenzotriazole hydrate (HOBt, 1.5 equivalents), and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 2 equivalents) in one portion.

  • Reaction Mixture Stirring: Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (R-NH₂, 1.2 equivalents) to the reaction mixture.

  • Reaction Completion and Work-up: Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS). Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final amide analog.

OASS Inhibition Assay (Fluorescence Spectroscopy)

The binding affinity of the inhibitors for OASS is determined by monitoring the change in the fluorescence of the PLP cofactor upon inhibitor binding.

Step-by-Step Protocol for Kd Determination:

  • Enzyme Preparation: Prepare a solution of purified StOASS-A or StOASS-B enzyme at a concentration of 1 µM in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

  • Fluorimeter Setup: Use a fluorescence spectrophotometer with the excitation wavelength set to 412 nm (the absorbance maximum of the PLP cofactor) and the emission scan range set from 430 nm to 600 nm.

  • Titration: To a cuvette containing the enzyme solution, add small aliquots of a concentrated stock solution of the inhibitor. Allow the system to equilibrate for 2-3 minutes after each addition.

  • Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of the inhibitor. Binding of the inhibitor to the active site typically causes an increase in fluorescence intensity and a blue shift in the emission maximum.

  • Data Analysis: Plot the change in fluorescence intensity (ΔF) at the emission maximum as a function of the total inhibitor concentration.

  • Kd Calculation: Fit the resulting binding isotherm to a quadratic equation for tight binding to determine the dissociation constant (Kd).

Conclusion and Future Outlook

The SAR studies of 2-phenylcyclopropanecarboxylic acid analogs have successfully identified key structural modifications that maintain potent OASS inhibition while creating compounds with improved potential for bacterial cell penetration. The conversion of the essential carboxylic acid to various amides, particularly those containing basic nitrogen atoms like in Compound 4 , has yielded promising derivatives that retain high affinity for both StOASS-A and StOASS-B.

These findings provide a robust framework for the future design of antibacterial agents targeting cysteine biosynthesis. The next critical step is the systematic evaluation of these amide analogs in whole-cell antibacterial assays and in vivo infection models to confirm that the improved physicochemical properties translate into therapeutic efficacy. Furthermore, exploring the impact of substitutions on the phenyl ring, such as the proposed 2,5-difluoro pattern, could further refine the electronic and steric properties of the scaffold, potentially leading to inhibitors with enhanced potency and an optimized pharmacological profile.

References

  • Salsi, E., et al. (2010). Design of O-Acetylserine Sulfhydrylase Inhibitors by Mimicking Nature. Journal of Medicinal Chemistry, 53(1), 345-356. [Link][11]

  • Breiland, J. A., et al. (2022). Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens. Bioscience Reports, 42(9), BSR20221159. [Link][4][5]

  • Liao, G., et al. (2024). Targeting the cysteine biosynthesis pathway in microorganisms: Mechanism, structure, and drug discovery. European Journal of Medicinal Chemistry, 270, 116461. [Link][2]

  • Amori, L., et al. (2012). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm, 3(9), 1155-1158. [Link][5][12]

  • Franko, N., et al. (2018). Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1343-1351. [Link][2][8]

  • Magalhães, J., et al. (2020). Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design. Scientific Reports, 10(1), 1-13. [Link][11]

  • Salsi, E., et al. (2010). Design of O-acetylserine sulfhydrylase inhibitors by mimicking nature. Journal of Medicinal Chemistry, 53(1), 345-356. [Link][13]

  • Annunziato, G., et al. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. Pharmaceuticals, 15(6), 766. [Link][14]

  • Marchetti, M., et al. (2021). A Competitive O-Acetylserine Sulfhydrylase Inhibitor Modulates the Formation of Cysteine Synthase Complex. International Journal of Molecular Sciences, 22(11), 5961. [Link][9][15]

  • Campanini, B., et al. (2015). Inhibitors of the Sulfur Assimilation Pathway in Bacterial Pathogens as Enhancers of Antibiotic Therapy. Current medicinal chemistry, 22(2), 187-213. [Link][16]

  • Magalhães, J., et al. (2019). Refining the structure−activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. [Link][8]

  • Benoni, R., et al. (2016). Structural insight into the interaction of O-acetylserine sulfhydrylase with competitive, peptidic inhibitors by saturation transfer difference-NMR. FEBS letters, 590(7), 943-953. [Link][10]

  • Taylor & Francis Online. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1). [Link][17]

  • Magalhães, J., et al. (2020). Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design. Scientific Reports, 10, 7731. [Link][3]

  • Rabeh, W. M., & Cook, P. F. (2004). Structure and mechanism of O-acetylserine sulfhydrylase. The Journal of biological chemistry, 279(26), 26803–26806. [Link][7]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Cyclopropane Core

The 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid moiety is a critical structural motif in modern medicinal chemistry. The unique combination of a strained cyclopropane ring and the electron-withdrawing properties of a difluorophenyl group imparts specific conformational constraints and metabolic stability to drug candidates. This makes it a highly sought-after building block for developing novel therapeutics, particularly in cardiovascular and antiviral research.

The synthesis of this molecule, especially with stereochemical control, presents significant challenges. The choice of synthetic route can profoundly impact yield, purity, scalability, cost, and safety. This guide provides an in-depth comparison of the primary synthetic strategies employed in both academic and industrial settings, offering field-proven insights into the causality behind experimental choices.

Overview of Primary Synthetic Strategies

Three principal pathways have emerged for the synthesis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid and its derivatives. Each route offers a distinct set of advantages and disadvantages related to stereocontrol, reagent toxicity, and operational complexity.

  • Diastereoselective Cyclopropanation via Sulfur Ylide: A classical and robust method that builds the cyclopropane ring onto a chiral α,β-unsaturated ester. Stereocontrol is induced by a chiral auxiliary.

  • Simmons-Smith Cyclopropanation: A stereospecific method utilizing an organozinc carbenoid to convert an alkene into a cyclopropane. The geometry of the starting alkene dictates the product's stereochemistry.

  • Transition Metal-Catalyzed Cyclopropanation: A modern and highly versatile approach that involves the catalytic decomposition of a diazo compound in the presence of a styrene derivative. This route offers excellent opportunities for asymmetric catalysis.

Route 1: Diastereoselective Cyclopropanation of a Chiral Acrylate

This strategy relies on a well-established sequence where a chiral auxiliary directs the facial selectivity of a nucleophilic attack by a sulfur ylide. The most common auxiliary, L-menthol, is both effective and relatively inexpensive, making this route attractive for large-scale synthesis.[1][2]

Causality and Experimental Rationale: The synthesis begins with the creation of an α,β-unsaturated ester from 2,5-difluorobenzaldehyde. This is typically achieved via a Knoevenagel or Wittig-type reaction. The resulting acrylic acid is then esterified with a chiral alcohol, such as L-menthol. The bulky menthyl group effectively blocks one face of the double bond, forcing the incoming cyclopropanating agent to attack from the less sterically hindered face. Dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base, serves as the methylene source for the cyclopropanation.[1] The reaction proceeds via a Michael addition followed by an intramolecular ring-closing displacement of dimethyl sulfoxide (DMSO). Finally, hydrolysis of the chiral ester reveals the target carboxylic acid.

Route_1_Sulfur_Ylide start 2,5-Difluorobenzaldehyde acrylate (E)-3-(2,5-Difluorophenyl) propenoic acid start->acrylate Malonic acid, Pyridine/Piperidine chiral_ester Chiral Propenoate Ester (e.g., L-Menthyl ester) acrylate->chiral_ester L-Menthol, SOCl₂ product_ester Chiral Cyclopropane Ester chiral_ester->product_ester Me₃S(O)I, NaH DMSO final_product 2-(2,5-Difluorophenyl) cyclopropanecarboxylic acid product_ester->final_product NaOH, H₂O (Hydrolysis)

Caption: Synthetic pathway via diastereoselective cyclopropanation.

Detailed Experimental Protocol: Route 1
  • Synthesis of (E)-3-(2,5-Difluorophenyl)propenoic acid: To a mixture of 2,5-difluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (3 vol), add piperidine (0.1 eq). Heat the mixture to 80-90°C and stir for 4-6 hours until TLC indicates completion. Cool the reaction, pour it into ice-cold aqueous HCl, and filter the resulting precipitate. Wash with water and dry to yield the propenoic acid.

  • Formation of the Chiral Ester: Suspend the propenoic acid (1.0 eq) in toluene (5 vol). Add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Heat to 60°C for 2-3 hours to form the acid chloride. In a separate flask, dissolve L-menthol (1.1 eq) and pyridine (1.2 eq) in toluene. Cool this solution to 0°C and slowly add the prepared acid chloride solution. Allow the reaction to warm to room temperature and stir overnight. Wash the organic layer with aqueous acid, base, and brine, then concentrate under vacuum.

  • Cyclopropanation: Dissolve trimethylsulfoxonium iodide (1.5 eq) in anhydrous DMSO (10 vol). Add sodium hydride (1.5 eq, 60% dispersion in oil) portion-wise at room temperature under a nitrogen atmosphere. Stir for 1 hour until hydrogen evolution ceases. Add a solution of the chiral propenoate ester (1.0 eq) in DMSO dropwise. Stir at room temperature for 12-18 hours. Quench the reaction by pouring it into ice water and extract with ethyl acetate.

  • Hydrolysis: Dissolve the crude chiral cyclopropane ester in a mixture of ethanol and 10% aqueous sodium hydroxide. Heat the mixture to reflux for 4-8 hours. Cool, acidify with concentrated HCl, and extract the product into an organic solvent. Dry, filter, and concentrate to yield the final carboxylic acid.

Route 2: Simmons-Smith and Related Cyclopropanations

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[3] The reaction proceeds via a concerted mechanism where the configuration of the starting alkene is retained in the cyclopropane product.[4][5] This means a trans-alkene will yield a trans-cyclopropane.

Causality and Experimental Rationale: The key reagent is an organozinc carbenoid, classically prepared from diiodomethane and a zinc-copper couple (Zn-Cu).[5] The reaction starts with an ester of (E)-3-(2,5-difluorophenyl)propenoic acid. The zinc carbenoid (IZnCH₂I) is delivered to the double bond in a concerted fashion through a "butterfly" transition state.[4] This mechanism ensures that the trans relationship between the aryl group and the carboxylate is maintained in the product. Modifications, such as the Furukawa modification using diethylzinc (Et₂Zn), can improve reactivity and yield but require more careful handling due to the pyrophoric nature of Et₂Zn.[3]

Route_2_Simmons_Smith start (E)-3-(2,5-Difluorophenyl) propenoate ester product_ester trans-2-(2,5-Difluorophenyl) cyclopropanecarboxylate ester start->product_ester CH₂I₂, Zn-Cu couple or Et₂Zn (Furukawa) final_product trans-2-(2,5-Difluorophenyl) cyclopropanecarboxylic acid product_ester->final_product LiOH, H₂O (Hydrolysis)

Caption: Synthetic pathway via Simmons-Smith cyclopropanation.

Detailed Experimental Protocol: Route 2 (Furukawa Modification)
  • Preparation of the Propenoate Ester: Synthesize ethyl (E)-3-(2,5-difluorophenyl)propenoate via a Horner-Wadsworth-Emmons reaction between 2,5-difluorobenzaldehyde (1.0 eq) and triethyl phosphonoacetate (1.1 eq) using a base like sodium ethoxide in ethanol.

  • Cyclopropanation: To a solution of the propenoate ester (1.0 eq) in anhydrous dichloromethane (10 vol) under a nitrogen atmosphere, add diethylzinc (1.5 eq, 1.0 M solution in hexanes) at 0°C. Stir for 15 minutes. Then, add diiodomethane (1.5 eq) dropwise, maintaining the temperature below 5°C. Caution: Gas evolution (ethane) will occur. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Hydrolysis: Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The crude ester can be purified by chromatography or directly hydrolyzed by dissolving in THF/water and adding lithium hydroxide (2.0 eq). Stir at room temperature until the reaction is complete, then acidify and extract the product.

Route 3: Transition Metal-Catalyzed Cyclopropanation

This approach represents the state-of-the-art in cyclopropane synthesis, offering high efficiency and the potential for excellent enantioselectivity.[6][7] The reaction involves the decomposition of a diazo compound by a metal catalyst (typically Rhodium or Copper) to form a metal-carbene intermediate, which then reacts with an alkene.

Causality and Experimental Rationale: The two key components are 2,5-difluorostyrene and an alkyl diazoacetate (e.g., ethyl diazoacetate, EDA). The catalyst, such as dirhodium(II) tetraacetate [Rh₂(OAc)₄], reacts with EDA to form a highly reactive rhodium-carbene species, extruding nitrogen gas. This carbene is then transferred to the double bond of the 2,5-difluorostyrene. The major advantage of this route is the ability to render it asymmetric by using chiral ligands on the metal catalyst.[6] For example, chiral dirhodium tetracarboxylate catalysts can provide high levels of enantiomeric excess (ee).[6][7] The main drawback is the hazardous nature of diazo compounds, which are often explosive and require careful handling.

Route_3_Catalytic start 2,5-Difluorostyrene product_ester Ethyl 2-(2,5-Difluorophenyl) cyclopropanecarboxylate start->product_ester Rh₂(OAc)₄ (cat.) DCM, 40°C diazo Ethyl Diazoacetate (EDA) diazo->product_ester final_product 2-(2,5-Difluorophenyl) cyclopropanecarboxylic acid product_ester->final_product NaOH, H₂O (Hydrolysis)

Caption: Synthetic pathway via Rhodium-catalyzed cyclopropanation.

Detailed Experimental Protocol: Route 3
  • Preparation of 2,5-Difluorostyrene: This can be prepared from 2,5-difluorobenzaldehyde via a Wittig reaction using methyltriphenylphosphonium bromide and a strong base like n-butyllithium.

  • Cyclopropanation: To a solution of 2,5-difluorostyrene (1.2 eq) and dirhodium(II) tetraacetate (0.01 eq) in anhydrous dichloromethane (5 vol), add a solution of ethyl diazoacetate (1.0 eq) in dichloromethane (5 vol) dropwise via a syringe pump over 4-6 hours at reflux. Extreme Caution: Ethyl diazoacetate is toxic and potentially explosive. This reaction must be conducted behind a blast shield in a well-ventilated fume hood. After the addition is complete, continue stirring at reflux for an additional 1-2 hours.

  • Work-up and Hydrolysis: Cool the reaction mixture and concentrate under reduced pressure. The crude product is typically a mixture of cis and trans diastereomers, which can be separated by column chromatography. The desired trans-ester is then hydrolyzed using standard basic conditions (e.g., NaOH in ethanol/water) as described in previous routes.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Sulfur YlideRoute 2: Simmons-SmithRoute 3: Catalytic
Stereocontrol Good to excellent diastereoselectivity, dependent on the chiral auxiliary.Stereospecific (trans-alkene gives trans-product). Asymmetric versions exist but are complex.Diastereoselectivity can vary. Excellent enantioselectivity is achievable with chiral catalysts.[6][7]
Scalability High. Well-established for industrial production.[1][2]Moderate. Cost of reagents (CH₂I₂) and handling of pyrophoric Et₂Zn can be limiting.Moderate to High. Catalyst cost can be a factor, but high turnover numbers help.
Safety Concerns NaH is flammable and water-reactive. DMSO reactions can have thermal runaway risk.Diiodomethane is a suspected carcinogen. Diethylzinc is pyrophoric.High. Diazo compounds are toxic and potentially explosive. Requires specialized equipment and handling.
Starting Materials 2,5-Difluorobenzaldehyde, malonic acid, chiral alcohol.2,5-Difluorobenzaldehyde, phosphonoacetate, CH₂I₂.2,5-Difluorostyrene, ethyl diazoacetate.
Key Advantages Robust, reliable stereocontrol, relatively inexpensive auxiliary.High stereospecificity, predictable outcome.High catalytic efficiency, access to high enantiopurity.
Key Disadvantages Multi-step process, generates significant waste (DMSO, auxiliary).Reagent cost and pyrophoric reagents.Significant hazard of diazo compounds.

Conclusion and Recommendation

The optimal synthetic route to 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is highly dependent on the specific requirements of the project.

  • For large-scale, diastereomerically pure synthesis where enantioselectivity can be addressed later (e.g., by chiral resolution), Route 1 (Sulfur Ylide) offers a proven, robust, and economically viable pathway. Its operational parameters are well-understood in industrial settings.

  • For lab-scale synthesis where predictable stereospecificity from a readily available alkene precursor is paramount, Route 2 (Simmons-Smith) is an excellent choice. It avoids the use of highly energetic diazo compounds.

  • For accessing specific enantiomers with high purity directly, Route 3 (Transition Metal-Catalyzed) is the most powerful and elegant approach, provided the necessary safety infrastructure and expertise are in place to handle diazo reagents. The ability to tune the chiral catalyst for optimal performance is a significant advantage in drug development.

Ultimately, a thorough process hazard analysis and cost-benefit evaluation should guide the final selection for any drug development professional or research scientist.

References

  • WO 2013/144295 A1, Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Simmons–Smith reaction. Wikipedia. [Link]

  • WO2013124280A1, Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
  • EP2644590A1, Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • EP2644590A1, Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Simmons-Smith Reaction. NROChemistry. [Link]

  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]

  • WO2001092200A1, Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • WO2018032796A1, Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • The asymmetric synthesis of trans-substituted cyclopropanecarboxylic acid derivatives. Sci-Hub. [Link]

  • Synthesis and Applications of Fluorocyclopropanes. ResearchGate. [Link]

  • Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Semantic Scholar. [Link]

  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. NIH National Library of Medicine. [Link]

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess (ee) Determination of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules like 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, a key building block in the synthesis of various pharmacologically active compounds, the precise determination of its enantiomeric excess (ee) is paramount. This guide provides a comparative analysis of established analytical techniques for this purpose, offering insights into the rationale behind methodological choices and providing robust starting protocols for researchers, scientists, and drug development professionals.

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereoisomeric purity. Consequently, regulatory agencies worldwide mandate stringent control over the enantiomeric composition of chiral drugs. Accurate and reliable ee determination is therefore a cornerstone of asymmetric synthesis, process development, and quality control in the pharmaceutical industry.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for chiral carboxylic acids such as 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid can be approached through several analytical techniques. The choice of method is often dictated by factors such as the required accuracy, sample throughput, availability of instrumentation, and the need for derivatization. Here, we compare the most prevalent and effective techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).

Method Principle Advantages Disadvantages Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Broad applicability, high accuracy and precision, readily available instrumentation.Can have longer analysis times, may require method development to find a suitable CSP and mobile phase.Routine quality control, high-throughput screening, preparative separations.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High resolution, fast analysis times for volatile compounds.Requires derivatization for non-volatile analytes like carboxylic acids, potential for thermal degradation.Analysis of volatile chiral compounds, can be used for carboxylic acids after derivatization.
Chiral SFC Separation using a supercritical fluid as the mobile phase and a chiral stationary phase.Fast separations, reduced solvent consumption ("greener" chemistry), often provides unique selectivity compared to HPLC.Higher initial instrument cost, method development can be complex.High-throughput screening, preparative separations, analysis of thermolabile compounds.
NMR with CSAs Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.No separation required, rapid analysis, provides structural information.Lower sensitivity compared to chromatographic methods, may require higher analyte concentration, CSA may interfere with signals.Rapid screening, mechanistic studies, confirmation of enantiomeric purity.

In-Depth Experimental Protocols

The following sections provide detailed, step-by-step protocols for each of the discussed analytical techniques. These protocols are designed as robust starting points for the method development of ee determination for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the workhorse for ee determination due to its versatility and reliability. The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP). For carboxylic acids, polysaccharide-based CSPs are a common and effective choice.

Workflow for Chiral HPLC Method Development

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in mobile phase or a compatible solvent prep_mobile Prepare and degas mobile phase screen_cols Screen Chiral Stationary Phases (e.g., polysaccharide-based) prep_mobile->screen_cols optimize_mp Optimize Mobile Phase (e.g., hexane/isopropanol with acidic additive) screen_cols->optimize_mp optimize_flow Optimize Flow Rate and Temperature optimize_mp->optimize_flow integrate Integrate enantiomer peaks optimize_flow->integrate calculate Calculate ee% = [(Area1 - Area2) / (Area1 + Area2)] * 100 integrate->calculate

Caption: Workflow for Chiral HPLC ee Determination.

Detailed Protocol:

  • Column Selection:

    • Begin by screening polysaccharide-based chiral stationary phases, such as those coated with derivatives of cellulose or amylose. These are known to be effective for a wide range of chiral compounds, including carboxylic acids.

    • A column with a 3,5-dimethylphenylcarbamate derivative of cellulose or amylose is a good starting point.

  • Mobile Phase Preparation:

    • For normal-phase chromatography, a typical mobile phase consists of a mixture of hexane and a polar alcohol like isopropanol or ethanol.

    • Start with a mobile phase composition of 90:10 (v/v) hexane:isopropanol.

    • To improve peak shape and resolution for carboxylic acids, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is crucial. The acid suppresses the ionization of the carboxylic acid, reducing peak tailing.

  • Instrumentation and Conditions:

    • Flow Rate: Start with a flow rate of 1.0 mL/min. Lower flow rates can sometimes improve resolution.

    • Temperature: Maintain the column at a constant temperature, typically 25 °C. Decreasing the temperature can sometimes enhance chiral selectivity.

    • Detection: Use a UV detector set at a wavelength where the analyte has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation:

    • Dissolve a small amount of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Optimization:

    • Inject the sample and monitor the chromatogram.

    • If the enantiomers are not resolved, systematically vary the ratio of hexane to isopropanol. Increasing the percentage of the alcohol will decrease retention time, while decreasing it will increase retention and may improve resolution.

    • If resolution is still insufficient, screen other chiral stationary phases.

Chiral Gas Chromatography (GC) with Derivatization

For GC analysis of non-volatile carboxylic acids, a derivatization step is necessary to increase volatility. This involves converting the carboxylic acid into a more volatile ester.

Workflow for Chiral GC with Derivatization

cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Analysis deriv React carboxylic acid with a derivatizing agent (e.g., diazomethane or alcohol with catalyst) to form a volatile ester. screen_cols Select a chiral GC column (e.g., cyclodextrin-based) deriv->screen_cols optimize_temp Optimize temperature program screen_cols->optimize_temp integrate Integrate enantiomer peaks optimize_temp->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for Chiral GC ee Determination.

Detailed Protocol:

  • Derivatization:

    • Esterification: A common method is to convert the carboxylic acid to its methyl ester using diazomethane. Caution: Diazomethane is toxic and explosive and should be handled with extreme care in a fume hood by experienced personnel.

    • Alternatively, esterification can be achieved by reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent.

    • After derivatization, the reaction mixture is typically worked up to isolate the ester.

  • Column Selection:

    • Chiral GC columns containing derivatized cyclodextrins as the stationary phase are widely used for enantiomeric separations.

  • Instrumentation and Conditions:

    • Injector: Use a split/splitless injector, typically in split mode with a high split ratio to handle the concentrated sample.

    • Carrier Gas: Helium or hydrogen are common carrier gases.

    • Temperature Program: Start with an isothermal period at a low temperature, followed by a temperature ramp to elute the esters. An example program could be: 50 °C for 2 minutes, then ramp to 200 °C at 5 °C/min.

    • Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

  • Sample Preparation:

    • Dissolve the derivatized sample in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Analysis and Optimization:

    • Inject the sample and analyze the chromatogram.

    • Optimize the temperature program (initial temperature, ramp rate, final temperature) to achieve baseline separation of the enantiomeric esters.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that combines the advantages of both GC and HPLC. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which has low viscosity and high diffusivity, leading to faster separations.

Workflow for Chiral SFC Method Development

cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC Analysis cluster_data Data Analysis prep_sample Dissolve sample in a suitable solvent prep_mobile Prepare co-solvent (modifier) screen_cols Screen Chiral Stationary Phases prep_mobile->screen_cols optimize_mod Optimize Co-solvent (modifier) and Additives screen_cols->optimize_mod optimize_bpr Optimize Back Pressure and Temperature optimize_mod->optimize_bpr integrate Integrate enantiomer peaks optimize_bpr->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for Chiral SFC ee Determination.

Detailed Protocol:

  • Column Selection:

    • Similar to HPLC, polysaccharide-based CSPs are excellent choices for chiral SFC.

  • Mobile Phase:

    • The primary mobile phase is supercritical CO2.

    • A polar organic solvent, referred to as a co-solvent or modifier (e.g., methanol, ethanol, or isopropanol), is added to increase the mobile phase polarity and elute the analyte.

    • Start with a co-solvent percentage of 10-20%.

    • For acidic compounds, the addition of an acidic additive (e.g., 0.1% TFA) to the co-solvent is often necessary to improve peak shape.

  • Instrumentation and Conditions:

    • Flow Rate: Typical flow rates are in the range of 2-4 mL/min.

    • Back Pressure: The back pressure regulator (BPR) is typically set to 100-150 bar to maintain the CO2 in its supercritical state.

    • Temperature: Column temperature is usually maintained between 30-40 °C.

  • Sample Preparation:

    • Dissolve the sample in the co-solvent or a compatible solvent at a concentration of about 1 mg/mL.

  • Analysis and Optimization:

    • Inject the sample and monitor the chromatogram.

    • Optimize the percentage of the co-solvent. Increasing the co-solvent percentage will decrease retention.

    • The choice of co-solvent can also significantly impact selectivity.

    • Varying the back pressure and temperature can also fine-tune the separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

This technique relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent (CSA). These complexes have different magnetic environments, leading to separate signals for the enantiomers in the NMR spectrum.

Workflow for NMR with CSA

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep_sample Dissolve analyte and CSA in a deuterated solvent acquire_spec Acquire 1H NMR spectrum prep_sample->acquire_spec integrate Integrate the separated signals of the enantiomers acquire_spec->integrate calculate Calculate ee% from the integral ratio integrate->calculate

Caption: Workflow for ee Determination by NMR with a CSA.

Detailed Protocol:

  • Selection of CSA:

    • For carboxylic acids, chiral amines or alcohols are often effective CSAs. (R)-1-(1-Naphthyl)ethylamine is a commercially available and commonly used CSA for chiral carboxylic acids.

  • Sample Preparation:

    • In an NMR tube, dissolve a precise amount of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid in a suitable deuterated solvent (e.g., CDCl3 or benzene-d6).

    • Add an equimolar amount of the CSA to the NMR tube. The optimal ratio of CSA to analyte may need to be determined experimentally.

  • NMR Acquisition:

    • Acquire a high-resolution 1H NMR spectrum.

    • It is often beneficial to acquire spectra at different temperatures to optimize the separation of the signals.

  • Data Analysis:

    • Identify a proton signal in the analyte that is well-resolved for the two enantiomers. Protons close to the stereocenter are most likely to show separation.

    • Carefully integrate the two separated signals.

    • Calculate the enantiomeric excess from the ratio of the integrals.

Conclusion

The determination of the enantiomeric excess of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is a critical step in its application in pharmaceutical development. While chiral HPLC remains a gold standard for its robustness and accuracy, chiral SFC offers a faster and more environmentally friendly alternative. Chiral GC, although requiring derivatization, can provide high-resolution separations. NMR with chiral solvating agents is a valuable tool for rapid screening and confirmation.

The choice of the optimal method will depend on the specific requirements of the analysis. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating a reliable method for the ee determination of this important chiral building block, ensuring the quality and safety of the final pharmaceutical products.

References

  • Vertex AI Search, "Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH",
  • MDPI, "Accurate Determination of Enantiomeric Excess Using Raman Optical Activity",
  • Royal Society of Chemistry, "Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing)",
  • PMC - NIH, "New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column",
  • MDPI, "Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral St
  • PubMed, "Enantiomeric excess determination of a chiral carboxylic acid using the enantiomer-labeled host method by electrospray ioniz
  • Newcrom, "Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column",
  • PMC - NIH, "A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids",
  • Sci-Hub, "Chiral 2,2-disubstituted cyclopropanecarboxylic acids: Effective derivatizing agents for analysis of enantiomeric purity of alcohols and for resolution of 1,1′-bi-2-naphthol",
  • PubMed, "Derivatization of chiral carboxylic acids with (S)
  • Phenomenex, "Chiral HPLC Separ
  • University of Rochester, "A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversific
  • ACS Publications, "Development of a Chiral Supercritical Fluid Chrom

Cross-validation of analytical techniques for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for the Characterization of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Introduction

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety, efficacy, and quality.[1][2] 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceuticals, demands a multi-faceted analytical approach to fully elucidate its chemical and physical properties. This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of essential analytical techniques for the comprehensive characterization of this molecule. We will delve into the "why" behind experimental choices, offering field-proven insights and self-validating protocols.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the described methodologies are robust, reliable, and meet stringent regulatory expectations.[4][5][6]

Orthogonal Analytical Strategy: A Holistic Approach

No single analytical technique can provide a complete picture of a molecule's identity, purity, and physical properties. Therefore, a cross-validation strategy employing orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles—is imperative. This approach provides a high degree of assurance in the analytical results.

Caption: Orthogonal analytical strategy for comprehensive characterization.

Structural Elucidation: Confirming the Molecular Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the gold standard for unambiguous structure determination. For 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The ¹H NMR will confirm the presence and connectivity of the cyclopropyl and aromatic protons, while the ¹³C NMR will identify all unique carbon environments.[7] ¹⁹F NMR is particularly crucial for confirming the substitution pattern on the phenyl ring.

Trustworthiness: The self-validating nature of NMR lies in the combination of chemical shifts, coupling constants, and integration values, which must be consistent with the proposed structure.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected chemical shifts (δ) for the carboxylic acid proton are typically in the range of 10-12 ppm and may appear as a broad singlet.[8]

    • Protons on the cyclopropane ring will exhibit complex splitting patterns due to geminal and vicinal coupling.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • The carboxyl carbon is expected to resonate in the 165-185 δ range.[7]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The two fluorine atoms will likely show distinct chemical shifts and a mutual coupling constant, confirming their relative positions.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Expertise & Experience: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which can be used to determine its elemental composition. Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation by analyzing the fragmentation patterns of the parent ion.

Trustworthiness: The measured accurate mass should be within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass. The observed fragmentation pattern should be consistent with the known chemical structure.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatograph.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.

  • MS Acquisition:

    • Acquire a full scan MS spectrum to determine the accurate mass of the deprotonated molecule [M-H]⁻.

    • Perform data-dependent MS/MS on the [M-H]⁻ ion to obtain fragmentation data.

  • Data Analysis:

    • Calculate the elemental composition from the accurate mass.

    • Propose fragmentation pathways that explain the observed product ions. Common fragmentations for carboxylic acids include the loss of H₂O and CO₂.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For a carboxylic acid, the characteristic broad O-H stretch and the sharp C=O stretch are key diagnostic peaks.[7][9][10]

Trustworthiness: The presence and position of these characteristic absorption bands provide strong evidence for the presence of the carboxylic acid functionality.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands:

    • O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹.[9]

    • C=O stretch: An intense band between 1760-1690 cm⁻¹.[9]

    • C-O stretch: A band in the region of 1320-1210 cm⁻¹.[9]

Caption: Workflow for structural elucidation.

Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for determining the purity of an API and for quantifying any impurities.[11] A well-developed HPLC method should be able to separate the main component from its potential process-related impurities and degradation products.

Trustworthiness: Method validation according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness, ensures the reliability of the results.[3][4]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[12]

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13][14]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210 nm or 254 nm).[12]

  • Method Validation Parameters:

    • Specificity: Demonstrate that the method can separate the main peak from known impurities and degradation products.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the degree of scatter between a series of measurements.

    • Robustness: Evaluate the reliability of the method with respect to small, deliberate variations in method parameters.

Data Presentation: HPLC Purity Analysis

ParameterResultAcceptance Criteria (ICH Q2(R1))
Purity (Area %) 99.8%≥ 99.5% (Typical for API)
Largest Impurity 0.08%≤ 0.10%
Total Impurities 0.20%≤ 0.50%

Physicochemical Characterization

Thermal Analysis: DSC and TGA

Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties of the material, such as melting point, thermal stability, and decomposition profile.[15][16][17]

Trustworthiness: The combination of DSC and TGA allows for a comprehensive understanding of thermal events. For example, a weight loss observed in TGA corresponding to an endothermic event in DSC can confirm a melting process with decomposition.

Experimental Protocol: DSC and TGA

  • Instrumentation: A DSC and a TGA instrument. Simultaneous TGA-DSC instruments are also available.

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[18][19]

    • Record the heat flow as a function of temperature to determine the melting point and any other thermal transitions.

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[18]

    • Record the weight loss as a function of temperature to determine the decomposition temperature.

Data Presentation: Thermal Analysis Summary

TechniqueParameterObserved Value
DSC Onset of Melting155.2 °C
Peak Melting Point158.5 °C
TGA Onset of Decomposition (5% weight loss)210.8 °C

Conclusion

The cross-validation of these orthogonal analytical techniques provides a robust and comprehensive characterization of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. This multi-faceted approach, grounded in sound scientific principles and validated according to international guidelines, is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. By integrating the data from NMR, MS, FTIR, HPLC, and thermal analysis, researchers and drug development professionals can have a high degree of confidence in the identity, purity, and physicochemical properties of this critical API.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Waters Corporation. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Indian Journal of Pure & Applied Physics. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners. Retrieved from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]

  • Analytical method validation: A brief review. (n.d.). ResearchGate. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Retrieved from [Link]

  • Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Cyclopropanecarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods. (2025). OPUS. Retrieved from [Link]

  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. (2012). Nature Reviews Drug Discovery. Retrieved from [Link]

  • DSC & TGA. (n.d.). Slideshare. Retrieved from [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Collaborative International Pesticides Analytical Council. Retrieved from [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • TGA, TMA, and DMA Analysis of Thermoplastics. (2018). AZoM. Retrieved from [Link]

  • HPLC Methods For Pharmaceutical Analysis. (n.d.). Scribd. Retrieved from [Link]

  • 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal Characterization of Silver-Based Conductive Polymers for Flexible Electronics. (2025). ResearchGate. Retrieved from [Link]

  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). Molecules. Retrieved from [Link]

  • (PDF) Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. (2018). ResearchGate. Retrieved from [Link]

  • Analytical Techniques in Pharmaceutical and Biomedical Analysis. (n.d.). MDPI. Retrieved from [Link]

  • Cyclopropanecarboxylic acid, trans-2-phenyl-, 1,1,1-trifluoroprop-2-yl ester. (n.d.). SpectraBase. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]

Sources

A Comparative Guide to the Physicochemical Stability of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms and strained ring systems, such as cyclopropane, is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and membrane permeability.[1] However, these structural modifications can also introduce unique physicochemical stability challenges. This guide provides a comprehensive framework for benchmarking the intrinsic stability of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, a molecule of interest in drug discovery, against structurally relevant analogs. We present a suite of forced degradation protocols, grounded in International Council for Harmonisation (ICH) guidelines, to systematically evaluate thermal, photolytic, oxidative, and hydrolytic stability.[2][3] By explaining the causality behind experimental design and presenting illustrative (hypothetical) data, this document serves as a practical resource for researchers, chemists, and formulation scientists in the early stages of drug development, enabling the proactive identification of stability liabilities and informing the selection of robust drug candidates.

Introduction: The Stability Imperative in Fluorinated Drug Candidates

The carbon-fluorine bond is the strongest single bond in organic chemistry, a property frequently leveraged by medicinal chemists to block metabolic "soft spots" and enhance the stability of drug candidates.[1][4] Similarly, the cyclopropyl group, a conformationally restricted moiety, can improve potency and selectivity by locking the molecule into a bioactive conformation. The convergence of these two structural features in 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid presents a compelling scaffold for drug design.

However, a drug substance's journey from discovery to a viable therapeutic is contingent upon its chemical stability.[5] Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered pharmacokinetic profiles, thereby compromising both safety and efficacy.[6] Therefore, a rigorous, early-stage assessment of a molecule's stability under stressed conditions is not merely a regulatory formality but a critical step in risk mitigation and development strategy.[7][8] Forced degradation studies, which intentionally expose the drug substance to conditions more severe than accelerated stability testing, are designed to identify likely degradation products, elucidate degradation pathways, and establish the specificity of analytical methods.[2][7]

This guide outlines a systematic approach to compare the stability of our lead compound against carefully selected analogs, providing a clear rationale for experimental design and data interpretation.

Rationale for Compound Selection

To contextualize the stability of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid (Compound A), we have selected three comparator molecules. This multi-vector comparison allows for the dissection of structure-stability relationships.

  • Compound A (Test Article): 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

  • Compound B (Non-Fluorinated Analog): 2-Phenylcyclopropanecarboxylic acid. Rationale: This analog allows for a direct assessment of the electronic and bond-strength contributions of the two fluorine substituents to the overall stability.

  • Compound C (Isomeric Analog): 2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. Rationale: Comparing different difluoro-substitution patterns helps determine if stability is sensitive to the position of the electron-withdrawing fluorine atoms on the phenyl ring.[9][10]

  • Compound D (Acyclic Analog): 2,5-Difluorophenylacetic acid. Rationale: This analog removes the cyclopropane ring, enabling an evaluation of the ring's contribution to stability. Strained rings can sometimes be susceptible to specific degradation pathways.

Experimental Design for Comparative Stability Benchmarking

Our benchmarking protocol is a holistic approach, integrating multiple stress factors to build a comprehensive stability profile for each compound. The overall workflow is depicted below.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Interpretation a Compound Acquisition (A, B, C, D) b Characterization (Purity, ID) a->b c Stability-Indicating Method Development (HPLC-UV/MS) b->c d Thermal Stress (Solid & Solution) c->d e Photostability (ICH Q1B) (Solid & Solution) c->e f Oxidative Stress (H₂O₂) (Solution) c->f g Hydrolytic Stress (Acid, Base, Neutral) c->g h Sample Analysis (HPLC-UV/MS) d->h e->h f->h g->h i Quantify Degradation (% Loss of Parent) h->i j Identify Major Degradants (MS Fragmentation) h->j k Comparative Data Analysis i->k l Elucidate Degradation Pathways j->l

Figure 1: Experimental Workflow for Comparative Stability Benchmarking.
Analytical Methodology: A Stability-Indicating Approach

The foundation of any stability study is a robust analytical method capable of separating the parent compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV and Mass Spectrometric (MS) detection is the gold standard.[11]

  • Rationale: HPLC provides the necessary resolving power, UV detection allows for accurate quantification of the parent compound, and MS detection is invaluable for the identification of unknown degradants. Carboxylic acids can often be analyzed directly, but derivatization may be considered if chromatographic performance is poor.[12][13] The method must be validated for specificity to prove it is "stability-indicating."

Protocol: Thermal Stability

This protocol assesses degradation driven by heat, a critical parameter for determining appropriate storage and shipping conditions.[5][14]

Objective: To evaluate the solid-state and solution-state thermal stability of each compound.

Methodology:

  • Solid-State:

    • Accurately weigh 5-10 mg of each compound into separate, clear glass vials.

    • Place one set of vials in a calibrated oven at 60°C.

    • Store a second set of vials at 5°C as a control.

    • Withdraw samples at 24, 48, 72, and 168 hours.

    • At each time point, dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL) and analyze immediately by HPLC.

  • Solution-State:

    • Prepare a 1 mg/mL solution of each compound in a 50:50 acetonitrile:water mixture.

    • Dispense aliquots into sealed glass vials.

    • Follow the heating and sampling schedule as described for the solid-state study.

Protocol: Photostability (ICH Q1B)

This protocol is essential for compounds that may be exposed to light during manufacturing, formulation, or administration.[15][16] The procedure follows the ICH Q1B guideline to ensure regulatory compliance.[17][18]

Objective: To evaluate the stability of each compound upon exposure to UV and visible light.

Methodology:

  • Sample Preparation:

    • For solid-state testing, spread a thin layer (≤3 mm) of each compound in a chemically inert, transparent dish (e.g., quartz).[19]

    • For solution-state testing, prepare a 1 mg/mL solution in a suitable solvent and place it in a quartz cuvette or vial.

    • Prepare identical "dark control" samples by wrapping the dishes/vials securely in aluminum foil.

  • Exposure Conditions:

    • Place the test samples and dark controls in a validated photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15] The light source should be designed to produce an output similar to the D65/ID65 emission standard.[17]

  • Analysis:

    • Upon completion of the exposure, prepare all samples (including dark controls) for HPLC analysis.

    • Compare the chromatograms of the exposed samples to the dark controls to identify photodegradants and quantify the loss of the parent compound.

Protocol: Oxidative Stability

Oxidation is a common degradation pathway for many drug molecules and can be initiated by atmospheric oxygen or trace metal impurities.[6][20]

Objective: To assess the susceptibility of each compound to oxidative degradation.

Methodology:

  • Prepare a 1 mg/mL solution of each compound in a 50:50 acetonitrile:water mixture.

  • To each solution, add hydrogen peroxide (H₂O₂) to a final concentration of 3%.[21] Rationale: H₂O₂ is a common and aggressive oxidizing agent used in forced degradation studies to simulate oxidative stress.[7]

  • Maintain the solutions at room temperature, protected from light.

  • Prepare control samples without H₂O₂.

  • Analyze samples at 2, 8, 24, and 48 hours by HPLC. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 40°C).[21]

Protocol: Hydrolytic Stability (Acid/Base/Neutral)

This protocol evaluates stability across a range of pH values, which is critical for predicting stability in different physiological environments and in potential liquid formulations.

Objective: To determine the rate of degradation due to hydrolysis under acidic, basic, and neutral conditions.

Methodology:

  • Prepare three sets of 1 mg/mL solutions for each compound:

    • Acidic: In 0.1 M Hydrochloric Acid (HCl).

    • Neutral: In purified water.

    • Basic: In 0.1 M Sodium Hydroxide (NaOH).

  • Rationale: Using 0.1 M to 1 M concentrations of acid and base is a standard approach in forced degradation studies.[3]

  • Store all solutions at 60°C, protected from light.

  • Withdraw samples at 2, 8, 24, and 48 hours.

  • Prior to HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

Data Interpretation and Comparative Analysis (Illustrative Data)

The primary output of these studies is the percentage of the parent compound remaining over time. This data, summarized in a table, allows for direct comparison of the compounds' relative stabilities.

Table 1: Hypothetical Degradation Data (% Loss of Parent Compound after 48 hours)

Stress ConditionCompound A (Test)Compound B (Non-Fluorinated)Compound C (Isomeric)Compound D (Acyclic)
Thermal (60°C, Solid) < 1%< 1%< 1%3.5%
Thermal (60°C, Solution) 2.1%4.5%2.5%8.2%
Photostability (ICH Q1B) 6.8%15.7%7.1%11.4%
Oxidative (3% H₂O₂) 3.2%9.8%4.1%5.5%
Hydrolysis (0.1 M HCl) < 1%< 1%< 1%< 1%
Hydrolysis (0.1 M NaOH) 11.5%12.1%10.9%14.8%

Analysis of Illustrative Data:

  • Impact of Fluorination: Compound A consistently shows greater stability than its non-fluorinated analog, Compound B, particularly under photolytic and oxidative stress. This suggests the electron-withdrawing nature and high bond energy of the C-F bonds protect the aromatic ring from degradation.[1][22]

  • Impact of Substitution Pattern: Compounds A and C show very similar stability profiles, indicating that for this scaffold, the 2,5- vs. 3,4-difluoro substitution pattern has a minimal impact on overall stability.

  • Impact of Cyclopropane Ring: The acyclic analog, Compound D, exhibits significantly lower thermal stability compared to the cyclopropyl-containing compounds. However, all compounds show some lability to base hydrolysis, a common characteristic of carboxylic acids.[6]

Predicted Degradation Pathways

Based on the chemical structure of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, several degradation pathways can be postulated. Mass spectrometry data from the forced degradation studies would be essential to confirm these hypotheses.

G cluster_pathways Potential Degradation Pathways A Compound A 2-(2,5-Difluorophenyl) cyclopropanecarboxylic acid B Decarboxylation Product (Photolytic/Thermal Stress) A->B - CO₂ C Ring-Opened Product (Acid/Base Hydrolysis) A->C + H₂O D Hydroxylated Aromatic Ring (Oxidative Stress) A->D + [O] E Defluorination Product (Harsh Photolytic Stress) A->E - F⁻, + OH⁻

Figure 2: Postulated Degradation Pathways for Compound A.

Conclusion and Recommendations

This guide provides a robust, scientifically-grounded framework for assessing the stability of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. The illustrative data suggests that the difluorinated cyclopropane scaffold (Compound A) possesses superior stability compared to its non-fluorinated and acyclic counterparts, particularly against photolytic and oxidative degradation. While generally stable, a potential lability to strong base was identified, which should be considered during formulation development, especially for liquid dosage forms.

For drug development professionals, conducting these comparative studies early is paramount. The insights gained will directly inform lead candidate selection, guide formulation strategies (e.g., the need for antioxidants or light-protective packaging), and establish a solid foundation for regulatory submissions.[7][23]

References

  • Vertex AI Search. (2025).
  • ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science.
  • National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • PubMed. (n.d.).
  • ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Pharmaceutical Journal. (2010).
  • ARVO Journals. (n.d.). In vivo anti-oxidative testing of a small molecule drug: Repurposing potential for ocular use.
  • Taylor & Francis Online. (n.d.).
  • National Institutes of Health (NIH). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • European Medicines Agency (EMA). (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • U.S. Food and Drug Administration (FDA). (2018). Q1B Photostability Testing of New Drug Substances and Products.
  • LMA Leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • ScienceDirect. (n.d.).
  • PubMed. (2003). ICH guideline for photostability testing: aspects and directions for use.
  • IVT Network. (n.d.).
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • MedCrave. (2016).
  • PubMed. (2012).
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • National Institutes of Health (NIH). (n.d.).
  • International Journal of Pharmacy & Pharmaceutical Research. (2023).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Google Patents. (n.d.).
  • European Medicines Agency (EMA). (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • ResearchGate. (2017).
  • EPRA Journals. (2025). STABILITY TESTING OF PHARMACEUTICAL PRODUCTS.
  • AARF. (n.d.). STABILITY TESTING IN DEVELOPMENT OF DRUG PRODUCT.

Sources

Navigating Stereochemistry: A Comparative Guide to the Biological Activity of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological function. This principle is particularly pronounced in rigid structures like cyclopropane rings, where the spatial orientation of substituents can dramatically alter the pharmacological profile of a compound. This guide provides a comprehensive comparison of the potential biological activities of the cis and trans isomers of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various biologically active molecules.[1][2] While direct comparative studies on this specific compound are not extensively available in public literature, this guide will synthesize established principles of medicinal chemistry and draw upon data from analogous cyclopropane derivatives to provide a robust, scientifically-grounded analysis for researchers, scientists, and drug development professionals.

The cyclopropane scaffold is a prevalent motif in numerous biologically active compounds, valued for its ability to introduce conformational rigidity and unique electronic properties.[3] Derivatives of cyclopropanecarboxylic acid, in particular, have garnered significant interest for their diverse pharmacological applications, including as enzyme inhibitors and modulators of central nervous system targets.[1][4] The seemingly subtle difference between a cis and a trans arrangement of substituents on the cyclopropane ring can lead to profound differences in how these molecules interact with their biological targets.[5][6][7]

The Decisive Role of Stereoisomerism: Cis vs. Trans

The spatial orientation of the 2,5-difluorophenyl group and the carboxylic acid moiety relative to the plane of the cyclopropane ring dictates the overall shape of the molecule. This, in turn, governs the molecule's ability to fit into the binding pocket of a target protein, such as an enzyme or a receptor.

  • Cis Isomer: In the cis configuration, the 2,5-difluorophenyl group and the carboxylic acid are on the same side of the cyclopropane ring. This arrangement results in a more compact, folded conformation.

  • Trans Isomer: Conversely, the trans isomer has these substituents on opposite sides of the ring, leading to a more extended, linear shape.

This fundamental difference in topography is the basis for the anticipated divergence in their biological activities. Studies on analogous compounds, such as hydantoin and cyclohexanecarboxylic acid derivatives, have consistently demonstrated that cis and trans isomers can exhibit markedly different potencies and even opposing pharmacological effects.[7][8][9]

Hypothetical Comparison of Biological Activity

Based on established structure-activity relationships for cyclopropane derivatives, we can postulate the following comparison between the cis and trans isomers of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. It is crucial to underscore that the following is a predictive analysis pending direct experimental validation.

Parametercis-2-(2,5-Difluorophenyl)cyclopropanecarboxylic acidtrans-2-(2,5-Difluorophenyl)cyclopropanecarboxylic acidRationale
Target Affinity (e.g., Ki) Potentially higher or lower depending on the specific targetPotentially higher or lower depending on the specific targetThe distinct shapes of the isomers will lead to differential complementarity with the binding site of a target protein. One isomer may achieve a more optimal set of interactions (e.g., hydrogen bonds, hydrophobic interactions) than the other.
Enzyme Inhibition (e.g., IC50) Expected to differ significantly from the trans isomerExpected to differ significantly from the cis isomerAs demonstrated with inhibitors of 1-aminocyclopropane-1-carboxylic acid oxidase, the stereochemistry of the cyclopropane ring is a key factor in inhibitory potency.[10]
Selectivity May exhibit a different selectivity profileMay exhibit a different selectivity profileThe unique three-dimensional structure of each isomer can lead to preferential binding to a specific enzyme or receptor subtype over others.
Pharmacokinetics (ADME) May have different absorption, distribution, metabolism, and excretion propertiesMay have different absorption, distribution, metabolism, and excretion propertiesThe polarity and overall shape of the molecule can influence its membrane permeability and interaction with metabolic enzymes.
Mechanism of Action Could potentially act as an agonist, antagonist, or allosteric modulatorCould potentially elicit a different or opposing mechanism of actionThe way an isomer orients itself within a binding site can trigger different conformational changes in the target protein, leading to distinct downstream signaling events.

Experimental Workflows for Comparative Analysis

To empirically determine the biological activities of these isomers, a systematic experimental approach is required. The following protocols outline the standard methodologies for such a comparative study.

Enzyme Inhibition Assays

A primary application for this class of compounds is as enzyme inhibitors. A robust characterization would involve the following steps:

Protocol: Determination of IC50 and Ki for a Target Enzyme

  • Enzyme and Substrate Preparation: Obtain a purified, active form of the target enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric, fluorescent) upon conversion.

  • Assay Buffer Optimization: Determine the optimal buffer conditions (pH, ionic strength, co-factors) for enzyme activity.

  • IC50 Determination:

    • Prepare a series of dilutions of both the cis and trans isomers.

    • In a multi-well plate, incubate the enzyme with each concentration of the inhibitor for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a plate reader.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • Ki Determination (Mechanism of Inhibition):

    • Perform kinetic studies by measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of each isomer.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the inhibition constant (Ki).

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified Enzyme IC50 IC50 Determination (Varying Inhibitor Conc.) Enzyme->IC50 Kinetics Kinetic Studies (Varying Substrate & Inhibitor Conc.) Enzyme->Kinetics Substrate Substrate Substrate->IC50 Substrate->Kinetics Isomers cis & trans Isomers Isomers->IC50 Isomers->Kinetics DoseResponse Dose-Response Curve IC50->DoseResponse LineweaverBurk Lineweaver-Burk Plot Kinetics->LineweaverBurk Ki Ki & Mechanism DoseResponse->Ki LineweaverBurk->Ki

Workflow for determining enzyme inhibition parameters.
Cellular Assays

To assess the activity of the isomers in a more physiologically relevant context, cell-based assays are essential.

Protocol: Cellular Activity Assessment

  • Cell Culture: Maintain a relevant cell line that expresses the target of interest.

  • Treatment: Treat the cells with a range of concentrations of the cis and trans isomers.

  • Endpoint Measurement: After an appropriate incubation period, measure a relevant cellular endpoint. This could include:

    • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess cytotoxicity or anti-proliferative effects.

    • Reporter Gene Assays: If the target is a receptor or part of a signaling pathway that regulates gene expression.

    • Second Messenger Assays (e.g., cAMP, Ca2+ flux): To measure the functional consequence of receptor modulation.

    • Western Blotting or ELISA: To quantify changes in protein expression or phosphorylation levels downstream of the target.

  • Data Analysis: Plot the cellular response against the isomer concentration to determine the EC50 (effective concentration for 50% of the maximal response) or GI50 (concentration for 50% growth inhibition).

Cellular_Assay_Workflow start Start: Cell Culture treatment Treatment with cis & trans Isomers start->treatment incubation Incubation treatment->incubation endpoint Endpoint Measurement (e.g., Viability, Reporter Gene) incubation->endpoint analysis Data Analysis (EC50/GI50 Calculation) endpoint->analysis end End: Comparative Potency analysis->end

General workflow for cellular-based assays.

Conclusion

References

  • refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of o-acetylserine sulfhydrylase isoforms. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31–43. [Link]

  • Refining the structure−activity relationships of 2- phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. (2018). Unipr. [Link]

  • Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. (n.d.). PubMed. [Link]

  • The impact of cis‐ and trans‐isomerism on biological activity. (a)... (n.d.). ResearchGate. [Link]

  • Refining the structure−activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. (n.d.). Semantic Scholar. [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. (n.d.). PMC - NIH. [Link]

  • Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. (n.d.). PubMed. [Link]

  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. (n.d.). PMC - NIH. [Link]

  • Cyclopropane carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (n.d.). PubMed. [Link]

  • trans-2-(2-Fluorophenyl)cyclopropanecarboxylic acid. (n.d.). MySkinRecipes. [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. (n.d.). PMC - NIH. [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008). Organic Letters, 10(3), 509–511. [Link]

  • trans-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid. (n.d.). MySkinRecipes. [Link]

  • (1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(propyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid. (n.d.). PubChem. [Link]

  • Integrated synthetic, pharmacological, and computational investigation of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4. (n.d.). PubMed. [Link]

  • Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. (n.d.). MDPI. [Link]

  • Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. (2020). The Journal of Organic Chemistry, 85(19), 12692–12702. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4064. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. [Link]

  • Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. (n.d.). PubMed. [Link]

  • A comparative study of the cis and trans isomers of two hydantoin compounds with anticonvulsant potency. (2023). ResearchGate. [Link]

  • 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid. (n.d.). PubChem. [Link]

  • Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. (2023). PMC - NIH. [Link]

  • Process of separating cis and trans isomers of cyclopropane carboxylic acids. (n.d.).
  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (n.d.).

Sources

A Comparative Guide to the Assessment of Impurity Profiles in Different Batches of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the chemical purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid are critical building blocks, and the impurities carried over from their synthesis can directly impact the final drug substance's quality and safety profile. Even trace-level impurities can be pharmacologically active, toxic, or affect the stability of the API.

This guide provides an in-depth assessment of methodologies for characterizing and comparing impurity profiles across different manufacturing batches of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q3A(R2) guideline, which mandates the reporting, identification, and qualification of impurities in new drug substances.[1][2] We will explore the rationale behind selecting analytical techniques, present a robust experimental protocol, and demonstrate how to interpret comparative data to ensure batch-to-batch consistency and regulatory compliance.

Anticipating the Impurity Landscape: A Mechanistic Approach

The synthesis of a substituted cyclopropanecarboxylic acid can introduce a variety of impurities. Understanding the potential synthetic pathways is key to anticipating the types of impurities that may arise. Common routes to similar structures often involve the cyclopropanation of an alkene or reactions starting from difluorobenzaldehyde derivatives.[3][4] Based on these general chemical principles, impurities can be classified according to ICH guidelines into several categories.[5][6]

  • Organic Impurities: This is the most common and complex category.

    • Starting Materials: Incomplete conversion can lead to the presence of precursors like 2,5-difluorobenzaldehyde or a related alkene.

    • Intermediates: Unreacted intermediates from multi-step syntheses.

    • By-products: Resulting from side reactions. For cyclopropanation, this could include diastereomers (cis/trans isomers) or products from rearrangement or ring-opening reactions.[7]

    • Degradation Products: Formed during manufacturing or storage.

  • Inorganic Impurities: These can include reagents, catalysts (e.g., residual rhodium or copper from cyclopropanation), and inorganic salts.[5]

  • Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process.[1]

The objective of impurity profiling is to create a detailed "fingerprint" of each batch, identifying and quantifying these components to ensure they remain within acceptable, qualified limits.[8]

Selecting the Right Tools: A Comparative Analysis of Analytical Techniques

A comprehensive impurity profile cannot be achieved with a single analytical method. A multi-modal approach is essential, where each technique provides a unique piece of the puzzle. The choice of instrumentation is dictated by the physicochemical properties of the analyte and its potential impurities.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile organic impurities, Reverse-Phase HPLC (RP-HPLC) is the industry's gold standard.[6] Its high resolving power, sensitivity, and reproducibility make it ideal for separating structurally similar compounds. When coupled with a Photo Diode Array (PDA) detector, it provides spectral information that can help in preliminary identification and peak purity assessment.

  • Gas Chromatography (GC): GC is the preferred method for analyzing volatile and semi-volatile compounds, making it indispensable for identifying residual solvents.[9] When coupled with a Mass Spectrometer (MS), GC-MS provides powerful identification capabilities for volatile organic impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural elucidation of unknown organic molecules.[12][13] Once an impurity is isolated, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can map out its precise atomic connectivity, providing unambiguous identification.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[16] It is exceptionally powerful for rapidly obtaining molecular weight information on impurities as they elute from the column, significantly accelerating the identification process.

For 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, a robust RP-HPLC method serves as the primary workhorse for profiling organic impurities, supported by GC-MS for residual solvents and advanced spectroscopic techniques like NMR and high-resolution MS for the structural characterization of any significant unknown impurities.

Experimental Protocol: A Self-Validating RP-HPLC Method for Impurity Profiling

Trustworthiness in analytical data stems from a rigorously validated method. The following protocol describes a stability-indicating RP-HPLC method designed for the separation and quantification of impurities in 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. The term "stability-indicating" means the method can resolve the main compound from its potential degradation products. The method's development and validation should adhere to ICH Q2(R1) guidelines.[17]

Instrumentation and Chromatographic Conditions
  • System: UHPLC or HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 stationary phase (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 100 mm x 2.1 mm, 1.8 µm particle size.

    • Rationale: A C18 column provides excellent hydrophobic retention for a wide range of organic molecules. The smaller particle size of UHPLC columns offers superior resolution and faster analysis times compared to traditional HPLC.[16]

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: The acidic modifier suppresses the ionization of the carboxylic acid group, ensuring a single analyte form and leading to sharp, symmetrical peaks.[18]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 80
    17.0 95
    18.0 95
    18.1 10

    | 20.0 | 10 |

    • Rationale: A gradient elution is necessary to elute both polar and non-polar impurities within a reasonable timeframe while maintaining good resolution.[18]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Detector Wavelength: 220 nm, with PDA scan from 200-400 nm.

  • Injection Volume: 2 µL

Sample and Standard Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Prepare samples from Batch A, Batch B, and Batch C using the same procedure as the standard solution.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to protect the column from particulate matter.

This protocol is designed to be self-validating through system suitability tests (e.g., tailing factor, plate count) run before each analysis sequence, ensuring the chromatographic system is performing correctly.

Data Presentation: Comparative Analysis of Three Batches

Summarizing quantitative data in a clear, structured table is crucial for easy comparison and identification of trends or deviations.[1][8]

Table 1: Comparative Impurity Profile of Three Batches of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Retention Time (min)Impurity ID / CodeBatch A (% Area)Batch B (% Area)Batch C (% Area)ICH Threshold Status
3.8Starting Material 10.080.060.09Reportable
6.2Isomer X (cis)0.250.120.31Identification & Qualification
8.5Main Peak 99.5199.6899.42-
9.1Unknown Impurity 10.04Not Detected0.05Below Reporting Threshold*
11.4By-product Y0.120.140.13Identification
Total Impurities 0.49 0.32 0.58

*Assuming a reporting threshold of 0.05% as per ICH Q3A/B guidelines.[5]

Interpretation:

  • Consistency: By-product Y and Starting Material 1 appear consistently across all batches at similar levels, suggesting they are inherent to the current manufacturing process.

  • Variability: Isomer X shows significant variability (0.12% to 0.31%). This impurity is above the typical identification threshold (e.g., 0.10%) and may require qualification.[1] This variability could point to inconsistent control over a specific reaction step.

  • Process Control: Batch B is the purest, while Batch C has the highest total impurity level, driven primarily by the higher concentration of Isomer X. This data provides a clear direction for process chemists to investigate and optimize the reaction conditions that influence the formation of Isomer X.

Visualizing the Analytical Workflow

A visual representation of the workflow ensures a clear and standardized process for analysis from sample receipt to final report.

G cluster_0 Sample Handling & Prep cluster_1 Analytical Execution cluster_2 Data Processing & Evaluation cluster_3 Impurity Characterization cluster_4 Final Reporting SampleReceipt Receive Batch Samples (A, B, C) SamplePrep Prepare Samples (0.5 mg/mL in Diluent) SampleReceipt->SamplePrep MethodSelect Select Validated RP-HPLC Method SamplePrep->MethodSelect HPLCRun HPLC-PDA Analysis MethodSelect->HPLCRun GCMS_Run GC-MS for Residual Solvents MethodSelect->GCMS_Run Integration Chromatogram Integration & Peak Area Calculation HPLCRun->Integration Report Generate Certificate of Analysis & Batch Comparison Report GCMS_Run->Report Quantification Quantify Impurities (% Area) Integration->Quantification Compare Compare Profiles vs. Reference & Other Batches Quantification->Compare Threshold Check vs. ICH Thresholds (Reporting, Identification) Compare->Threshold Isolate Isolate Unknowns >0.1% (Prep HPLC) Threshold->Isolate If Needed Threshold->Report Elucidate Structural Elucidation (MS, NMR) Isolate->Elucidate Elucidate->Report

Caption: Workflow for batch-to-batch impurity profile assessment.

Conclusion: From Data to Process Understanding

The systematic assessment of impurity profiles is a critical function in modern drug development, ensuring product quality and patient safety. As demonstrated with 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, a combination of orthogonal analytical techniques, spearheaded by a robust, validated RP-HPLC method, provides the necessary data to compare manufacturing batches effectively.[19][20] By meticulously quantifying known and unknown impurities and comparing them against established thresholds and historical data, researchers and manufacturers can gain invaluable insights into process consistency and control. This data-driven approach not only satisfies regulatory requirements but also forms the foundation for continuous process improvement, leading to a safer, more reliable supply of essential pharmaceutical intermediates.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]

  • International Conference on Harmonisation. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Medicines Control Agency The Gambia. Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]

  • International Journal of Novel Research and Development. Impurity Profiling in different analytical techniques. [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. Impurity Profiling of Pharmaceutical Drugs By Various Methods. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • PubMed. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • National Institutes of Health. Cyclopropane Hydrocarbons from the Springtail Vertagopus sarekensis—A New Class of Cuticular Lipids from Arthropods. [Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • ResearchGate. Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • PubMed. One-pot Synthesis and Chiral Analysis of Cyclopropane Derivatives. [Link]

  • African Journal of Biomedical Research. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • Contract Pharma. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Taylor & Francis Online. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. [Link]

  • Google Patents. Synthesis of 2-(3,4-difluorophenyl)
  • Google Patents.
  • Google Patents. Novel 2-fluorocyclopropane carboxylic acid synthesis method.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantitative analysis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, a key intermediate in various pharmaceutical syntheses. In the absence of a standardized, universally adopted method, this document outlines a comparative study of two robust analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector. It offers a detailed protocol for a hypothetical inter-laboratory study, designed in accordance with established principles such as the ASTM E691 standard, to assess the precision, accuracy, and reproducibility of these methods.[1][2][3][4][5] The ultimate goal is to provide the scientific community with the necessary data and insights to make informed decisions when selecting an analytical method for this compound, ensuring data integrity and consistency across different laboratories.

Introduction: The Analytical Challenge

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is a structurally unique molecule whose accurate quantification is critical for ensuring the quality and efficacy of final drug products. The presence of a carboxylic acid group, a difluorophenyl moiety, and a cyclopropane ring presents distinct analytical considerations. While several analytical techniques could be employed, this guide focuses on two of the most prevalent and powerful methods in pharmaceutical analysis: RP-HPLC-UV and LC-MS/MS.

  • RP-HPLC-UV: A widely accessible and cost-effective technique that offers excellent performance for compounds with a UV chromophore, which the difluorophenyl group provides. Its robustness and simplicity make it a workhorse in many quality control laboratories.

  • LC-MS/MS: Offers superior selectivity and sensitivity, which is particularly advantageous when dealing with complex sample matrices or when very low detection limits are required.[6][7][8] The high specificity of tandem mass spectrometry minimizes the risk of interference from other components.[6][7]

The choice between these methods often depends on the specific application, regulatory requirements, and available instrumentation. Therefore, a direct comparison of their performance in a multi-laboratory setting is invaluable for establishing a reliable and transferable analytical method.

Designing the Inter-Laboratory Study: A Protocol Framework

To ensure the statistical validity and practical relevance of the comparison, the inter-laboratory study should be meticulously planned and executed. The following protocol is designed based on the principles outlined in the ASTM E691 standard for conducting inter-laboratory studies to determine the precision of a test method.[1][2][3][4][5]

Study Objectives
  • To compare the accuracy, precision (repeatability and reproducibility), linearity, and robustness of RP-HPLC-UV and LC-MS/MS for the quantification of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid.

  • To provide participating laboratories with a standardized protocol to ensure consistency in sample preparation and analysis.

  • To generate a comprehensive dataset that can be used to establish performance benchmarks for each analytical method.

Participating Laboratories

A minimum of five participating laboratories with experience in pharmaceutical analysis and possessing the necessary instrumentation (HPLC-UV and/or LC-MS/MS) should be recruited.

Test Materials

A single, homogenous batch of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid reference standard and three batches of a representative sample matrix (e.g., a placebo formulation or a simulated process stream) spiked with the analyte at three different concentration levels (low, medium, and high) will be prepared and distributed by a central coordinating laboratory.

Comparative Analytical Methodologies

This section provides detailed, step-by-step protocols for the two analytical methods to be compared. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Method 1: RP-HPLC-UV Analysis

Rationale: This method is designed for its robustness and wide applicability. The choice of a C18 column is standard for retaining moderately polar compounds like the target analyte. The mobile phase composition is optimized to achieve a good peak shape and retention time. UV detection at a wavelength corresponding to the absorbance maximum of the difluorophenyl group ensures good sensitivity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol and dilute to create a series of calibration standards.

  • Sample Preparation: Accurately weigh the sample, dissolve in methanol, and filter through a 0.45 µm syringe filter before injection.

Method 2: LC-MS/MS Analysis

Rationale: This method is designed for high selectivity and sensitivity. The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the analyte even in the presence of co-eluting impurities. The chromatographic conditions are similar to the HPLC-UV method for consistency, but may be further optimized for faster analysis times if required. Electrospray ionization in negative mode is chosen as it is generally effective for carboxylic acids.[8][9]

Experimental Protocol:

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 100 mm, 3.5 µm particle size.

  • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Negative.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for the analyte.

  • Standard and Sample Preparation: Same as for the HPLC-UV method.

Data Analysis and Visualization

The data generated by the participating laboratories will be statistically analyzed to evaluate the performance of each method.

Performance Metrics

The following validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, will be assessed.[10][11][12]

  • Accuracy: To be determined by the recovery of the analyte from spiked samples.

  • Precision:

    • Repeatability (Intra-laboratory precision): Assessed from the relative standard deviation (RSD) of replicate measurements within a single laboratory.

    • Reproducibility (Inter-laboratory precision): Assessed from the RSD of the results obtained across all participating laboratories.

  • Linearity: Determined by the correlation coefficient (r²) of the calibration curve.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): To be determined based on the signal-to-noise ratio.

Data Summary Tables

The quantitative results will be summarized in the following tables for easy comparison.

Table 1: Comparison of Method Performance Parameters

ParameterRP-HPLC-UVLC-MS/MSAcceptance Criteria
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%)
- Repeatability≤ 2.0%
- Reproducibility≤ 5.0%
Linearity (r²) ≥ 0.999
LOD (µg/mL) Report
LOQ (µg/mL) Report

Table 2: Inter-laboratory Results for a Medium Concentration Sample (µg/mL)

LaboratoryRP-HPLC-UV (Result 1)RP-HPLC-UV (Result 2)LC-MS/MS (Result 1)LC-MS/MS (Result 2)
Lab 1
Lab 2
Lab 3
Lab 4
Lab 5
Mean
RSD (%)
Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship of the inter-laboratory study.

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase (Concurrent in all Labs) cluster_data Data Compilation & Analysis cluster_reporting Reporting Phase prep_materials Prepare & Distribute Reference Standard & Spiked Samples hplc_analysis RP-HPLC-UV Analysis prep_materials->hplc_analysis lcms_analysis LC-MS/MS Analysis prep_materials->lcms_analysis distribute_protocol Distribute Standardized Analytical Protocols distribute_protocol->hplc_analysis distribute_protocol->lcms_analysis collect_data Collect Data from All Laboratories hplc_analysis->collect_data lcms_analysis->collect_data stat_analysis Statistical Analysis (Accuracy, Precision, Linearity) collect_data->stat_analysis final_report Generate Final Comparison Report stat_analysis->final_report

Caption: Experimental workflow for the inter-laboratory comparison study.

logical_relationship cluster_methods Analytical Methods cluster_params Performance Parameters main Inter-laboratory Study for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid hplc RP-HPLC-UV main->hplc lcms LC-MS/MS main->lcms accuracy Accuracy hplc->accuracy precision Precision hplc->precision linearity Linearity hplc->linearity lod_loq LOD/LOQ hplc->lod_loq lcms->accuracy lcms->precision lcms->linearity lcms->lod_loq

Caption: Logical relationship of the study components.

Conclusion and Recommendations

This guide provides a robust framework for conducting an inter-laboratory comparison of analytical methods for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. By adhering to the outlined protocols and statistical analysis procedures, participating laboratories can generate high-quality, comparable data. The results of such a study will empower analytical scientists and drug development professionals to select the most appropriate method for their specific needs, thereby ensuring the reliability and consistency of their analytical data. It is anticipated that for routine quality control in a well-characterized system, the RP-HPLC-UV method will offer a balance of performance and cost-effectiveness. In contrast, for applications requiring higher sensitivity, such as in early-stage development or for trace-level impurity analysis, the LC-MS/MS method will be the superior choice.

References

  • ASTM E691-23, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, ASTM International, West Conshohocken, PA, 2023, [Link][1][4]

  • ASTM E691-16, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, ASTM International, West Conshohocken, PA, 2016, [Link][2][5]

  • ASTM E691-21, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, ASTM International, West Conshohocken, PA, 2021, [Link][3]

  • Laperrière, V., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Chromatography A, 896(1-2), 335-341. [Link][6]

  • Gamoh, K., & Saitoh, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(5), 429-434. [Link][8]

  • Seto, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4848. [Link][9]

  • Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570. [Link][11]

  • Patel, K., et al. (2010). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-8.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Ludi, A. B., et al. (2020). Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology. Journal of Veterinary Diagnostic Investigation, 32(6), 933-937. [Link][13][14]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are conducted with the highest degree of scientific integrity and regulatory compliance.

Part 1: Hazard Assessment and Waste Characterization

Understanding the inherent hazards of a molecule is the foundation of its safe management. The structure of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid presents a dual-hazard profile that dictates its handling and disposal protocols.

  • Carboxylic Acid Group: The carboxylic acid functional group renders the compound acidic and potentially corrosive.[3][4] Like many organic acids, it can cause skin burns and serious eye damage upon contact.[5][6] Therefore, it must not be stored in metal containers, and its waste stream must be segregated from bases, with which it can react exothermically.[7][8]

  • Difluorophenyl Group: The presence of a fluorinated aromatic ring introduces additional considerations. Fluorinated organic compounds can be environmentally persistent. Furthermore, thermal decomposition, such as during improper incineration, can lead to the release of highly toxic and corrosive gases like hydrogen fluoride.[3] Growing regulatory scrutiny on per- and polyfluoroalkyl substances (PFAS) by bodies like the European Chemicals Agency (ECHA) underscores the need for responsible management of all fluorinated compounds to minimize environmental release.[9][10]

Based on this analysis, the compound must be managed as hazardous waste . The following table summarizes its anticipated hazard profile.

Hazard ClassificationDescriptionRationale & Primary Precaution
Corrosive (Acidic) Expected to cause burns to skin and severe eye damage.[6]Based on the carboxylic acid functional group. Always wear appropriate PPE and segregate from bases.[11]
Irritant May cause skin, eye, and respiratory irritation.[12]Common hazard for reactive organic molecules. Handle in a well-ventilated area or chemical fume hood.[1]
Environmental Hazard Potential for environmental persistence and harm to aquatic life if released.[13]Attributed to the stable carbon-fluorine bonds of the difluorophenyl group. Prevent release to drains and waterways.

Part 2: Immediate Safety & Spill Management

Prior to handling or preparing for disposal, ensure all requisite safety measures are in place.

Personal Protective Equipment (PPE): All handling and disposal preparation must be conducted while wearing the following PPE:

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[12]

  • Body Protection: A standard lab coat is required. For larger quantities, a chemically resistant apron is recommended.[1]

  • Work Area: All operations should be performed in a well-ventilated chemical fume hood.[3]

Spill Protocol: In the event of a small spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[14]

  • For solid spills, carefully sweep up the material, avoiding dust generation.[15]

  • For liquid spills/solutions, once absorbed, collect the material using non-sparking tools.

  • Place all contaminated absorbent material and cleaning supplies into a suitable, labeled container for hazardous waste disposal.[16]

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS department.

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The disposal of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid must follow a systematic process from the point of generation to its final removal by a licensed professional. This workflow ensures compliance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7]

Step 1: Waste Classification

  • All waste containing 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, including pure compound, solutions, and contaminated materials (e.g., weigh boats, pipette tips, absorbent pads), must be classified as hazardous waste .

Step 2: Segregation of Waste

  • Incompatibility is Key: This waste stream must be segregated from incompatible materials.[8]

    • DO NOT mix with bases (e.g., sodium hydroxide, ammonium hydroxide).

    • DO NOT mix with strong oxidizing agents.

    • DO NOT mix with cyanides or sulfides, as acid contact can generate highly toxic gases.[8]

Step 3: Proper Containment and Labeling

  • Container Selection:

    • Use a container compatible with acidic waste, such as a high-density polyethylene (HDPE) bottle.[17] The original container is often a suitable choice if it is in good condition.[8]

    • Ensure the container has a secure, screw-top cap to prevent leaks.[18]

    • Do not use metal containers.[7]

    • Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[7][17]

  • Labeling:

    • The container must be labeled immediately upon the first addition of waste.

    • Use an official hazardous waste label as required by your institution and the EPA.[19]

    • The label must clearly state the words "Hazardous Waste." [20]

    • The full chemical name, "2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid," must be written out. Avoid abbreviations.

    • Indicate the relevant hazards (e.g., "Corrosive," "Irritant") using checkboxes or pictograms as provided on the label.[20]

Step 4: Accumulation and Storage

  • Waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[8][21]

  • The SAA must be clearly marked.

  • Containers must remain closed at all times except when adding waste.[18]

  • It is best practice to use secondary containment (such as a plastic tub) to mitigate spills.[22]

Step 5: Arranging for Final Disposal

  • Once the waste container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup.

  • Do not move hazardous waste between different SAAs.[19]

  • The final disposal will be carried out by a licensed hazardous waste vendor, typically via high-temperature incineration equipped with scrubbers to neutralize acidic gases.[16]

Below is a diagram illustrating the decision-making workflow for the disposal process.

G Figure 1: Disposal Workflow for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid cluster_0 In-Lab Waste Management cluster_1 Final Disposal A Waste Generation (Pure compound, solutions, contaminated materials) B Classify as Hazardous Waste A->B C Select Compatible Container (e.g., HDPE) with Screw Cap B->C D Affix & Complete Hazardous Waste Label C->D E Store in Designated SAA (Segregated from Incompatibles, Secondary Containment) D->E F Keep Container Closed E->F G Container Full or Waste Stream Complete? F->G G->E No (Continue Accumulation) H Contact EHS for Pickup G->H Yes I Transfer to Licensed Hazardous Waste Vendor H->I J Final Disposal (e.g., Incineration) I->J

Sources

A Researcher's Guide to the Safe Handling of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid (CAS No. 1157698-34-4). As a Senior Application Scientist, my objective is to offer a framework that moves beyond mere compliance, embedding a culture of safety and proactive risk management within your laboratory operations. The protocols outlined herein are designed to be a self-validating system, grounded in established chemical safety principles.

Hazard Identification and Risk Assessment: Understanding the Molecule

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is a compound with a multi-faceted hazard profile. Its structure combines a carboxylic acid group, a difluorinated phenyl ring, and a cyclopropane moiety. Each of these components contributes to the overall risk profile.

  • Corrosivity (Carboxylic Acid): The carboxylic acid group makes the compound inherently acidic and potentially corrosive. Direct contact can cause burns to the skin and eyes.[1][2] Inhalation of dust or aerosols may lead to respiratory tract irritation.

  • Hazards of Fluorinated Aromatic Compounds: The difluorophenyl group introduces hazards associated with fluorinated organic compounds. A primary concern is the potential for thermal decomposition to release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[3][4] Many fluorinated compounds can also exhibit metabolic toxicity.[3]

  • Reactivity: The compound may be incompatible with strong oxidizing agents and strong bases.[5][6]

A thorough risk assessment is mandatory before any handling.[7] This involves evaluating the scale of the experiment, the potential for aerosolization, and the specific experimental conditions (e.g., heating).

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE must be based on a comprehensive hazard assessment of the specific tasks to be performed.[8] The following table summarizes the minimum required PPE for handling 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles are the minimum requirement to protect against splashes.[8] A face shield worn over goggles is required when handling larger quantities or when there is a significant risk of splashing.[1]
Hands Double Nitrile or Butyl Rubber GlovesNitrile gloves offer good resistance to a range of chemicals.[1][9] Double-gloving is recommended to protect against incidental contact and tears.[3][8] For prolonged contact or handling of concentrated solutions, heavy-duty nitrile or butyl rubber gloves are more appropriate.[1] Always inspect gloves for leaks before use.
Body Chemical-Resistant Lab CoatA lab coat is the minimum requirement to protect against skin contact.[8] Ensure it is fully buttoned.
Respiratory NIOSH-Approved Respirator (As needed)Work should be conducted in a certified chemical fume hood to minimize inhalation risk.[10] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with acid gas cartridges is necessary.[1][11] Fit testing is essential for respirator effectiveness.[1]
Footwear Closed-Toe ShoesProtects feet from spills. This is a minimum requirement for all laboratory work.[8]
Operational Plan: From Receipt to Experiment

A systematic workflow is crucial for minimizing exposure and ensuring safe handling from the moment the compound enters the lab until it is consumed in a reaction.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A Obtain Compound & SDS B Conduct Task-Specific Risk Assessment A->B C Verify Fume Hood Certification B->C D Assemble All Required PPE C->D E Don PPE: Lab Coat, Goggles, Double Gloves D->E Proceed to Handling F Work Inside Chemical Fume Hood E->F G Weighing & Transfer F->G H Perform Experiment G->H I Decontaminate Work Area H->I Experiment Complete J Segregate Waste (Halogenated Organic) I->J K Doff PPE Correctly J->K L Wash Hands Thoroughly K->L

Caption: Workflow for handling 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid.

  • Preparation: Before handling, ensure a chemical fume hood is operational and certified. Have a spill kit and emergency contact information readily accessible. Verify that the safety shower and eyewash station are unobstructed.

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above. At a minimum, this includes a lab coat, chemical splash goggles, and double nitrile gloves.[8]

  • Aliquotting and Weighing: Conduct all manipulations, including weighing and transferring the solid compound, within a chemical fume hood to prevent inhalation of airborne particles.[10] Use non-sparking tools where appropriate.[5]

  • Dissolution: When dissolving the compound, add it slowly to the solvent. If dissolving in water, always add the acid to the water, never the other way around, to prevent violent spattering.

  • Post-Handling: After the procedure, decontaminate the work surface. Carefully remove gloves and dispose of them in the appropriate waste container. Wash hands thoroughly with soap and water.

Emergency Procedures: A Plan for When Things Go Wrong

Rapid and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][11] For fluorinated compounds, after flushing, apply a 2.5% calcium gluconate gel to the affected area.[3][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][3] Do not apply calcium gluconate gel to the eyes.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, administer oxygen if you are trained to do so.[12][3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk.[11][13] Seek immediate medical attention.

  • Small Spills: For small spills contained within a fume hood, neutralize with an appropriate agent (such as sodium bicarbonate for acidic compounds) and absorb the material with vermiculite or sand. Scoop the material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan: Responsible End-of-Life Management

All waste containing 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid must be treated as hazardous waste.

A Waste Generation B Is waste contaminated with the compound? A->B C Solid Waste (Gloves, Weigh Paper, Contaminated Absorbent) B->C Yes D Liquid Waste (Reaction Mixtures, Solvent Rinses) B->D Yes E Dispose as Normal Lab Trash B->E No F Collect in Labeled 'Halogenated Organic Solid Waste' Container C->F G Collect in Labeled 'Halogenated Organic Liquid Waste' Container D->G H Store Waste Container in Secondary Containment F->H G->H I Arrange for Pickup by EHS/Hazardous Waste Program H->I

Caption: Decision workflow for waste segregation and disposal.

  • Waste Collection: Collect all materials contaminated with the compound, including gloves, weigh paper, and absorbent materials from spills, in a designated and clearly labeled hazardous waste container.[3]

  • Labeling: The waste container must be labeled "Hazardous Waste" and specify "Halogenated Organic Waste".[14] The primary constituents should be listed.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[14][15] The container should be kept in secondary containment to manage any potential leaks.

  • Disposal: Arrange for disposal through your institution's licensed hazardous waste management program.[10][16] Do not attempt to dispose of this chemical down the drain or in regular trash.[13]

By adhering to these protocols, you can effectively mitigate the risks associated with handling 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, ensuring a safe environment for yourself and your colleagues.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025). Proper Disposal of (3-Bromobutyl)
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. LeelineWork.
  • Synergy Recycling. Cyclopropane Disposal. Synergy Recycling.
  • European Industrial Gases Association. Code of practice compressed fluorine and mixtures with inert gases. EIGA.
  • Unknown Author. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CHEMM. Personal Protective Equipment (PPE). CHEMM.
  • Environmental Health and Safety.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Quicktest.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Air Liquide. (2020, August 3).
  • Fisher Scientific. (2010, May 14). Safety Data Sheet for Cyclopropanecarboxylic acid chloride.
  • AK Scientific, Inc. Safety Data Sheet for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.
  • Fisher Scientific. Safety Data Sheet for Cyclopentanecarboxylic acid.
  • Sigma-Aldrich. (2025, September 27). Safety Data Sheet for 2,5-Furandicarboxylic acid.
  • ChemicalBook. 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid | 1157698-34-4.
  • Fisher Scientific. Safety Data Sheet for Cyclopropanecarboxylic acid.
  • CDN Isotopes. (2016).
  • Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins.
  • Environment, Health & Safety. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
  • Fisher Scientific. Safety Data Sheet for 2,2-Difluorocyclopropanecarboxylic acid.
  • CDH Fine Chemical.
  • West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.